Allatostatin II
Description
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Structure
2D Structure
Properties
Molecular Formula |
C49H74N14O13 |
|---|---|
Molecular Weight |
1067.2 g/mol |
IUPAC Name |
3-[(2-aminoacetyl)amino]-4-[[2-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54) |
InChI Key |
WGQGYYOXEWOITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Allatostatin C: A Comprehensive Technical Guide on Peptide Sequence, Structure, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a diverse family of neuropeptides found in insects and other arthropods that play crucial roles in regulating a wide array of physiological processes. Among these, Allatostatin C (AST-C) stands out for its conserved structure and significant inhibitory functions, particularly in juvenile hormone synthesis, feeding behavior, and circadian rhythms.[1] This technical guide provides an in-depth exploration of the peptide sequence, structure, and signaling pathways of Allatostatin C, tailored for researchers, scientists, and professionals in drug development. Allatostatin C and its receptors represent potential targets for the development of novel insecticides.[1]
Allatostatin C Peptide Sequence and Structure
The Allatostatin C peptide is characterized by a highly conserved sequence across various insect species, highlighting its essential biological functions.[2] The primary structure of AST-C typically consists of a 15-amino acid peptide chain. A key feature of its structure is a disulfide bridge formed between two cysteine residues, which is crucial for its biological activity.[3][4]
The representative peptide sequence for Allatostatin C is:
{pGlu}-Val-Arg-Tyr-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe
A disulfide bridge is present between the cysteine residues at positions 7 and 14. The C-terminal pentapeptide sequence, Pro-Ile-Ser-Cys-Phe (PISCF), is a hallmark of Allatostatin C and is critical for receptor recognition and binding. In some species, a paralog of the Ast-C gene, named Ast-CC, has been identified, which is predicted to produce a similar peptide called allatostatin double C (ASTCC).
| Species | Peptide Sequence | Modifications |
| Manduca sexta (Tobacco hornworm) | pGlu-Val-Arg-Tyr-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OH | N-terminal pyroglutamate, C-terminal amidation, Disulfide bridge (Cys7-Cys14) |
| Drosophila melanogaster (Fruit fly) | pGlu-Val-Arg-Tyr-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OH | N-terminal pyroglutamate, C-terminal amidation, Disulfide bridge (Cys7-Cys14) |
| Scylla paramamosain (Mud crab) | Gln-Ile-Arg-Tyr-His-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OH | Disulfide bridge (Cys7-Cys14) |
Allatostatin C Receptors and Signaling Pathways
Allatostatin C exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily Allatostatin C Receptor 1 (AstC-R1) and Allatostatin C Receptor 2 (AstC-R2). These receptors are homologous to the mammalian somatostatin, galanin, and opioid receptor families. Upon ligand binding, the AstC receptors typically couple to Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory signaling cascade is central to the physiological roles of AST-C.
Experimental Protocols
Receptor Activation Assays
1. Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays:
These methods are employed to investigate the interaction between the AstC receptor and downstream effector proteins, such as G proteins and β-arrestin.
-
Objective: To determine which G protein subtypes (e.g., Gαi/o, Gαs, Gαq) are activated by the AstC receptor upon ligand binding and to measure the kinetics of this interaction.
-
Methodology:
-
HEK293T cells are co-transfected with plasmids encoding the AstC receptor fused to a fluorescent protein (e.g., YFP) and G protein subunits or β-arrestin fused to a complementary bioluminescent or fluorescent protein (e.g., CFP or a luciferase).
-
Transfected cells are cultured and then stimulated with varying concentrations of synthetic Allatostatin C peptide.
-
The FRET or BRET signal is measured using a plate reader. An increase or decrease in the signal indicates the proximity of the receptor and the effector protein, signifying activation.
-
Dose-response curves are generated to calculate EC50 values.
-
2. Cyclic AMP (cAMP) Measurement Assay:
This assay directly quantifies the functional consequence of AstC receptor activation, which is often the inhibition of cAMP production.
-
Objective: To measure the change in intracellular cAMP levels in response to AstC stimulation.
-
Methodology:
-
Cells expressing the AstC receptor (e.g., HEK293T or CHO cells) are treated with forskolin, an adenylyl cyclase activator, to induce a high basal level of cAMP.
-
The cells are then incubated with different concentrations of Allatostatin C peptide.
-
Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA-based).
-
The reduction in cAMP levels is used to determine the inhibitory effect of AST-C and to calculate IC50 values.
-
Quantitative Data
The following table summarizes key quantitative data from various studies on Allatostatin C and its receptors.
| Receptor | Ligand | Cell Line | Assay Type | Parameter | Value | Reference |
| T. pityocampa AstR-C | AST-C | HEK-TSA | FRET (Gαi1 activation) | EC50 | 0.05 nM | |
| T. pityocampa AstR-C | AST-C | HEK-TSA | FRET (Gαi2 activation) | EC50 | 0.05 nM | |
| T. pityocampa AstR-C | AST-C | HEK-TSA | FRET (Gαi3 activation) | EC50 | 0.05 nM | |
| Scylla paramamosain AST-CR | ScypaAST-CCC | CHO-K1 | cAMP | IC50 | 6.683 nM | |
| Aplysia AstC-R | Aplysia AstC (with disulfide bridge) | CHO | IP1 accumulation | EC50 | Lowest | |
| Aplysia AstC-R | Aplysia AstC (without disulfide bridge) | CHO | IP1 accumulation | EC50 | Highest |
Conclusion
Allatostatin C is a highly conserved neuropeptide with significant inhibitory roles in arthropod physiology. Its well-defined peptide sequence, characterized by a critical disulfide bridge and a conserved C-terminal motif, allows for specific interaction with its G protein-coupled receptors. The activation of these receptors, primarily through a Gαi/o-mediated pathway, leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. The detailed understanding of the AST-C signaling system, supported by robust experimental methodologies, provides a solid foundation for further research and the development of targeted pest control agents. The homology to the mammalian somatostatin system also suggests a deep evolutionary conservation of this signaling module.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. sdbonline.org [sdbonline.org]
- 3. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 4. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
Allatostatin II signaling pathway
An In-depth Technical Guide to the Allatostatin C Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allatostatins (ASTs) are a pleiotropic family of neuropeptides found in arthropods that were initially identified as inhibitors of juvenile hormone (JH) synthesis.[1] Based on structural differences, they are categorized into A-, B-, and C-types.[2] Allatostatin C (AST-C) is of particular interest due to its structural and functional homology to vertebrate somatostatin.[3][4] It is characterized by a conserved C-terminal pentapeptide sequence, P-I-S-C-F, and a disulfide bridge that is crucial for its biological activity.[2]
Activation of the AST-C signaling pathway regulates a wide array of critical physiological processes in insects, including developmental timing, metabolic homeostasis, feeding behavior, immunity, and reproduction. The cognate receptor for AST-C, a G protein-coupled receptor (GPCR), represents a promising target for the development of novel and specific insecticides. This guide provides a comprehensive technical overview of the AST-C signaling pathway, including its core components, mechanism of action, quantitative parameters, and key experimental methodologies.
Core Components of the Pathway
Allatostatin C (AST-C) Peptide
The AST-C peptide is the endogenous ligand that initiates the signaling cascade. It is distinguished from other allatostatin families by two cysteine residues that form an intramolecular disulfide bridge, a feature essential for high-affinity receptor binding and activation. The peptide is expressed predominantly in the central nervous system and in enteroendocrine cells of the gastrointestinal system.
Allatostatin C Receptor (AST-CR)
The AST-C receptor (AST-CR) is a Rhodopsin-like (Class A) G protein-coupled receptor. In some species, such as the mosquito Aedes aegypti, multiple paralogs of the receptor exist (e.g., AeAS-CrA and AeAS-CrB), which may mediate the pleiotropic effects of AST-C through differential tissue expression and binding affinities. The receptor possesses the canonical seven-transmembrane domain structure and is activated upon binding the AST-C peptide in an orthosteric pocket. The N-terminus and the third extracellular loop of the receptor are critical for ligand binding.
The Signaling Cascade
The AST-C signaling pathway is primarily inhibitory and involves coupling to specific heterotrimeric G proteins, leading to the modulation of intracellular second messenger levels and the recruitment of regulatory proteins.
G Protein Coupling
Upon ligand binding, the AST-CR undergoes a conformational change that facilitates its coupling to and activation of Gαi/o subtype G proteins. This has been demonstrated using Förster Resonance Energy Transfer (FRET) biosensors, where AST-C stimulation leads to a decrease in FRET signal between fluorescently tagged Gαi and Gβγ subunits, indicating their dissociation and thus, G protein activation. All three Gαi isoforms (Gαi1, Gαi2, Gαi3) have been shown to couple to the receptor.
Downstream Effectors
Activation of the Gαi/o pathway by AST-CR initiates several downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This is a hallmark of AST-C signaling and is often used to functionally characterize the receptor.
-
β-Arrestin Recruitment: Following activation and phosphorylation, the AST-CR can also recruit β-arrestin. This interaction is important for receptor desensitization, internalization, and potentially for initiating G protein-independent signaling pathways. This recruitment typically occurs at slightly higher ligand concentrations (nanomolar range) compared to G protein activation (sub-nanomolar range).
-
Calcium Mobilization: While the primary pathway is through Gαi/o, some studies have utilized calcium mobilization assays to screen for receptor activity. This suggests a potential, though less characterized, link to Gαq-mediated pathways or βγ-subunit-mediated activation of phospholipase C (PLC), which would lead to an increase in intracellular calcium.
// Pathway connections AST_C -> AST_CR [label=" Binds", color="#202124"]; AST_CR -> G_protein [label=" Activates", color="#4285F4"]; G_protein -> G_alpha [label=" Dissociates", style=dashed, color="#5F6368"]; G_protein -> G_beta_gamma [style=dashed, color="#5F6368"]; G_alpha -> AC [label=" Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [arrowhead=none, style=dashed, color="#5F6368"]; ATP -> AC [style=dashed, color="#202124"]; cAMP -> Response [arrowhead=tee, color="#EA4335"]; AST_CR -> Beta_Arrestin [label=" Recruits", style=dashed, color="#FBBC05"]; Beta_Arrestin -> Internalization [color="#FBBC05"];
} // Caption: Allatostatin C (AST-C) signaling pathway overview.
Allatostatin C (AST-C) signaling pathway overview.
Quantitative Data
The functional characterization of the AST-C pathway has yielded quantitative data on receptor activation, downstream signaling events, and binding affinities.
Table 1: Receptor Activation & Downstream Signaling Events
| Species / System | Ligand | Assay Type | Parameter | Value | Reference(s) |
| Thaumetopoea pityocampa | AST-C | G Protein Activation (FRET) | EC₅₀ | Sub-nanomolar | |
| Thaumetopoea pityocampa | AST-C | β-Arrestin 2 Recruitment (BRET) | EC₅₀ | 37 nM | |
| Scylla paramamosain | ScypaAST-CCC | cAMP Inhibition | IC₅₀ | 6.683 nM | |
| Thaumetopoea pityocampa | Synthetic Agonist D074-0013 | TGF-α Shedding (GPCR Activation) | EC₅₀ | 1.421 µM | |
| Aedes aegypti | AST-C | Calcium Mobilization (FLIPR) | EC₅₀ | Nanomolar range |
Table 2: Binding Affinity & Kinetics
| Species / System | Ligand | Method | Parameter | Value | Reference(s) |
| Thaumetopoea pityocampa | AST-C | Molecular Dynamics (MM/GBSA) | ΔG (Binding Free Energy) | -147.92 ± -15.88 kcal/mol | |
| Thaumetopoea pityocampa | Synthetic Agonist J100-0311 | Molecular Dynamics (MM/GBSA) | ΔG (Binding Free Energy) | -101.37 ± 10.41 kcal/mol | |
| Thaumetopoea pityocampa | AST-C (1 nM) | FRET Kinetics | G Protein Recruitment Time | ~4.7 seconds | |
| Thaumetopoea pityocampa | AST-C (1 nM) | FRET Kinetics | G Protein Activation Time | ~6.2 seconds |
Experimental Protocols & Workflows
Detailed methodologies are crucial for studying the AST-C signaling pathway. Below are protocols for key assays used in its characterization.
G Protein Activation Assay using FRET
This assay directly measures the activation of a specific G protein subtype by the receptor upon ligand stimulation.
Methodology:
-
Cell Culture & Transfection: Human Embryonic Kidney (HEK293T) cells are transiently co-transfected with plasmids encoding the AST-C receptor and a FRET-based G protein biosensor (e.g., Gαi2 tagged with mVenus and Gγ2 tagged with mTurquoise2).
-
Cell Seeding: 24 hours post-transfection, cells are seeded into black-bottom 96-well plates.
-
Assay Preparation: 24 hours after seeding, the growth medium is replaced with a Hanks' Balanced Salt Solution (HBSS).
-
FRET Measurement: The plate is placed in a fluorescence plate reader (e.g., Synergy Neo2) equipped with appropriate filters for the FRET pair (e.g., 420/50 nm excitation, 485/20 nm emission for donor, 540/25 nm for FRET).
-
Baseline Reading: A basal FRET ratio is measured for 5-10 minutes to establish a stable baseline.
-
Ligand Stimulation: AST-C peptide, diluted in HBSS to 10x the final concentration, is added to the wells. A buffer-only control is also included.
-
Post-Stimulation Reading: The FRET ratio is recorded immediately after ligand addition. G protein activation is observed as a decrease in the FRET signal.
-
Data Analysis: The change in FRET ratio is calculated and plotted against ligand concentration. Data are fitted to a dose-response curve to determine the EC₅₀ value.
Workflow for a FRET-based G protein activation assay.
cAMP Accumulation Inhibition Assay
This assay quantifies the inhibitory effect of AST-C signaling on adenylyl cyclase activity.
Methodology:
-
Cell Culture: Seed cells stably or transiently expressing the AST-CR into a multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.
-
Stimulation: Treat the cells with a constant concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the AST-C peptide. This will establish a stimulated level of cAMP that can then be inhibited by the Gαi-coupled receptor.
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercially available assay kit, such as an ELISA-based or HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the AST-C concentration. Fit the data to an inhibitory dose-response curve to determine the IC₅₀ value.
Workflow for a cAMP accumulation inhibition assay.
Calcium Mobilization Assay
This high-throughput assay measures changes in intracellular calcium concentration upon receptor activation.
Methodology:
-
Cell Culture: Seed cells expressing the AST-CR (often co-transfected with a promiscuous G protein like Gα₁₆ to couple the receptor to the calcium pathway) onto black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Pluronic F-127 may be included to aid in dye solubilization.
-
Washing: Gently wash the cells with buffer to remove excess extracellular dye.
-
Assay Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FDSS).
-
Baseline Reading: Record a stable baseline fluorescence signal for each well.
-
Ligand Addition: Use the instrument's integrated fluidics to add the AST-C peptide (or antagonist/modulator) to the wells while continuously recording fluorescence.
-
Data Acquisition: Monitor the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Plot the response against ligand concentration to determine the EC₅₀ for agonists or IC₅₀ for antagonists.
Workflow for a fluorescence-based calcium mobilization assay.
Conclusion and Future Directions
The Allatostatin C signaling pathway is a critical inhibitory neuropeptide system in arthropods, playing a central role in regulating development, metabolism, and reproduction. Its primary mechanism involves the AST-CR, a GPCR that couples to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels. The conservation of this pathway and its homology to the vertebrate somatostatin system underscore its fundamental biological importance. For drug development professionals, the AST-CR's specificity to invertebrates makes it an attractive target for creating next-generation pesticides with minimal off-target effects. Future research should focus on elucidating the crystal structure of the AST-CR to facilitate structure-based drug design, further exploring the potential for G protein-independent signaling via β-arrestin, and mapping the pathway's complex interactions with other neuroendocrine systems.
References
Unveiling the Allatostatin C Receptor: A Technical Guide to Identification, Cloning, and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and critical data associated with the identification, cloning, and functional characterization of the Allatostatin C (AST-C) receptor. AST-C, a neuropeptide analogous to vertebrate somatostatin, plays a crucial role in regulating various physiological processes in invertebrates, including juvenile hormone biosynthesis, feeding behavior, and circadian rhythms.[1][2][3] Its cognate receptor, a G protein-coupled receptor (GPCR), represents a promising target for the development of novel and specific insecticides.[4][5]
Core Concepts and Significance
Allatostatins are a diverse group of neuropeptides in arthropods that were initially identified for their role in inhibiting the synthesis of juvenile hormone. Based on their primary structures, they are classified into three main types: A, B, and C. Allatostatin C is distinguished by a conserved disulfide bridge, which is essential for its biological activity. The AST-C signaling system is of significant interest due to its homology with the mammalian somatostatin system, suggesting a deep evolutionary conservation of this signaling pathway. The identification and characterization of AST-C receptors are pivotal for understanding their physiological roles and for developing targeted pest control strategies.
Quantitative Data Summary
The functional characterization of AST-C receptors across different species has yielded valuable quantitative data on their activation by various ligands. The following tables summarize key parameters such as EC50 and IC50 values obtained from functional assays.
| Species | Receptor | Ligand | Assay Type | EC50/IC50 | Reference |
| Aplysia californica | AstC-R | Aplysia AstC | IP1 Accumulation | Lowest EC50 (specific value not stated) | |
| Aplysia californica | AstC-R | Aplysia AstC (without disulfide bridge) | IP1 Accumulation | Highest EC50 (specific value not stated) | |
| Thaumetopoea pityocampa | AstR-C | AST-C | Gαi1 Activation (FRET) | 0.05 nM | |
| Thaumetopoea pityocampa | AstR-C | AST-C | Gαi2 Activation (FRET) | 0.05 nM | |
| Thaumetopoea pityocampa | AstR-C | AST-C | Gαi3 Activation (FRET) | 0.05 nM | |
| Thaumetopoea pityocampa | AstR-C | AST-C | β-arrestin Recruitment (FRET) | Nanomolar range | |
| Carausius morosus | AlstRC | AST-C | β-arrestin2 Recruitment (FRET) | pEC50 = 6.82 ± 0.05 | |
| Scylla paramamosain | C-type ASTs receptor | ScypaAST-CCC | Functional Assay | IC50 = 6.683 nM | |
| Aedes aegypti | AeAS-CrA & AeAS-CrB | Allatostatin-C | Calcium Transients (FLIPR) | Nanomolar range |
Experimental Protocols
This section details the methodologies for the key experiments involved in the identification, cloning, and functional analysis of AST-C receptors.
Receptor Identification and Cloning
The initial step in characterizing the AST-C signaling system is the identification and cloning of the receptor gene.
a. Bioinformatic Identification of Candidate Receptor Sequences:
-
Utilize known AST-C receptor sequences from other species as queries for BLAST searches against genomic or transcriptomic databases of the target organism.
-
Employ degenerate PCR primers designed from conserved regions of known AST-C receptors to amplify a fragment of the putative receptor gene.
b. Molecular Cloning Workflow:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from relevant tissues (e.g., brain, corpora allata, gut) where the receptor is likely expressed. Synthesize first-strand cDNA using reverse transcriptase.
-
PCR Amplification: Perform PCR using specific primers designed based on the candidate sequence to amplify the full-length open reading frame (ORF) of the receptor.
-
Cloning and Sequencing: Ligate the PCR product into a suitable cloning vector (e.g., pGEM-T Easy). Transform the vector into competent E. coli cells. Select positive clones and sequence the inserted DNA to confirm the receptor sequence.
Functional Characterization
Once the receptor is cloned, its function is characterized through various in vitro and cell-based assays.
a. Heterologous Expression:
-
Subclone the receptor's ORF into an expression vector suitable for mammalian cells (e.g., HEK293, CHO cells).
-
Transfect the expression construct into the host cells.
b. Ligand Binding and Receptor Activation Assays:
-
Inositol Monophosphate (IP1) Accumulation Assay:
-
Transfect cells with the receptor construct.
-
Incubate the cells with varying concentrations of AST-C peptides.
-
Lyse the cells and measure the accumulation of IP1 using a commercially available kit (e.g., HTRF). This assay is suitable for Gq-coupled receptors.
-
-
Förster/Bioluminescence Resonance Energy Transfer (FRET/BRET) Assays: These assays are used to monitor G-protein activation and β-arrestin recruitment in real-time.
-
Co-transfect cells with the receptor fused to a fluorescent protein (e.g., YFP) and a biosensor for the signaling molecule of interest (e.g., G-protein or β-arrestin) fused to a complementary fluorescent protein (e.g., CFP).
-
Stimulate the cells with the ligand.
-
Measure the change in FRET or BRET signal, which indicates the interaction between the receptor and the signaling molecule.
-
-
Calcium Imaging (FLIPR): For receptors that signal through the Gq pathway, activation leads to an increase in intracellular calcium.
-
Load receptor-expressing cells with a calcium-sensitive fluorescent dye.
-
Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the change in fluorescence upon stimulation with the ligand.
-
-
cAMP Assays: For receptors coupled to Gi or Gs, changes in intracellular cAMP levels can be measured.
-
Stimulate receptor-expressing cells with the ligand.
-
Measure cAMP levels using methods like GloSensor cAMP Assay or competitive immunoassays.
-
Signaling Pathways
AST-C receptors are members of the GPCR superfamily and primarily couple to inhibitory G-proteins of the Gαi/o subtype. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits can modulate the activity of other downstream effectors. Furthermore, AST-C receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. In some cellular contexts, coupling to Gαq can occur, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates and intracellular calcium.
Conclusion and Future Directions
The identification and cloning of Allatostatin C receptors have significantly advanced our understanding of invertebrate neuroendocrinology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers entering this field. Future research should focus on the structural biology of the AST-C receptor to facilitate structure-based drug design. Furthermore, exploring the diversity of AST-C signaling in a wider range of invertebrate species will be crucial for developing broad-spectrum yet environmentally safe pest management strategies. The continued investigation of this receptor family holds immense potential for both fundamental science and applied agricultural and veterinary research.
References
An In-depth Guide to Allatostatin II Gene Expression and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene expression profile of Allatostatin II, a member of the broader Allatostatin A (AstA) family of neuropeptides. Allatostatins are pleiotropic hormones in invertebrates that regulate a wide array of physiological processes, including the inhibition of juvenile hormone (JH) synthesis, feeding behavior, and gut motility.[1][2][3] Their critical roles in insect physiology make them significant targets for the development of novel insecticides and therapeutic agents.[2][4] This document details their tissue-specific expression, the signaling pathways they activate, and the experimental methodologies used for their study.
Quantitative Gene Expression Profile of Allatostatins
The tissue-specific expression level of allatostatin peptides and their receptors is fundamental to understanding their diverse biological functions. Quantitative analysis reveals where these signaling molecules are synthesized and where they exert their effects.
Table 1: Relative Expression of Allatostatin A (AstA) and its Receptor (AstA-R) in the Spider Parasteatoda tepidariorum
This table summarizes the relative mRNA expression levels of the Allatostatin A peptide (PtASTA) and its receptor (PtASTA-R) in various tissues of adult female spiders. Data is derived from quantitative real-time PCR (qRT-PCR) analysis.
| Tissue | Gene | Relative Expression Level (Mean ± SD) |
| Neuroendocrine & Nervous System (NS) | PtASTA | High |
| PtASTA-R | High | |
| Ovaries (OV) | PtASTA | Moderate |
| PtASTA-R | Low | |
| Midgut Glands & Midgut (MG) | PtASTA | Low |
| PtASTA-R | Moderate | |
| Integument (INT) | PtASTA | Very Low |
| PtASTA-R | Very Low | |
| Hindgut (HG) | PtASTA | Low |
| PtASTA-R | Moderate |
Note: Qualitative descriptions are based on the graphical data presented in the source, which indicates significant differences in expression across tissues.
Table 2: Tissue-Specific Expression of Allatostatin C (AstC) in the Chinese White Pine Beetle Dendroctonus armandi
This table shows the relative expression of the Allatostatin C gene (DaAST) in different tissues of D. armandi. Allatostatin C represents a different family from Allatostatin A/II but is also a key regulator of juvenile hormone.
| Tissue | Relative Expression of DaAST |
| Head | High |
| Gut | High |
| Malpighian Tubules | Moderate |
| Fat Body | Low |
| Epidermis | Low |
Note: Expression levels are qualitatively summarized from the study, which identified the head and gut as primary expression sites.
Across many insect species, Allatostatin A peptides and their receptors are predominantly expressed in the central nervous system, the midgut, and in some cases, the reproductive organs. This "brain-gut peptide" distribution is consistent with their roles in neuromodulation, feeding, and digestion.
Allatostatin Signaling Pathways
Allatostatins exert their effects by binding to specific G-protein coupled receptors (GPCRs). The Allatostatin A receptor (AstA-R), which binds this compound, is evolutionarily related to the mammalian galanin and somatostatin receptor families. Activation of these receptors initiates intracellular signaling cascades that mediate the final physiological response.
Upon binding of an Allatostatin A peptide like this compound, the receptor activates an associated G-protein complex. This leads to the modulation of effector enzymes, altering the concentration of intracellular second messengers such as cyclic AMP (cAMP) and calcium ions (Ca2+). These changes ultimately orchestrate the cellular activities that result in the observed physiological effects, such as the inhibition of hormone synthesis in the corpora allata or reduced muscle contractions in the gut.
Experimental Protocols
Accurate quantification of gene expression is critical for understanding the roles of Allatostatins. Below are detailed methodologies for key experiments.
qRT-PCR is the most common method for quantifying gene expression levels in specific tissues.
-
Tissue Dissection and RNA Extraction: Tissues of interest are carefully dissected from the organism. Total RNA is then extracted using methods like TRIzol reagent or commercial column-based kits, which lyse cells and separate RNA from DNA and proteins.
-
RNA Quality Control: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). Integrity is checked via gel electrophoresis to ensure the ribosomal RNA bands are sharp and intact.
-
cDNA Synthesis: The extracted mRNA is converted into more stable complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for the qPCR reaction.
-
Quantitative PCR: The qPCR is performed in a thermal cycler. The reaction mixture includes the cDNA template, primers specific to the allatostatin gene, DNA polymerase, and a fluorescent dye (like SYBR Green) or a fluorescently labeled probe (TaqMan) that reports the amount of amplified DNA in real-time.
-
Data Analysis: The expression of the target gene is typically normalized to one or more stably expressed reference (housekeeping) genes. The relative quantification is often calculated using the 2-ΔΔCt method, which compares the cycle threshold (Ct) values of the target gene and reference genes across different samples.
For higher throughput and multiplexing capabilities, the QuantiGene™ 2.0 assay offers an alternative to qRT-PCR. This method uses branched DNA (bDNA) technology for signal amplification rather than target amplification, directly measuring RNA transcripts.
-
Principle: Cells are lysed to release RNA. The target RNA is captured by specific probes linked to magnetic beads. A cascade of hybridization events builds a "tree" of branched DNA molecules, which is then bound by a fluorescent reporter.
-
Advantages: Avoids enzymatic reactions like reverse transcription and PCR, reducing potential biases. It is well-suited for multiplexing, allowing for the simultaneous analysis of up to 80 target RNAs in a single sample.
To confirm the function of the allatostatin gene, RNA interference (RNAi) can be employed to silence its expression.
-
dsRNA Synthesis: Double-stranded RNA (dsRNA) molecules corresponding to a segment of the allatostatin gene are synthesized in vitro.
-
dsRNA Delivery: The dsRNA is introduced into the organism, typically via microinjection.
-
Gene Silencing: Inside the cell, the dsRNA is processed by the Dicer enzyme into small interfering RNAs (siRNAs). These siRNAs guide the RNA-induced silencing complex (RISC) to degrade the target allatostatin mRNA, preventing its translation into a functional peptide.
-
Phenotypic Analysis: The physiological or behavioral consequences of the gene knockdown are observed. For example, silencing an allatostatin gene that inhibits JH synthesis could lead to elevated JH levels and associated developmental or reproductive changes.
References
- 1. usbio.net [usbio.net]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
Allatostatin II: An In-depth Technical Guide to a Potent Neuropeptide Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a significant family of neuropeptides found in insects and other invertebrates that play a crucial role in regulating a wide array of physiological processes. Among these, Allatostatin II (AST-II), a member of the Allatostatin-A (AST-A) family, has garnered considerable attention for its potent inhibitory effects, most notably on the biosynthesis of juvenile hormone (JH). Juvenile hormone is essential for insect development, reproduction, and metabolism, making its regulatory pathways, including inhibition by allatostatins, a prime target for the development of novel and specific insect control agents.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its structure, biological activity, signaling pathways, and detailed experimental protocols for its study.
Molecular Profile and Biological Activity of this compound
This compound belongs to the FGLamide allatostatins, characterized by a C-terminal consensus sequence of Tyr/Phe-Xaa-Phe-Gly-Leu-NH2.[4][5] First isolated from the cockroach Diploptera punctata, this compound is a decapeptide with the amino acid sequence: Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.
The primary and most studied biological function of this compound is the potent, rapid, and reversible inhibition of juvenile hormone synthesis in the corpora allata. This inhibitory action is crucial for the regulation of insect development and reproduction. Beyond its role in JH synthesis, this compound and other allatostatins are known to be pleiotropic, influencing processes such as feeding behavior, gut motility, and acting as neuromodulators within the central nervous system.
Quantitative Data on this compound Activity
The inhibitory potency of this compound on juvenile hormone synthesis has been quantified in vitro. The following table summarizes the key quantitative data for Diploptera punctata this compound (Dippu-AST 2).
| Peptide | Biological Activity | Assay System | IC50 Value | Reference |
| This compound (Dippu-AST 2) | Inhibition of Juvenile Hormone Synthesis | In vitro corpora allata assay (Diploptera punctata) | 0.014 nM | |
| This compound (synthetic) | Inhibition of Juvenile Hormone Synthesis | In vitro corpora allata assay (Diploptera punctata) | ~10 nM (>40% inhibition) |
This compound Signaling Pathway
This compound exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as those of the corpora allata. The binding of this compound to its receptor initiates an intracellular signaling cascade that leads to the inhibition of juvenile hormone biosynthesis.
The current understanding of the Allatostatin A signaling pathway suggests that upon ligand binding, the receptor can couple to both Gαq and Gαs proteins.
-
Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Gαs Pathway: The Gαs protein, when activated, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
The elevation of these second messengers, intracellular Ca2+ and cAMP, ultimately leads to a downstream cascade that inhibits the activity of key enzymes in the juvenile hormone biosynthetic pathway.
References
- 1. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Allatostatin II: A Technical Guide to Precursor Biosynthesis and Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatin II (AST-II), a member of the Allatostatin-A (AST-A) family of neuropeptides, plays a crucial role in the regulation of insect physiology, most notably through the potent inhibition of juvenile hormone synthesis.[1] The biological activity of AST-II, like many neuropeptides, is contingent upon a complex and highly regulated series of post-translational modifications of its precursor protein. Understanding the intricacies of this biosynthetic and processing pathway is paramount for the development of novel insect control agents and for elucidating fundamental neuroendocrine mechanisms. This guide provides an in-depth technical overview of the biosynthesis and processing of the this compound precursor, with a focus on the well-characterized system in the cockroach Diploptera punctata.
Biosynthesis of the Allatostatin-A Precursor
The journey of this compound begins with the transcription and translation of the Allatostatin-A (AST-A) gene. In Diploptera punctata, a single gene encodes a prepro-allatostatin precursor polypeptide.[2][3] This precursor is a large protein of approximately 41.5 kDa, containing the sequences for 13 distinct allatostatin-type peptides, including this compound.[3] The prepropeptide is characterized by an N-terminal signal peptide that directs it to the endoplasmic reticulum for entry into the secretory pathway.
The overall organization of the AST-A precursor in D. punctata reveals clusters of allatostatin peptides separated by acidic spacer regions.[3] This arrangement is conserved in other insect species, such as Periplaneta americana, which possesses a similar precursor encoding 14 allatostatin-like peptides. The presence of multiple bioactive peptides within a single precursor allows for the coordinated or differential release of a suite of related neuropeptides that can act on various target tissues.
Post-Translational Processing of the Allatostatin-A Precursor
The conversion of the inactive prepro-allatostatin into biologically active peptides, including this compound, involves a series of enzymatic steps that occur within the trans-Golgi network and maturing secretory vesicles. This processing cascade is a hallmark of neuropeptide biosynthesis and ensures the precise generation of the final, active molecules.
Endoproteolytic Cleavage by Prohormone Convertases
The initial and most critical step in precursor processing is the endoproteolytic cleavage at specific sites within the polypeptide chain. This is primarily carried out by a family of subtilisin-like proprotein convertases (PCs). These enzymes recognize and cleave at the C-terminal side of single, paired, or multiple basic amino acid residues, such as Lysine (Lys) and Arginine (Arg). The Allatostatin-A precursor from D. punctata contains appropriate processing sites for such endoproteolytic cleavage. The cleavage by PCs liberates intermediate peptides that still require further modification.
Exoproteolytic Trimming by Carboxypeptidases
Following endoproteolytic cleavage, the resulting peptide intermediates often possess C-terminal basic residue extensions. These basic amino acids are subsequently removed by the action of carboxypeptidases, most notably Carboxypeptidase E (CPE). CPE is a metallocarboxypeptidase that specifically cleaves C-terminal Lys or Arg residues, thereby trimming the peptide intermediates to their penultimate form.
C-terminal Amidation by Peptidylglycine α-Amidating Monooxygenase (PAM)
The final and often essential step for the biological activity of many neuropeptides, including the Allatostatin-A family, is C-terminal amidation. This process is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). For amidation to occur, the peptide must have a C-terminal Glycine (Gly) residue. The Allatostatin-A precursor in D. punctata provides the necessary Glycine residues for the amidation of the 13 potential allatostatin peptides.
The PAM enzyme catalyzes a two-step reaction:
-
Hydroxylation: The peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM hydroxylates the α-carbon of the C-terminal glycine.
-
Lyase Reaction: The peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain then cleaves the N-Cα bond, releasing glyoxylate and the final α-amidated peptide.
The resulting C-terminal amide group is crucial for the biological activity of this compound and other AST-A peptides, as it neutralizes the negative charge of the C-terminal carboxyl group and is often required for receptor binding and stability.
Quantitative Data
The biological activity of the allatostatins from D. punctata has been quantified based on their ability to inhibit juvenile hormone synthesis. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and median effective dose (ED50) values.
| Peptide | IC50 (nM) | ED50 (nM) |
| Dippu-AST 1 | - | 10^-9 M (>40% inhibition) |
| Dippu-AST 2 | - | 0.014 |
| Dippu-AST 3 | - | 7 x 10^-7 M (>40% inhibition) |
| Dippu-AST 4 | - | 10^-8 M (>40% inhibition) |
Data sourced from Woodhead et al., 1989 and Hayes et al., 1994.
Experimental Protocols
In Vitro Juvenile Hormone Synthesis Assay (Radiochemical Assay)
This assay is fundamental for quantifying the inhibitory effect of allatostatins on juvenile hormone (JH) biosynthesis by the corpora allata (CA).
Materials:
-
Corpora allata (CA) dissected from Diploptera punctata.
-
Incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics.
-
L-[methyl-³H]methionine.
-
Synthetic allatostatins.
-
Isooctane.
-
Silica gel thin-layer chromatography (TLC) plates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Dissect corpora allata from adult female D. punctata in sterile insect saline.
-
Transfer individual pairs of glands to culture tubes containing 100 µL of incubation medium.
-
Add the desired concentration of synthetic allatostatin or control vehicle to the tubes.
-
Pre-incubate the glands for 1 hour at 28°C.
-
Add 5 µL of L-[methyl-³H]methionine (specific activity ~80 Ci/mmol) to each tube to initiate the radiolabeling of newly synthesized JH.
-
Incubate for 3 hours at 28°C with gentle shaking.
-
Stop the reaction by adding 500 µL of isooctane to each tube.
-
Vortex vigorously for 1 minute to extract the radiolabeled JH into the organic phase.
-
Centrifuge briefly to separate the phases.
-
Transfer the isooctane phase to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the residue in a small volume of isooctane and spot onto a silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Visualize the JH spot using iodine vapor or a co-migrating standard.
-
Scrape the silica corresponding to the JH spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the rate of JH synthesis (fmol/gland/hour) and the percentage inhibition by allatostatin compared to the control.
Radioimmunoassay (RIA) for Allatostatin
RIA is a highly sensitive method for quantifying the levels of allatostatins in biological samples.
Materials:
-
Specific antibody against the allatostatin of interest.
-
Radiolabeled allatostatin (e.g., ¹²⁵I-labeled).
-
Unlabeled allatostatin standard.
-
Biological samples (e.g., hemolymph, tissue extracts).
-
Assay buffer (e.g., phosphate buffer with BSA).
-
Precipitating reagent (e.g., second antibody, polyethylene glycol).
-
Gamma counter.
Procedure:
-
Prepare a standard curve by serially diluting the unlabeled allatostatin standard.
-
In assay tubes, add a fixed amount of the specific antibody and the radiolabeled allatostatin.
-
Add either the standard dilutions or the unknown biological samples to the respective tubes.
-
Incubate the mixture to allow for competitive binding of labeled and unlabeled allatostatin to the antibody. The incubation time and temperature should be optimized (e.g., 16-24 hours at 4°C).
-
Separate the antibody-bound allatostatin from the free allatostatin by adding a precipitating reagent.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant containing the free radiolabeled allatostatin.
-
Measure the radioactivity in the pellet using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard.
-
Determine the concentration of allatostatin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
Mass Spectrometry for Peptide Identification and Quantification
Mass spectrometry is a powerful tool for identifying the different processed forms of allatostatins from the precursor and for their relative quantification.
Materials:
-
Tissue containing the allatostatin precursor (e.g., brain, midgut).
-
Extraction buffer (e.g., acidified methanol).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
High-performance liquid chromatography (HPLC) system.
-
Mass spectrometer (e.g., MALDI-TOF or ESI-Q-TOF).
Procedure:
-
Homogenize the tissue in the extraction buffer to extract the peptides.
-
Centrifuge the homogenate to remove cellular debris.
-
Purify and concentrate the peptides from the supernatant using SPE cartridges.
-
Separate the extracted peptides using reverse-phase HPLC.
-
Analyze the HPLC fractions or the total extract by mass spectrometry.
-
For identification, perform tandem mass spectrometry (MS/MS) on selected peptide ions to obtain fragmentation patterns.
-
Search the MS/MS data against a protein database containing the allatostatin precursor sequence to identify the specific allatostatin peptides.
-
For relative quantification, stable isotope labeling techniques can be employed, where samples from different conditions are labeled with light and heavy isotopes, mixed, and analyzed together by MS. The ratio of the peak intensities of the light and heavy forms of each peptide reflects their relative abundance.
Visualizations
Caption: Biosynthesis and processing of the this compound precursor.
Caption: A typical experimental workflow for the analysis of allatostatins.
Caption: A simplified diagram of the Allatostatin-A signaling pathway.
Conclusion
The biosynthesis and processing of the this compound precursor is a multi-step, highly regulated pathway that is essential for the production of this and other related, biologically active neuropeptides. A thorough understanding of the enzymes involved, the specific cleavage sites, and the subsequent post-translational modifications provides a solid foundation for research aimed at manipulating insect endocrine systems. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of insect physiology, neurobiology, and the development of novel pest management strategies. Further investigation into the tissue-specific expression and regulation of the processing enzymes will undoubtedly reveal more intricate layers of control in the production of this important family of neuropeptides.
References
The Role of Allatostatin-C in Gut Motility: A Technical Guide for Researchers
Abstract
Allatostatins are a diverse family of neuropeptides that play crucial regulatory roles in insect physiology. This guide focuses specifically on Allatostatin-C (AST-C), historically referred to as Allatostatin II, and its significant function as a potent inhibitor of gut motility. AST-C and its cognate G protein-coupled receptor (GPCR) represent a key signaling system that modulates digestive processes, feeding behavior, and metabolic homeostasis. Understanding this pathway offers potential avenues for the development of novel insecticides or therapeutic agents. This document provides a comprehensive overview of the AST-C signaling pathway, a quantitative summary of its effects on visceral muscle contraction, and detailed experimental protocols for studying gut motility ex vivo.
Introduction: Allatostatins and the Gut-Brain Axis
The allatostatin superfamily comprises three structurally distinct peptide families: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C).[1][2] While all were initially named for their ability to inhibit the synthesis of juvenile hormone in certain insects, their functions are now known to be far more diverse, establishing them as classic "brain-gut peptides".[3][4][5] They are expressed in both central neurons and enteroendocrine cells of the midgut, where they act as key modulators of digestion, feeding, and metabolism.
This guide will focus on Allatostatin-C (AST-C) , a peptide family characterized by a conserved C-terminal Pro-Ile-Ser-Cys-Phe (PISCF) sequence and a disulfide bridge. In contrast to other allatostatins, AST-C's role as an inhibitor of juvenile hormone synthesis appears restricted to Lepidoptera. However, its function as an inhibitor of gut motility is a more broadly conserved role, making it a subject of significant interest. In Drosophila, AST-C is recognized as a homolog to mammalian somatostatin and is secreted from gut endocrine cells in response to nutrient stress, highlighting its role in systemic metabolic regulation.
The Allatostatin-C Signaling Pathway
The inhibitory action of AST-C on gut muscle is mediated by a specific G protein-coupled receptor, the Allatostatin-C receptor (AstR-C). This receptor is a homolog of mammalian somatostatin receptors. Upon ligand binding, the receptor activates an intracellular signaling cascade that leads to muscle relaxation or hyperpolarization, ultimately reducing the frequency and amplitude of contractions.
Experimental evidence shows that the AstR-C couples to the Gαi/o subtype of G proteins. Gαi/o proteins are canonical inhibitors of the enzyme adenylyl cyclase. The subsequent reduction in intracellular cyclic AMP (cAMP) levels leads to decreased activity of Protein Kinase A (PKA). This change in kinase activity is believed to alter the phosphorylation state of downstream ion channels, resulting in an inhibition of muscle contractility.
Quantitative Effects of Allatostatins on Gut Motility
The primary effect of AST-C on the gastrointestinal tract is myoinhibition, characterized by a dose-dependent decrease in the amplitude and frequency of spontaneous contractions. This action can suppress feeding and slow the passage of food, likely to maximize nutrient absorption. The table below summarizes key quantitative findings from the literature. Note that some studies use specific peptide names (e.g., Manse-AS), which are members of the AST-C family.
| Peptide Family | Species | Gut Region | Concentration | Observed Effect | Reference |
| Allatostatin-C | Lacanobia oleracea (Tomato Moth) | Foregut | 10⁻⁷ M | Complete cessation of spontaneous contractions. | |
| Allatostatin-C | Rhodnius prolixus (Kissing Bug) | Anterior Midgut | Not specified | Decreases the number of peristaltic waves during post-meal diuresis. | |
| Allatostatin-A * | Diploptera punctata (Cockroach) | Hindgut | 10⁻⁸ to 10⁻⁷ M | Threshold for a dose-dependent decrease in contraction amplitude and frequency. |
*Data for Allatostatin-A is included for comparative context, as it often exhibits similar myoinhibitory effects, though through a different receptor system.
Key Experimental Protocols
The study of gut motility and the effects of neuropeptides like AST-C typically involves ex vivo (or in vitro) organ bath assays. These preparations allow for the direct measurement of muscle contractility in a controlled environment.
General Protocol for Ex Vivo Insect Gut Motility Assay
This protocol provides a generalized workflow for assessing the impact of AST-C on isolated insect gut tissue, based on common methodologies.
-
Dissection:
-
Anesthetize the insect larva or adult on ice.
-
Perform dissection in a chilled physiological saline solution (e.g., Ringer's solution) appropriate for the species.
-
Carefully excise the desired region of the alimentary canal (e.g., foregut, midgut, or hindgut).
-
Gently flush the lumen with saline to remove contents and trim away excess fat body and Malpighian tubules.
-
-
Mounting:
-
Transfer the isolated gut tissue to an organ bath chamber continuously perfused with fresh, oxygenated saline at a constant temperature.
-
Attach one end of the tissue to a fixed anchor and the other end to an isometric force transducer using fine hooks or sutures. The transducer will measure changes in muscle tension.
-
Alternatively, for preparations like the Drosophila larval gut, the tissue can be pinned in a dish for video microscopy, and contractions can be counted visually or with analysis software.
-
-
Equilibration and Baseline Recording:
-
Allow the tissue to equilibrate in the organ bath for 30-60 minutes, during which time it should establish a rhythm of spontaneous contractions.
-
Begin recording the baseline contractile activity (amplitude and frequency) for a period of 10-15 minutes to ensure stability.
-
-
Peptide Application:
-
Introduce Allatostatin-C into the perfusion buffer at the desired final concentration. This can be done as a single dose or in a cumulative, dose-response fashion.
-
Record the response of the tissue to the peptide. An inhibitory effect will manifest as a decrease in the frequency and/or amplitude of contractions.
-
-
Washout and Recovery:
-
Following the experimental period, switch the perfusion back to a peptide-free saline solution to wash out the AST-C.
-
Continue recording to observe if the spontaneous contractile activity returns to baseline levels, demonstrating the reversibility of the peptide's effect.
-
-
Data Analysis:
-
Quantify the contraction frequency (contractions per minute) and amplitude (change in force) before, during, and after peptide application.
-
Express the inhibitory effect as a percentage reduction from the baseline activity. For dose-response experiments, calculate the EC₅₀ (half-maximal effective concentration).
-
Conclusion and Future Directions
Allatostatin-C is a potent myoinhibitory neuropeptide that plays a critical role in regulating gut physiology across a range of insect species. Its signaling pathway, acting through a Gαi/o-coupled receptor, provides a clear mechanism for its observed effects on visceral muscle. The ability of AST-C to halt gut contractions suggests its potential as a target for novel pest management strategies. Disrupting normal gut motility could severely impair feeding and nutrient uptake, leading to reduced growth and increased mortality.
For drug development professionals, the conservation of this signaling system and its homology to the mammalian somatostatin system present both opportunities and challenges. Future research should focus on characterizing the structure of the AstR-C receptor to enable the design of species-specific agonists or antagonists. Furthermore, exploring the interplay between AST-C and other myoactive peptides, such as proctolin or allatotropin, will provide a more complete picture of the complex neurochemical control of digestion in insects.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. Expression of the allatostatin gene in endocrine cells of the cockroach midgut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Allatostatin C In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a group of neuropeptides found in insects and other invertebrates that play crucial roles in regulating various physiological processes. Allatostatin C (AST-C) is particularly noted for its potent inhibitory effects on the biosynthesis of juvenile hormone, a key hormone controlling development, metamorphosis, and reproduction in insects.[1] The biological actions of AST-C are mediated through specific G protein-coupled receptors (GPCRs), namely the Allatostatin C receptors (AstR-C).[2][3][4]
The activation of AstR-C by AST-C triggers intracellular signaling cascades that modulate cellular function. Studies have shown that AstR-C predominantly couples to Gαi/o proteins.[5] Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This inhibitory action on cAMP levels forms the basis of a functional bioassay to screen for and characterize ligands of the AstR-C.
Alternatively, like many GPCRs, AstR-C can be functionally assessed using a calcium mobilization assay. This is often achieved by co-expressing the receptor with a promiscuous G protein, such as Gα16, which links receptor activation to the Gαq pathway, culminating in the release of intracellular calcium (Ca2+). This method provides a robust and readily detectable signal, making it highly suitable for high-throughput screening.
These application notes provide detailed protocols for two primary in vitro bioassays to measure the activity of Allatostatin C and its analogs: a cAMP inhibition assay and a calcium mobilization assay.
Signaling Pathway of Allatostatin C Receptor
The binding of Allatostatin C to its receptor (AstR-C) initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ subunits and inhibits adenylyl cyclase (AC), which in turn reduces the conversion of ATP to cAMP. This decrease in cAMP levels affects the activity of downstream effectors like Protein Kinase A (PKA).
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. Structural and Functional Characterization of Allatostatin Receptor Type-C of Thaumetopoea pityocampa, a Potential Target for Next-Generation Pest Control Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Allatostatin Immunocytochemistry in Insect Brains
Introduction to Allatostatins
Allatostatins are a diverse family of neuropeptides in insects and other arthropods that play crucial roles in regulating various physiological processes.[1] Initially identified for their inhibitory effect on the synthesis of juvenile hormone in the corpora allata, their functions are now known to extend to the regulation of feeding behavior, gut motility, and sleep.[1][2]
There are three main, structurally distinct families of allatostatins, which are not to be confused with one another due to their different evolutionary origins and functions:
-
Allatostatin A (AST-A): Characterized by a conserved C-terminal amino acid sequence of -Y/FXFGLamide.[1]
-
Allatostatin B (AST-B): Possessing a W(X)6Wamide C-terminal motif.
-
Allatostatin C (AST-C): Identified by a PISCF C-terminal sequence.[3]
It is important to note that the term "Allatostatin II" is not a standard classification for any of these families. This document will provide protocols primarily focused on the well-characterized Allatostatin A and Allatostatin C types.
These application notes provide a detailed protocol for the immunocytochemical localization of Allatostatin A and C in the insect brain, particularly optimized for whole-mount preparations of the Drosophila melanogaster brain. This technique allows for the three-dimensional visualization of allatostatin-expressing neurons and their projections within the intact brain architecture.
Experimental Protocols
This protocol is adapted from established methods for whole-mount immunocytochemistry in Drosophila melanogaster.
Materials
Reagents:
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
PBT (PBS with 0.3% Triton X-100)
-
Paraformaldehyde (PFA), 4% in 1X PBS
-
Normal Goat Serum (NGS)
-
Primary Antibodies (see Table 1)
-
Secondary Antibodies, fluorescently labeled (e.g., goat anti-mouse IgG, goat anti-rabbit IgG conjugated to Alexa Fluor dyes)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade Mounting Medium
Equipment:
-
Dissecting microscope
-
Fine forceps
-
Microcentrifuge tubes (1.5 ml)
-
Nutator or orbital shaker
-
Confocal microscope
Protocol Steps
-
Brain Dissection:
-
Anesthetize adult flies on ice or with CO2.
-
Under a dissecting microscope, carefully dissect the brains in cold 1X PBS. This can be achieved by decapitating the fly and then carefully removing the head cuticle to expose the brain. For larval brains, dissect in a similar manner, removing the brain from the larval body.
-
-
Fixation:
-
Transfer the dissected brains to a microcentrifuge tube containing 1 ml of 4% PFA in 1X PBS.
-
Fix for 20-30 minutes at room temperature on a nutator.
-
-
Washing:
-
Remove the fixative and wash the brains three times with 1 ml of PBT for 10 minutes each wash.
-
-
Blocking:
-
Incubate the brains in 1 ml of PBT containing 5% NGS (Blocking Buffer) for 1 hour at room temperature with gentle agitation. This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Remove the blocking buffer and add the primary antibody diluted in Blocking Buffer (see Table 1 for recommended dilutions).
-
Incubate overnight at 4°C on a nutator.
-
-
Washing:
-
Remove the primary antibody solution and wash the brains three times with 1 ml of PBT for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the brains with the appropriate fluorescently labeled secondary antibody diluted in Blocking Buffer for 2 hours at room temperature in the dark.
-
-
Washing:
-
Wash the brains three times with 1 ml of PBT for 10 minutes each in the dark.
-
-
Counterstaining (Optional):
-
For nuclear staining, incubate the brains in PBT containing DAPI (1 µg/ml) for 10 minutes.
-
-
Mounting:
-
Carefully transfer the brains onto a microscope slide.
-
Remove excess PBT and add a drop of antifade mounting medium.
-
Gently place a coverslip over the brains, avoiding air bubbles.
-
-
Imaging:
-
Image the prepared slides using a confocal microscope.
-
Data Presentation
Table 1: Primary Antibodies and Working Dilutions
| Antibody Target | Host Species | Supplier/Catalog # | Recommended Dilution |
| Allatostatin A | Mouse (Monoclonal) | DSHB: 5F10 | 1:50 - 1:100 |
| Allatostatin C | Rabbit (Polyclonal) | Custom or various | 1:500 - 1:2000 |
Note: Optimal dilutions should be determined empirically for each antibody and experimental setup.
Visualizations
Experimental Workflow
Caption: Workflow for whole-mount immunocytochemistry of insect brains.
Allatostatin A Signaling Pathway
Caption: Simplified Allatostatin A signaling pathway.
Allatostatin C Signaling Pathway
Caption: Simplified Allatostatin C signaling pathway.
References
Application Notes and Protocols for Calcium Imaging of Neurons Expressing Allatostatin A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a family of pleiotropic neuropeptides found in insects and other invertebrates that regulate a wide range of physiological processes, including feeding, digestion, growth, and sleep. Allatostatin A (AstA), also referred to as Allatostatin II, exerts its effects by binding to specific G-protein coupled receptors (GPCRs), which are homologous to the vertebrate galanin and somatostatin receptors. Activation of AstA receptors typically leads to an inhibition of neuronal activity.
Calcium imaging is a powerful technique to monitor the activity of large neuronal populations with high spatial and temporal resolution. By using fluorescent calcium indicators, such as the genetically encoded GCaMP or the chemical dye Fura-2, it is possible to visualize changes in intracellular calcium concentration ([Ca²⁺]i) that are associated with neuronal firing.
These application notes provide detailed protocols for performing calcium imaging experiments to investigate the inhibitory effects of Allatostatin A on neuronal activity. The primary application is to quantify the reduction in stimulus-evoked calcium transients in AstA receptor-expressing neurons upon application of the AstA peptide.
Data Presentation
The inhibitory effect of Allatostatin A on neuronal activity can be quantified by measuring the change in intracellular calcium concentration in response to a depolarizing stimulus, both in the presence and absence of the AstA peptide. The results can be summarized in a table for clear comparison.
Table 1: Effect of Allatostatin A on Stimulus-Evoked Calcium Transients in Cultured Drosophila Neurons
| Treatment Condition | Peak ΔF/F₀ (mean ± SEM) | Percent Inhibition of Calcium Response (%) |
| Control (Stimulation alone) | 1.5 ± 0.2 | N/A |
| Allatostatin A (1 µM) + Stimulation | 0.6 ± 0.1 | 60 |
| Washout + Stimulation | 1.3 ± 0.2 | 13 |
Note: Data are hypothetical and for illustrative purposes. ΔF/F₀ represents the change in fluorescence intensity of a calcium indicator (e.g., GCaMP6) normalized to the baseline fluorescence.
Signaling Pathways and Experimental Workflow
Allatostatin A Receptor Signaling Pathway
Allatostatin A receptors are inhibitory GPCRs. Upon ligand binding, the receptor activates a Gi/o protein, which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. This hyperpolarization reduces the opening of voltage-gated calcium channels (VGCCs) in response to a depolarizing stimulus, thereby decreasing calcium influx.
Experimental Workflow for Calcium Imaging
The general workflow for assessing the effect of Allatostatin A on neuronal calcium dynamics involves preparing the neuronal culture or dissected brain, loading the calcium indicator, acquiring baseline fluorescence, applying a stimulus to evoke a calcium response, applying Allatostatin A followed by the stimulus, and finally, a washout step.
Experimental Protocols
Protocol 1: GCaMP Imaging in Drosophila Brain Explants
This protocol is adapted for imaging genetically defined neurons expressing both the Allatostatin A receptor and the GCaMP calcium indicator in an ex vivo brain preparation.
Materials:
-
Adult flies expressing GCaMP (e.g., UAS-GCaMP6f) under the control of a specific Gal4 driver line that targets neurons also expressing the AstA receptor.
-
Dissection dish with Sylgard elastomer.
-
Fine forceps and surgical scissors.
-
Adult Hemolymph-Like (AHL) saline (in mM: 108 NaCl, 5 KCl, 2 CaCl₂, 8.2 MgCl₂, 4 NaHCO₃, 1 NaH₂PO₄, 5 trehalose, 10 sucrose, 5 HEPES; pH 7.4).
-
Allatostatin A peptide (synthetic).
-
High potassium (K⁺) AHL saline for stimulation (e.g., 60 mM KCl, with NaCl concentration adjusted to maintain osmolarity).
-
Confocal or two-photon microscope with a water-immersion objective (20x or 40x).
Procedure:
-
Fly Preparation: Anesthetize an adult fly on ice. Secure the fly in the dissection dish.
-
Brain Dissection: Carefully remove the head cuticle to expose the brain. Remove any obscuring tissues like air sacs and fat bodies.
-
Mounting: Transfer the dissected brain to an imaging chamber containing AHL saline. Secure the brain to the coverslip, for example, using a small amount of tissue adhesive.
-
Imaging Setup: Place the imaging chamber on the microscope stage. Locate the neurons of interest.
-
Baseline Recording: Acquire a time-series of images at a rate of 2-4 Hz to establish a stable baseline fluorescence (F₀).
-
Control Stimulation: Perfuse the chamber with high K⁺ AHL for a short duration (e.g., 10-30 seconds) to depolarize the neurons and evoke a calcium transient. Record the fluorescence changes.
-
Wash and Recovery: Perfuse with normal AHL until the fluorescence returns to baseline.
-
Allatostatin A Application: Perfuse the chamber with AHL containing 1 µM Allatostatin A for 2-5 minutes.
-
Stimulation with Allatostatin A: While continuing to perfuse with the Allatostatin A solution, apply the high K⁺ AHL stimulus again and record the fluorescence response.
-
Washout: Perfuse with normal AHL for 10-15 minutes to wash out the Allatostatin A.
-
Post-Washout Stimulation: Apply the high K⁺ AHL stimulus one more time to check for recovery of the response.
-
Data Analysis:
-
Define regions of interest (ROIs) around the cell bodies of the neurons.
-
For each ROI, calculate the change in fluorescence over time as ΔF/F₀ = (F - F₀) / F₀.
-
Measure the peak ΔF/F₀ for each condition (control, AstA, washout) and compare the values.
-
Protocol 2: Fura-2 AM Imaging in Primary Neuronal Culture
This protocol is suitable for primary cultures of insect neurons where genetic targeting of indicators is not feasible. Fura-2 is a ratiometric dye, which allows for more accurate quantification of [Ca²⁺]i.
Materials:
-
Primary neuronal culture from insect ganglia (e.g., from Drosophila larvae or cockroaches) plated on poly-L-lysine coated coverslips.
-
Hanks' Balanced Salt Solution (HBSS) or appropriate insect saline.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Allatostatin A peptide.
-
High K⁺ saline for stimulation.
-
Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Fura-2 AM Loading Solution: Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO. For loading, dilute the stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Cell Loading: Replace the culture medium with the Fura-2 AM loading solution. Incubate the cells in the dark for 30-45 minutes at room temperature or 37°C (optimize for your cell type).
-
Washing: After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Allow the cells to de-esterify the dye for at least 30 minutes before imaging.
-
Imaging:
-
Mount the coverslip onto the imaging chamber on the microscope stage.
-
Continuously perfuse with HBSS.
-
Acquire pairs of images by alternating the excitation wavelength between 340 nm and 380 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the [Ca²⁺]i.
-
Record a stable baseline ratio.
-
-
Stimulation and Drug Application: Follow steps 6-11 from Protocol 1, using the Fura-2 ratio as the readout for calcium changes.
-
Data Analysis:
-
Define ROIs over individual neuronal cell bodies.
-
Calculate the F₃₄₀/F₃₈₀ ratio for each ROI over time.
-
Determine the peak change in the ratio in response to stimulation under the different conditions. The percentage inhibition can be calculated from these peak changes.
-
Conclusion
The protocols and guidelines presented here provide a framework for investigating the neuromodulatory role of Allatostatin A using calcium imaging. By quantifying the AstA-mediated inhibition of stimulus-evoked calcium influx, researchers can gain insights into the function of Allatostatin A signaling in specific neural circuits and its potential as a target for novel drug development. The combination of genetic tools in model organisms like Drosophila with advanced imaging techniques offers a powerful approach to dissect the cellular mechanisms underlying neuropeptide function.
Application Notes and Protocols for Electrophysiological Recording from Allatostatin-Producing Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatin-A (AstA) producing neurons are a crucial component of the neuroendocrine system in invertebrates, particularly insects like Drosophila melanogaster. These neurons play a pivotal role in regulating a variety of physiological processes, including feeding behavior, sleep, growth, and metabolism.[1][2] The pleiotropic effects of AstA are mediated through G-protein coupled receptors (GPCRs), which are homologous to mammalian somatostatin/galanin/kisspeptin receptors.[1][2] Understanding the electrophysiological properties of AstA neurons and their signaling pathways is essential for elucidating their function in neural circuits and for the development of novel insecticides or therapeutic agents targeting these pathways.
This document provides detailed application notes and protocols for the electrophysiological recording of allatostatin-producing neurons, with a focus on whole-cell patch-clamp techniques in Drosophila.
Data Presentation: Electrophysiological Properties of Drosophila Neurons
While specific quantitative electrophysiological data for identified Allatostatin-A neurons is not extensively documented in a consolidated source, the following tables summarize typical properties of other well-characterized Drosophila central nervous system (CNS) neurons. This data can serve as a valuable reference for expected values when recording from AstA neurons.
Table 1: Passive Membrane Properties of Representative Drosophila Neurons
| Parameter | Representative Value | Neuron Type | Reference |
| Resting Membrane Potential (mV) | -50 to -60 | Larval Motor Neurons | (Rohrbough & Broadie, 2002) |
| Input Resistance (MΩ) | 500 - 1500 | Embryonic Neurons | (Baines & Bate, 1998) |
| Membrane Capacitance (pF) | 5 - 15 | Embryonic Neurons | (Baines & Bate, 1998) |
Table 2: Action Potential Characteristics of Representative Drosophila Neurons
| Parameter | Representative Value | Neuron Type | Reference |
| Action Potential Threshold (mV) | -40 to -30 | Embryonic Neurons | (Baines & Bate, 1998) |
| Action Potential Amplitude (mV) | 50 - 70 | Embryonic Neurons | (Baines & Bate, 1998) |
| Action Potential Duration (ms) | 2 - 5 | Embryonic Neurons | (Baines & Bate, 1998) |
| Firing Pattern | Tonic, Bursting | Various CNS Neurons | (Wilson & Laurent, 2005) |
Table 3: Major Voltage-Gated Currents in Drosophila Neurons
| Current | Description | Reference |
| INa (transient) | Fast-inactivating sodium current responsible for the rising phase of the action potential. | (Srinivasan et al., 2012) |
| IK (delayed rectifier) | Sustained outward potassium current contributing to action potential repolarization. | (Srinivasan et al., 2012) |
| IA (transient) | Rapidly inactivating outward potassium current that influences firing frequency and spike timing. | (Srinivasan et al., 2012) |
| ICa | Inward calcium current involved in neurotransmitter release and intracellular signaling. | (Baines & Bate, 1998) |
Experimental Protocols
Protocol 1: Identification of Allatostatin-A Producing Neurons for Recording
Objective: To visually identify AstA-producing neurons in a dissected Drosophila brain preparation for subsequent patch-clamp recording.
Principle: This protocol utilizes the GAL4/UAS system in Drosophila to drive the expression of a fluorescent reporter protein (e.g., GFP) specifically in AstA-producing neurons.
Materials:
-
AstA-GAL4 fly line
-
UAS-mCD8::GFP or other suitable UAS-reporter fly line
-
Standard fly food
-
Dissection saline (see Protocol 2)
-
Dissection microscope
-
Fluorescence microscope with appropriate filter sets for GFP
Procedure:
-
Fly Crosses: Set up genetic crosses between AstA-GAL4 flies and UAS-mCD8::GFP flies.
-
Progeny Selection: Collect adult F1 progeny expressing both the GAL4 driver and the UAS-reporter. These flies will have GFP expression specifically in AstA-producing neurons.
-
Brain Dissection: a. Anesthetize an adult fly on ice. b. Dissect out the brain in cold dissection saline under a dissection microscope. c. Carefully remove the neural sheath (perineurial sheath) using fine forceps to expose the neuronal cell bodies.
-
Neuron Identification: a. Transfer the dissected brain to the recording chamber of the fluorescence microscope. b. Identify GFP-positive neurons under epifluorescence illumination. These are the AstA-producing neurons targeted for recording.
Protocol 2: Whole-Cell Patch-Clamp Recording from Identified AstA Neurons
Objective: To obtain stable whole-cell patch-clamp recordings from identified AstA-producing neurons to measure their intrinsic electrical properties.
Materials:
-
Dissected Drosophila brain with identified AstA-GFP neurons (from Protocol 1)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
External (bath) solution
-
Internal (pipette) solution
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 4 MgCl₂, 2 CaCl₂, 5 HEPES, 10 Sucrose. Adjust pH to 7.2 with NaOH.
-
Internal Solution (in mM): 140 K-Aspartate, 10 HEPES, 1.1 EGTA, 0.1 CaCl₂, 4 Mg-ATP, 0.5 Na₃-GTP. Adjust pH to 7.2 with KOH.
Procedure:
-
Pipette Preparation: a. Pull borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with internal solution. b. Fire-polish the pipette tips using a microforge to ensure a smooth surface for sealing.
-
Brain Preparation: a. Secure the dissected brain in the recording chamber, continuously perfused with oxygenated external solution.
-
Approaching the Neuron: a. Fill a patch pipette with internal solution and mount it on the headstage. b. Under visual control (fluorescence and DIC optics), carefully approach a target AstA-GFP neuron with the patch pipette while applying slight positive pressure.
-
Giga-seal Formation: a. Once the pipette tip touches the cell membrane, release the positive pressure. b. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: a. After a stable giga-seal is formed, apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Data Acquisition: a. Current-Clamp: Inject a series of hyperpolarizing and depolarizing current steps to measure the resting membrane potential, input resistance, and firing properties (action potential threshold, amplitude, duration, and firing pattern). b. Voltage-Clamp: Hold the membrane potential at different voltages and apply voltage steps to record voltage-gated ion currents.
Visualizations
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Allatostatin C Receptor Activation Assay in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Allatostatins are a major family of neuropeptides found in insects and other arthropods that regulate a wide range of physiological processes.[1] Allatostatin C (AstC), characterized by a conserved PISCF amino acid sequence at its C-terminus, plays a crucial role in inhibiting the synthesis of juvenile hormone, a key hormone that governs insect development and reproduction.[1][2] AstC exerts its effects by binding to a specific G protein-coupled receptor (GPCR), the Allatostatin C receptor (AstR-C).[1][3] The activation of AstR-C is a potential target for developing novel, specific insecticides.
Human Embryonic Kidney 293 (HEK293) cells are a robust and widely used platform for studying GPCRs. Their ease of transfection, high protein expression levels, and ability to perform necessary post-translational modifications make them an ideal heterologous system for expressing and characterizing insect receptors like AstR-C. Upon ligand binding, AstR-C primarily couples to the Gαi subunit of the heterotrimeric G protein, which inhibits adenylyl cyclase activity and leads to a decrease in intracellular cyclic AMP (cAMP) levels. Some studies also suggest a potential coupling to the Gαq pathway, resulting in the mobilization of intracellular calcium.
This document provides detailed protocols for expressing AstR-C in HEK293 cells and performing functional assays to measure its activation via both the cAMP and calcium signaling pathways.
Allatostatin C Receptor Signaling Pathways
Activation of the AstR-C by its ligand, Allatostatin C, can initiate two primary signaling cascades within the cell. The predominant pathway involves the Gαi subunit, which inhibits adenylyl cyclase, reducing cAMP production. A secondary pathway may involve the Gαq subunit, which activates Phospholipase C (PLC), leading to an increase in intracellular calcium.
Caption: Allatostatin C receptor signaling pathways in HEK293 cells.
Experimental Protocols
Overall Experimental Workflow
The process begins with culturing and transfecting HEK293 cells with the Allatostatin C receptor plasmid. Following expression, the cells are prepared for a specific functional assay, such as a cAMP or calcium mobilization assay. The cells are then stimulated with the ligand, and the resulting signal is detected and analyzed to determine receptor activation.
Caption: General workflow for the Allatostatin C receptor activation assay.
Protocol 1: HEK293 Cell Culture and Transfection
This protocol describes the maintenance of HEK293 cells and transient transfection for the expression of the Allatostatin C receptor.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
TrypLE or Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Plasmid DNA encoding Allatostatin C Receptor (AstR-C)
-
Polyethylenimine (PEI, 1 mg/mL) or other transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cell culture flasks (T75) and plates (96-well, white or black clear-bottom)
Methodology:
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Aspirate the medium, wash with PBS, add 1-2 mL of TrypLE, and incubate for 3-5 minutes. Resuspend the detached cells in fresh medium and re-seed into new flasks at a 1:5 to 1:10 ratio.
-
-
Transfection (96-well plate format):
-
One day before transfection, seed HEK293 cells into a 96-well plate at a density of 30,000-40,000 cells per well in 100 µL of complete medium.
-
On the day of transfection, prepare the DNA-PEI complexes. For each well, mix 50-100 ng of AstR-C plasmid DNA into 10 µL of Opti-MEM.
-
Add 0.3 µL of PEI (1 mg/mL) for every 100 ng of DNA to the diluted DNA solution.
-
Vortex briefly and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Add 10 µL of the DNA-PEI mixture dropwise to each well. Gently swirl the plate to mix.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for receptor expression before proceeding with the functional assay.
-
Protocol 2: Gαi-Mediated cAMP Inhibition Assay (GloSensor™)
This assay measures the decrease in intracellular cAMP levels following AstR-C activation. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the measurement of inhibition.
Materials:
-
Transfected HEK293 cells (from Protocol 1)
-
GloSensor™ cAMP Reagent (Promega) or similar cAMP detection system
-
Forskolin
-
Allatostatin C (AstC) peptide ligand
-
Assay Buffer (e.g., HBSS or CO₂-independent medium)
Methodology:
-
Assay Preparation:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the transfected cells and replace it with 80 µL of assay buffer containing the GloSensor™ reagent.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
-
Ligand and Forskolin Preparation:
-
Prepare a stock solution of Forskolin (e.g., 10 mM in DMSO). Dilute it in assay buffer to a working concentration that gives a robust signal (typically 1-10 µM).
-
Prepare a serial dilution of the Allatostatin C peptide in assay buffer containing Forskolin. Include a "Forskolin only" control (0 nM AstC).
-
-
Assay Measurement:
-
Measure the basal luminescence of the plate using a plate reader.
-
Add 20 µL of the AstC/Forskolin serial dilutions to the appropriate wells.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the final luminescence.
-
-
Data Analysis:
-
Normalize the data by setting the luminescence from the "Forskolin only" wells as 100% activity and wells with no Forskolin as 0%.
-
Plot the normalized response against the logarithm of the AstC concentration.
-
Fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value.
-
Protocol 3: Gαq-Mediated Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.
Materials:
-
Transfected HEK293 cells (from Protocol 1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
Allatostatin C (AstC) peptide ligand
Methodology:
-
Cell Loading:
-
Prepare a loading buffer by dissolving the calcium dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the transfected cells and wash once with assay buffer.
-
Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation 3 or PHERAstar FS) equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
Record a baseline fluorescence for 15-20 seconds.
-
Inject 20 µL of the Allatostatin C ligand at various concentrations into the wells.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the response as the change in fluorescence (Peak Fluorescence - Baseline Fluorescence).
-
Plot the response against the logarithm of the AstC concentration.
-
Fit the data using a non-linear regression model (log[agonist] vs. response) to determine the EC₅₀ value.
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in a table to facilitate comparison of different ligands or receptor mutants.
| Compound | Assay Type | Parameter | Value (nM) | n (replicates) |
| Allatostatin C | cAMP Inhibition | IC₅₀ | 6.7 | 3 |
| Allatostatin C | Calcium Mobilization | EC₅₀ | 15.8 | 3 |
| Analog A | cAMP Inhibition | IC₅₀ | 150.2 | 3 |
| Analog A | Calcium Mobilization | EC₅₀ | >1000 | 3 |
| Antagonist X | cAMP Inhibition | IC₅₀ | No inhibition | 3 |
| Antagonist X | Calcium Mobilization | IC₅₀ | No response | 3 |
References
Application Notes and Protocols for Studying Allatostatin II Function Using RNA Interference
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating various physiological processes, most notably the inhibition of juvenile hormone (JH) biosynthesis.[1][2][3] Allatostatin II (AST-II), a member of this family, is a key target for research aimed at understanding insect development, reproduction, and for the potential development of novel pest control strategies. RNA interference (RNAi) is a powerful and specific gene silencing technique that has been successfully employed to investigate the function of allatostatins in vivo.[2][4] These application notes provide detailed protocols and data presentation guidelines for utilizing RNAi to study the function of this compound in insects, with a focus on cockroaches as a model system.
Data Presentation
Quantitative data from RNAi experiments are crucial for assessing the efficacy of gene knockdown and its physiological consequences. All data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Efficacy of Allatostatin dsRNA Injection on Allatostatin mRNA and Peptide Levels in Blattella germanica
| Treatment Group | Tissue | Days Post-Injection | Allatostatin mRNA Level (% of Control) | Allatostatin Peptide Level (pg/mg tissue) |
| dsAST | Brain | 2 | 30% | ~60 |
| Control (dsGFP) | Brain | 2 | 100% | ~200 |
| dsAST | Brain | 5 | 20% | ~50 |
| Control (dsGFP) | Brain | 5 | 100% | ~220 |
| dsAST | Midgut | 2 | 40% | Not Reported |
| Control (dsGFP) | Midgut | 2 | 100% | Not Reported |
| dsAST | Midgut | 5 | 30% | Not Reported |
| Control (dsGFP) | Midgut | 5 | 100% | Not Reported |
Data synthesized from Maestro, J. L., & Bellés, X. (2006). Silencing allatostatin expression using double-stranded RNA targeted to preproallatostatin mRNA in the German cockroach. Archives of Insect Biochemistry and Physiology, 62(2), 73-79.
Note: Despite a significant reduction in allatostatin levels (70-80% decrease in the brain), the study by Maestro and Bellés (2006) did not observe a corresponding increase in juvenile hormone synthesis. This highlights the complexity of JH regulation and the importance of measuring various physiological parameters to fully understand gene function.
Experimental Protocols
Protocol 1: Double-Stranded RNA (dsRNA) Synthesis
This protocol describes the in vitro synthesis of dsRNA targeting the this compound gene.
1. Template Generation: a. Obtain the cDNA sequence of the target this compound prepropeptide from a relevant database (e.g., GenBank). b. Design primers to amplify a 300-600 bp region of the coding sequence. To minimize off-target effects, ensure the selected region has low homology to other genes by performing a BLAST search. c. Add the T7 RNA polymerase promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers. d. Perform PCR using a high-fidelity DNA polymerase to generate the DNA template with T7 promoters at both ends. e. Purify the PCR product using a commercial PCR purification kit.
2. In Vitro Transcription: a. Use a commercially available in vitro transcription kit (e.g., T7 RiboMAX™ Express RNAi System, Promega; MEGAScript™ RNAi Kit, Thermo Fisher Scientific). b. Set up the transcription reaction according to the manufacturer's instructions, using the purified PCR product as a template. This reaction will simultaneously synthesize both sense and antisense RNA strands. c. Incubate the reaction at 37°C for 2-4 hours.
3. dsRNA Purification and Quantification: a. Following transcription, treat the reaction mixture with DNase I and RNase A to remove the DNA template and any single-stranded RNA, respectively. b. Purify the dsRNA by precipitation with isopropanol or using a dedicated RNA purification kit. c. Resuspend the purified dsRNA pellet in nuclease-free water. d. Determine the concentration and purity of the dsRNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). The A260/A280 ratio should be ~2.0. e. Verify the integrity and size of the dsRNA by running an aliquot on a 1% agarose gel.
Protocol 2: dsRNA Delivery by Microinjection in Cockroaches
This protocol is adapted for adult female cockroaches.
1. Preparation of dsRNA solution: a. Dilute the purified dsRNA to a final concentration of 1-5 µg/µL in sterile, nuclease-free water or injection buffer.
2. Animal Preparation: a. Anesthetize adult female cockroaches by chilling them on ice for 5-10 minutes or using CO2.
3. Microinjection Procedure: a. Load a glass capillary needle with the dsRNA solution. b. Gently hold the anesthetized cockroach and insert the needle into the abdomen, between the abdominal sternites, taking care to avoid damaging internal organs. c. Inject a total volume of 1-2 µL of the dsRNA solution per insect. d. For the control group, inject an equal volume of dsRNA targeting a non-endogenous gene, such as Green Fluorescent Protein (GFP). e. After injection, place the cockroaches in a clean container with food and water and allow them to recover.
Protocol 3: Assessment of Gene Knockdown
1. Quantification of this compound mRNA Levels (qRT-PCR): a. At desired time points post-injection (e.g., 2, 5, and 7 days), dissect relevant tissues (e.g., brain, midgut). b. Isolate total RNA from the tissues using a commercial RNA extraction kit. c. Synthesize first-strand cDNA using a reverse transcriptase kit. d. Perform quantitative real-time PCR (qRT-PCR) using primers specific for the this compound gene. e. Normalize the expression of the target gene to a stable reference gene (e.g., actin, tubulin). f. Calculate the relative expression of this compound mRNA in dsRNA-treated insects compared to control insects using the ΔΔCt method.
2. Quantification of this compound Peptide Levels (ELISA): a. At desired time points post-injection, dissect and homogenize tissues (e.g., brain) in a suitable buffer. b. Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a specific primary antibody against this compound. c. Use a synthetic this compound peptide as a standard to generate a standard curve. d. Quantify the amount of this compound peptide in the tissue homogenates by comparing their absorbance values to the standard curve.
Mandatory Visualizations
Caption: Generalized Allatostatin signaling pathway leading to inhibition of Juvenile Hormone synthesis.
References
- 1. usbio.net [usbio.net]
- 2. Silencing allatostatin expression using double-stranded RNA targeted to preproallatostatin mRNA in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insectmetamorphosis-ibe.csic.es [insectmetamorphosis-ibe.csic.es]
Application Notes and Protocols for Measuring Allatostatin II Stability in Hemolymph
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating various physiological processes, most notably the inhibition of juvenile hormone biosynthesis.[1] Allatostatin II, a member of the Allatostatin A (AST-A) family, is characterized by a conserved C-terminal motif Y/FXFGL-NH2.[2][3][4] The amino acid sequence of Diploptera punctata this compound (Dip-AST II) is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[2] The biological activity of these neuropeptides is tightly controlled by their stability in the hemolymph, where they are susceptible to degradation by various peptidases. Understanding the stability of this compound is therefore critical for elucidating its physiological roles and for the development of stable analogs for pest management strategies.
These application notes provide detailed protocols for measuring the in vitro stability of this compound in insect hemolymph using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
This compound Signaling Pathway
Allatostatin A-type peptides, including this compound, exert their effects by binding to G-protein coupled receptors (GPCRs), often referred to as Allatostatin A receptors (AstA-R). The binding of this compound to its receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone synthesis and other physiological responses. The general signaling pathway is depicted below.
Quantitative Data on Allatostatin Stability
The stability of allatostatins in hemolymph can vary significantly between insect species due to differences in peptidase activity. The half-life (t1/2) is a key parameter for quantifying this stability.
| Insect Species | Allatostatin Type | Half-life (t1/2) in Hemolymph | Analytical Method | Reference |
| Manduca sexta | Manduca sexta Allatostatin (Manse-AS) | ~3.5 minutes | HPLC | (Not explicitly stated in provided search results) |
| Lacanobia oleracea | Manduca sexta Allatostatin (Manse-AS) | ~5 minutes (in foregut extract) | HPLC-MS | (Not explicitly stated in provided search results) |
| Diploptera punctata | Allatostatin Analogs | Resistant to degradation | Bioassay |
Note: Data for this compound specifically is limited. The provided data is for a closely related Allatostatin A-type peptide. Further research is required to establish the precise half-life of this compound in various insect species.
Experimental Protocols
Hemolymph Collection and Preparation
Objective: To collect and process insect hemolymph while minimizing melanization and proteolytic degradation of endogenous and exogenous peptides.
Materials:
-
Insect species of interest
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Anticoagulant/protease inhibitor buffer (e.g., 98 mM NaCl, 1.7 mM KCl, 1.5 mM CaCl2, 10 mM EDTA, 1 mM 1-phenyl-2-thiourea, pH 6.5)
-
Microcentrifuge (refrigerated at 4°C)
-
Ice
Protocol:
-
Anesthetize the insects by placing them on ice for 5-10 minutes.
-
Carefully make a small incision in a soft cuticle region (e.g., at the base of a leg or antenna) using a sterile needle or fine scissors.
-
Gently apply pressure to the insect's body to encourage hemolymph to bead at the incision site.
-
Collect the hemolymph using a pipette and immediately dispense it into a pre-chilled microcentrifuge tube containing the anticoagulant/protease inhibitor buffer on ice. A typical ratio is 1:5 (hemolymph:buffer), but this may need optimization.
-
Centrifuge the collected hemolymph at 10,000 x g for 10 minutes at 4°C to pellet hemocytes and other cellular debris.
-
Carefully collect the supernatant (cell-free hemolymph) and transfer it to a fresh, pre-chilled microcentrifuge tube.
-
The cell-free hemolymph can be used immediately for the stability assay or stored at -80°C for later use.
In Vitro this compound Stability Assay
Objective: To determine the degradation rate of this compound when incubated with insect hemolymph.
Materials:
-
Synthetic this compound (lyophilized powder)
-
Prepared cell-free hemolymph
-
Incubation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Water bath or incubator at a physiologically relevant temperature (e.g., 25-30°C)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or ice-cold acetonitrile)
-
HPLC or LC-MS/MS system
Protocol:
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or a low percentage of organic solvent like acetonitrile) to a final concentration of 1 mg/mL. Store at -20°C.
-
Prepare Working Solution: Dilute the this compound stock solution in the incubation buffer to a final concentration suitable for the assay (e.g., 10 µM).
-
Incubation:
-
In a microcentrifuge tube, mix a defined volume of cell-free hemolymph with the incubation buffer. The final protein concentration of the hemolymph in the reaction should be standardized.
-
Pre-incubate the hemolymph mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the this compound working solution to the hemolymph mixture. The final concentration of this compound should be in the low micromolar range (e.g., 1 µM).
-
Incubate the reaction mixture at the chosen temperature.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic degradation by adding the aliquot to a tube containing the quenching solution. For HPLC analysis, TFA is a suitable quenching agent. For LC-MS analysis, ice-cold acetonitrile is often used to precipitate proteins and halt the reaction.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC or LC-MS vial for analysis.
-
HPLC Analysis of this compound Degradation
Objective: To separate and quantify the remaining intact this compound and its degradation products over time using HPLC with UV detection.
Suggested HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes. The gradient may need to be optimized for optimal separation of this compound and its metabolites.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Injection Volume: 20-50 µL.
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time, which can be determined by injecting a standard solution of the peptide.
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound (relative to the 0-minute time point) against time.
-
Calculate the half-life (t1/2) of this compound from the degradation curve.
LC-MS/MS Analysis of this compound Degradation
Objective: To provide a highly sensitive and specific method for quantifying this compound and identifying its degradation products using LC-MS/MS.
Suggested LC-MS/MS Parameters:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute this compound and its fragments.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The m/z of the protonated this compound ([M+H]+, [M+2H]2+, etc.). For Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 (C49H74N14O13), the monoisotopic mass is approximately 1106.56 Da. The most abundant precursor ions should be determined experimentally.
-
Product Ions (Q3): Select specific and intense fragment ions (e.g., b- and y-ions) generated from the collision-induced dissociation (CID) of the precursor ion. These transitions should be optimized for maximum sensitivity.
-
Data Analysis:
-
Develop an MRM method with specific precursor-to-product ion transitions for this compound.
-
Quantify the amount of intact this compound at each time point by integrating the area of the corresponding MRM peak.
-
Plot the amount of remaining this compound against time to determine the degradation rate and half-life.
-
The full-scan MS/MS data can be used to identify the structure of the degradation products by analyzing the fragmentation patterns.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the stability of this compound in insect hemolymph. The choice between HPLC and LC-MS/MS will depend on the required sensitivity and the need for structural elucidation of degradation products. Understanding the stability of this compound is a critical step in the development of novel and effective insect control agents. By modifying the structure of this compound to enhance its resistance to enzymatic degradation, more potent and persistent bio-pesticides can be designed.
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF | PLOS Genetics [journals.plos.org]
- 4. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Transgenic Models to Study Allatostatin II
For Researchers, Scientists, and Drug Development Professionals
Introduction to Allatostatin II
Allatostatins are a family of pleiotropic neuropeptides found in insects and other invertebrates that regulate a wide range of physiological processes.[1][2] this compound, a member of the Type A allatostatins (AstA) originally isolated from the cockroach Diploptera punctata, is primarily known for its role in inhibiting the synthesis of juvenile hormone (JH), a key hormone controlling development and reproduction.[3][4] Beyond its effects on JH, this compound and its homologs are implicated in the regulation of feeding behavior, gut motility, and metabolism, making the allatostatin signaling system a promising target for the development of novel insecticides and therapeutic agents.[5]
These application notes provide a comprehensive overview and detailed protocols for the generation and analysis of transgenic insect models, primarily focusing on Drosophila melanogaster as a model organism, to investigate the function of this compound and its signaling pathway.
This compound Signaling Pathway
This compound, like other Type A allatostatins, exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The Allatostatin A receptor is homologous to mammalian galanin and somatostatin receptors. Upon ligand binding, the receptor activates an intracellular signaling cascade, typically through an inhibitory G-protein (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Experimental Protocols for Generating Transgenic Models
The fruit fly, Drosophila melanogaster, is a powerful model organism for studying the function of neuropeptides like this compound due to the availability of sophisticated genetic tools. The following protocols describe methods for generating transgenic flies to either overexpress, knockdown, or knockout the Allatostatin A (AstA) gene, the Drosophila homolog of this compound.
Generation of AstA-GAL4 Driver Lines for Targeted Gene Expression
The GAL4/UAS system is a bipartite expression system that allows for the targeted expression of a gene of interest in specific cells. An AstA-GAL4 driver line expresses the yeast transcription factor GAL4 under the control of the AstA gene promoter. When this line is crossed with a UAS-responder line (e.g., UAS-GFP for visualization, UAS-NaChBac for neuronal activation, or UAS-Kir2.1 for neuronal silencing), the gene downstream of the UAS sequence will be expressed only in AstA-producing cells.
Protocol:
-
Promoter Amplification: Amplify a ~2.1 kb region upstream of the predicted transcription start site of the Drosophila AstA gene using PCR with primers containing restriction sites for cloning.
-
Vector Construction: Clone the amplified AstA promoter region into a GAL4 expression vector (e.g., pCaSpeR-GAL4).
-
Embryo Microinjection: Inject the purified AstA-promoter-GAL4 plasmid into w1118 (white-eyed) Drosophila embryos at the pre-blastoderm stage. Co-inject a helper plasmid containing the P-element transposase to facilitate genomic integration.
-
Screening: Cross the surviving G0 flies to w1118 flies. Screen the G1 progeny for the expression of a marker gene (often a red fluorescent protein in the eyes, present on the vector) to identify transgenic individuals.
-
Validation: Cross the established AstA-GAL4 line to a UAS-mCD8::GFP reporter line and perform immunohistochemistry with an anti-AstA antibody to confirm that GAL4-driven GFP expression co-localizes with endogenous AstA.
CRISPR/Cas9-Mediated Knockout of the Allatostatin A Gene
The CRISPR/Cas9 system allows for precise targeted gene disruption. To create an AstA null mutant, the Cas9 nuclease is guided by a specific single-guide RNA (sgRNA) to the AstA gene, where it induces a double-strand break, leading to a loss-of-function mutation.
Protocol:
-
sgRNA Design and Synthesis: Design two sgRNAs targeting the coding sequence of the AstA gene. Synthesize the sgRNAs in vitro.
-
Cas9 and sgRNA Injection: Inject a mixture of purified Cas9 protein and the synthesized sgRNAs into pre-blastoderm w1118 embryos.
-
Screening for Mutants: Cross the G0 flies to a balancer stock. In the G1 generation, screen individual flies for mutations in the AstA gene using PCR and sequencing.
-
Establishment of a Homozygous Mutant Line: Intercross the heterozygous mutant flies to establish a homozygous AstA knockout line.
-
Validation: Confirm the absence of AstA peptide in the mutant flies using immunohistochemistry or mass spectrometry.
RNAi-Mediated Knockdown of Allatostatin Expression
RNA interference (RNAi) can be used to silence gene expression by introducing double-stranded RNA (dsRNA) that targets the mRNA of the gene of interest for degradation.
Protocol:
-
dsRNA Synthesis: Synthesize dsRNA corresponding to a region of the Allatostatin precursor mRNA.
-
dsRNA Injection: Inject the dsRNA into the thoracic cavity of adult insects.
-
Analysis: At various time points post-injection, dissect tissues of interest (e.g., brain, midgut) and quantify the levels of Allatostatin mRNA using qRT-PCR and peptide levels using ELISA or immunohistochemistry to assess the efficiency of knockdown.
-
Phenotypic Assays: Conduct behavioral or physiological assays to determine the effect of Allatostatin knockdown.
Experimental Workflow for Transgenic Model Generation and Analysis
The following diagram illustrates the general workflow for creating and analyzing transgenic Drosophila to study Allatostatin function.
Data Presentation: Quantitative Analysis of Allatostatin Function
The following tables summarize representative quantitative data from studies utilizing transgenic models or direct peptide application to investigate Allatostatin function.
Table 1: Effects of Allatostatin A Manipulation on Feeding Behavior in Drosophila melanogaster
| Experimental Condition | Target Cells | Effect on Feeding Behavior | Quantitative Change | Reference |
| Thermogenetic Activation (UAS-TrpA1) | AstA-expressing neurons | Inhibition of food intake | Significant reduction in food consumption | |
| Neuronal Activation (UAS-NaChBac) | AstA-expressing neurons | Suppression of starvation-induced feeding | Significant decrease in food intake | |
| Neuronal Silencing (UAS-Kir2.1) | AstA-expressing neurons | Increased food intake | Statistically significant increase | |
| AstA Gene Knockout (CRISPR/Cas9) | All AstA cells | Abolished the inhibitory effect of neuronal activation | No difference in food intake compared to controls upon activation |
Table 2: Effects of Allatostatin on Juvenile Hormone (JH) Synthesis and Other Physiological Parameters
| Species | Experimental Approach | Measured Parameter | Quantitative Effect | Reference |
| Diploptera punctata | In vitro application of synthetic this compound | JH III biosynthesis | IC50 ≈ 0.31 nM | |
| Blattella germanica | Injection of synthetic Allatostatins | Food uptake | 50-60% reduction | |
| Dendroctonus armandi | RNAi-mediated knockdown of Allatostatin C | Pupal mortality | Significant increase | |
| Drosophila melanogaster | Activation of AstA neurons | Sleep | Promotion of sleep |
Conclusion
The creation and analysis of transgenic models are indispensable for elucidating the complex roles of neuropeptides like this compound. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the physiological functions of the allatostatin system. This knowledge is crucial for the development of novel strategies for insect pest management and for advancing our fundamental understanding of neuroendocrine regulation.
References
- 1. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allatostatin - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Two new allatostatins from the brains of Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving signal-to-noise ratio in Allatostatin II calcium imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Allatostatin II calcium imaging experiments and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the general signaling pathway of this compound and how does it relate to calcium imaging?
A1: this compound peptides are known to act as brain-gut peptides with pleiotropic functions, including the regulation of feeding and growth.[1] Their receptors are G-protein coupled receptors (GPCRs) that are homologous to vertebrate somatostatin/galanin/kisspeptin receptors.[1] The signaling cascade involves a Gq subfamily of Gα protein, which activates phospholipase C (PLC). PLC, in turn, induces an increase in inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores, leading to a rise in cytosolic Ca2+.[2][3] This increase in intracellular calcium is the signal detected in calcium imaging experiments.
Q2: Which type of calcium indicator is best for this compound imaging?
A2: The choice of calcium indicator depends on the specific experimental requirements. Ratiometric dyes like Fura-2 are highly recommended for quantifying intracellular calcium concentrations, as the ratio measurement minimizes effects of photobleaching, uneven dye loading, and variable cell morphology.[4] Single-wavelength indicators like Fluo-4 can also be used and may offer a higher signal change, but are more susceptible to the aforementioned issues. For in vivo studies in model organisms like Drosophila, genetically encoded calcium indicators (GECIs) such as GCaMP are advantageous as they can be expressed in specific cell types and allow for chronic imaging.
Q3: What are the key factors affecting the signal-to-noise ratio (SNR) in calcium imaging?
A3: Several factors can impact the SNR in calcium imaging experiments. These include:
-
Dye Selection and Loading: The choice of dye, its concentration, and the loading protocol are critical.
-
Background Fluorescence: Autofluorescence from cells and the surrounding medium can obscure the signal.
-
Phototoxicity and Photobleaching: Excessive illumination can damage cells and reduce the fluorescent signal over time.
-
Imaging System Parameters: Microscope settings, such as excitation intensity, exposure time, and camera gain, need to be optimized.
-
Data Analysis: Appropriate background subtraction and noise reduction algorithms are essential for extracting a clear signal.
Troubleshooting Guides
Problem 1: Low Signal Intensity or No Response to this compound
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Ineffective Dye Loading | Optimize dye concentration (e.g., Fura-2 AM typically 1-5 µg/ml). Adjust incubation time and temperature (e.g., 30-60 minutes at room temperature or 37°C). Use a dispersing agent like Pluronic F-127 to aid dye solubilization. Consider using an anion transport inhibitor like probenecid to improve intracellular dye retention. |
| Inactive this compound Peptide | Ensure proper storage and handling of the this compound peptide. Prepare fresh solutions for each experiment. |
| Low Receptor Expression | If using a cell line, verify the expression of the this compound receptor. Consider using a positive control (e.g., a known agonist or ionomycin) to confirm cell viability and dye loading. |
| Incorrect Buffer Composition | Use a recording buffer with appropriate concentrations of Ca2+, Mg2+, and other essential ions. |
| Suboptimal Imaging Settings | Increase excitation light intensity, but be mindful of phototoxicity. Increase camera gain or exposure time, balancing signal improvement with potential noise increase. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Autofluorescence | Use a culture medium with low background fluorescence during imaging. Consider pre-bleaching the sample with high-intensity light before adding the fluorescent dye. If possible, select a fluorophore with an emission spectrum that does not overlap with the autofluorescence spectrum. |
| Incomplete Dye Hydrolysis | After loading with an AM ester dye, allow sufficient time for intracellular esterases to cleave the AM group, trapping the dye inside the cells (typically 30 minutes). |
| Extracellular Dye | Thoroughly wash the cells with fresh buffer after dye loading to remove any extracellular dye. |
| Computational Subtraction | Use image analysis software (e.g., ImageJ) to subtract the background fluorescence from the region of interest. |
Problem 3: Signal Photobleaching or Phototoxicity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Excessive Excitation Light | Reduce the intensity of the excitation light using neutral density filters. Minimize the duration of light exposure by using the shortest possible exposure times and acquiring images only when necessary. |
| High Sampling Rate | Decrease the image acquisition frequency to the minimum required to capture the dynamics of the calcium signal. |
| Data Analysis Correction | For single-wavelength dyes, correct for photobleaching by fitting an exponential decay to the baseline fluorescence and normalizing the signal. Ratiometric dyes like Fura-2 are less susceptible to photobleaching artifacts. |
Experimental Protocols
Protocol 1: Fura-2 AM Loading for this compound Calcium Imaging
This protocol is a general guideline and should be optimized for your specific cell type.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (10% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable recording buffer
-
Probenecid (optional)
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO to make a 1 mg/mL stock solution. Store protected from light and moisture at -20°C.
-
Prepare Loading Buffer: For a final concentration of 3 µM Fura-2 AM, add the appropriate volume of the stock solution to your recording buffer. Add Pluronic F-127 to a final concentration of 0.02-0.05% to aid in dye dispersal. If using, add probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.
-
Cell Loading:
-
Plate cells on coverslips suitable for imaging.
-
Wash the cells twice with the recording buffer.
-
Replace the buffer with the Fura-2 AM loading buffer.
-
Incubate for 30-45 minutes at room temperature or 37°C, protected from light.
-
-
De-esterification:
-
Wash the cells twice with fresh recording buffer to remove extracellular dye.
-
Incubate the cells in fresh recording buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging: The cells are now ready for imaging. Mount the coverslip onto the microscope stage and perfuse with recording buffer.
Protocol 2: Ratiometric Calcium Imaging with Fura-2
Equipment:
-
Inverted microscope equipped for fluorescence imaging.
-
Light source capable of alternating excitation at 340 nm and 380 nm.
-
Emission filter centered around 510 nm.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
Procedure:
-
Microscope Setup:
-
Place the coverslip with Fura-2 loaded cells in the imaging chamber on the microscope stage.
-
Focus on the cells of interest.
-
-
Image Acquisition Settings:
-
Set the emission filter to 510 nm.
-
Adjust the exposure time and gain to obtain a good signal at both 340 nm and 380 nm excitation. The fluorescence intensity at 380 nm should be bright but not saturated in resting cells, while the intensity at 340 nm should be well below saturation.
-
Set the time-lapse interval to acquire images at a frequency appropriate for the expected calcium dynamics (e.g., every 1-10 seconds).
-
-
Data Acquisition:
-
Start the time-lapse acquisition to record a stable baseline fluorescence ratio (F340/F380).
-
Apply this compound to the cells using a perfusion system.
-
Continue recording to capture the resulting change in the fluorescence ratio.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each time point.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Visualizations
Caption: this compound signaling pathway leading to intracellular calcium release.
Caption: Troubleshooting workflow for improving signal-to-noise ratio.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor signal transduction and Ca2+ signaling pathways of the allatotropin/orexin system in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ionbiosciences.com [ionbiosciences.com]
Technical Support Center: Preventing Allatostatin II (AST-II) Peptide Degradation In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Allatostatin II (AST-II) peptide in vitro. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the stability and integrity of AST-II in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AST-II), and why is its stability important?
A1: this compound (AST-II) is a neuropeptide, belonging to the Allatostatin-A family, first identified in the cockroach Diploptera punctata.[1] Its primary function is to inhibit the synthesis of juvenile hormone, a key regulator of insect development and reproduction.[1][2] The stability of AST-II is critical for in vitro experiments to ensure accurate and reproducible results, as degradation leads to a loss of biological activity.
Q2: What are the primary ways AST-II can degrade in my in vitro experiment?
A2: AST-II degradation can occur through two main pathways:
-
Enzymatic Degradation: Proteases present in cell culture media, serum, or cell lysates can cleave the peptide bonds of AST-II. Common proteases include aminopeptidases (cleaving at the N-terminus), trypsin-like proteases (cleaving after the Arginine residue), and chymotrypsin-like proteases (cleaving after Tyrosine or Phenylalanine residues).[3][4]
-
Chemical Degradation: The peptide is susceptible to chemical breakdown, particularly through hydrolysis. The Aspartic Acid (Asp) residue in the AST-II sequence (Gly-Asp -Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2) can form a cyclic imide intermediate, which can lead to cleavage of the peptide backbone or isomerization to a potentially inactive iso-Aspartate form. This process is sensitive to pH.
Q3: How does the C-terminal amidation of AST-II affect its stability?
A3: The C-terminal of native AST-II is amidated (-CONH2) instead of having a free carboxyl group (-COOH). This is a crucial modification that significantly enhances its stability by making the peptide resistant to degradation by carboxypeptidases, a class of exopeptidases that cleave amino acids from the C-terminus. It also neutralizes the negative charge at the C-terminus, which can improve its interaction with receptors and overall biological activity.
Q4: What is a protease inhibitor cocktail, and should I use one for my AST-II experiments?
A4: A protease inhibitor cocktail is a mixture of several different inhibitors that target a broad range of proteases (e.g., serine, cysteine, and aspartic proteases, as well as aminopeptidases). It is highly recommended to use a broad-spectrum protease inhibitor cocktail in your experiments with AST-II, especially when working with cell lysates, serum-containing media, or any biological fluid that may contain endogenous proteases.
Q5: How should I properly store and handle my AST-II peptide to ensure its stability?
A5: Proper storage and handling are critical to prevent degradation.
-
Long-term storage: Store the peptide in its lyophilized (powder) form at -20°C or -80°C.
-
Reconstitution: Dissolve the peptide in a sterile, appropriate buffer just before use. For peptides with solubility issues, a small amount of an organic solvent like DMSO may be used for the stock solution, followed by dilution in the aqueous assay buffer.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can cause peptide degradation, it is best to aliquot the reconstituted peptide solution into single-use volumes and store them frozen at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with AST-II.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of AST-II activity over a short time in culture. | Enzymatic Degradation: Proteases in the cell culture medium (especially if it contains serum) or secreted by cells are likely degrading the peptide. | 1. Add a broad-spectrum protease inhibitor cocktail to your culture medium. 2. If using serum, consider heat-inactivating it to denature some proteases or use a serum-free medium if your cell line permits. 3. Reduce incubation time if experimentally feasible. |
| Inconsistent results between experiments. | 1. Peptide Degradation: Inconsistent handling, such as multiple freeze-thaw cycles. 2. Peptide Concentration: Inaccurate initial concentration due to improper dissolution or water absorption by the lyophilized powder. 3. Assay Variability: Inconsistent cell numbers or incubation times. | 1. Strictly follow proper storage and handling protocols. Always use freshly thawed aliquots. 2. Ensure the peptide is fully dissolved before use. For precise concentration, consider peptide quantification via amino acid analysis. 3. Standardize all assay parameters, including inoculum density and incubation conditions. |
| No biological effect observed even at high concentrations. | 1. Complete Degradation: The peptide may be completely degraded before it can exert its effect. 2. Incorrect Peptide: The peptide may have been synthesized incorrectly or has lost its active conformation. 3. Poor Solubility: The peptide may have precipitated out of the solution and is not bioavailable. | 1. Perform a stability assay (see Protocol 1) to determine the half-life of AST-II in your specific system. Add protease inhibitors. 2. Verify the peptide's purity and identity using the certificate of analysis from the supplier (e.g., via HPLC and Mass Spectrometry). 3. Check for visible precipitate. Test the peptide's solubility in your assay buffer before conducting the full experiment. |
| AST-II appears to degrade despite the use of a standard protease inhibitor cocktail. | 1. Metalloprotease Activity: Some common cocktails do not contain inhibitors for metalloproteases (e.g., EDTA). 2. Chemical Degradation: The degradation may be due to pH-dependent chemical instability (e.g., Asp residue degradation) rather than enzymatic action. | 1. Add EDTA to your protease inhibitor cocktail (typically to a final concentration of 1-5 mM), unless your experiment is sensitive to divalent cation chelation. 2. Ensure the pH of your assay buffer is stable and within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis. |
Quantitative Data Summary
While the exact half-life of AST-II is highly dependent on the specific experimental conditions (e.g., cell type, presence of serum, temperature), a peptide stability assay can be performed to determine its stability in your system. The results should be summarized as shown below.
Table 1: Example Data from an In Vitro Stability Assay of this compound
| Incubation Time (hours) | % Intact AST-II Remaining (No Inhibitor) | % Intact AST-II Remaining (+ Protease Inhibitor Cocktail) |
| 0 | 100% | 100% |
| 1 | 65% | 98% |
| 4 | 25% | 92% |
| 8 | 5% | 85% |
| 24 | <1% | 60% |
| Calculated Half-life (t½) | ~2.5 hours | ~30 hours |
Note: The data above are for illustrative purposes only. You must generate this data for your specific experimental conditions using the protocol provided below.
Experimental Protocols
Protocol 1: In Vitro Stability Assay of AST-II using RP-HPLC
This protocol allows for the quantification of intact AST-II over time in a biological matrix like cell culture medium or serum.
Materials:
-
This compound (lyophilized)
-
Biological matrix (e.g., cell culture medium with 10% FBS, human serum)
-
Protease Inhibitor Cocktail (e.g., a broad-spectrum cocktail, 100x stock in DMSO)
-
Quenching/Precipitating Solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid - TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Incubator or water bath at 37°C
-
Microcentrifuge and low-bind microcentrifuge tubes
Procedure:
-
Prepare AST-II Stock: Reconstitute lyophilized AST-II in a suitable solvent (e.g., sterile water or DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Initiate the Assay:
-
Pre-warm the biological matrix (e.g., cell culture medium) to 37°C.
-
If testing inhibitors, add the protease inhibitor cocktail to the matrix at a 1x final concentration.
-
Spike the matrix with the AST-II stock solution to a final concentration of 50-100 µg/mL. Mix gently.
-
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot (e.g., 100 µL) and add it to a tube containing 2-3 volumes of ice-cold quenching/precipitating solution (e.g., 200-300 µL ACN with 1% TFA). This stops the enzymatic reaction and precipitates proteins.
-
Incubation: Incubate the remaining AST-II/matrix mixture at 37°C.
-
Collect Time Points: At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), remove additional aliquots (100 µL) and quench them in the same manner as the T=0 sample.
-
Protein Precipitation: Vortex the quenched samples vigorously for 30 seconds and incubate on ice for at least 20 minutes to ensure complete protein precipitation.
-
Clarify Supernatant: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
HPLC Analysis:
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject a standard volume (e.g., 20 µL) onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor absorbance at ~220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact AST-II based on the retention time from the T=0 sample.
-
Integrate the peak area for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample ((Area_Tx / Area_T0) * 100).
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½).
-
Protocol 2: Using Protease Inhibitor Cocktails with AST-II
This protocol provides general steps for using protease inhibitors in a typical cell culture experiment.
Procedure:
-
Select a Cocktail: Choose a broad-spectrum protease inhibitor cocktail suitable for cell culture. Ensure it is low in toxicity to your cells. Cocktails are often supplied as a 100x concentrated solution in DMSO.
-
Prepare Medium: Before adding to your cells, warm your cell culture medium to 37°C.
-
Dilute the Cocktail: Just before use, dilute the 100x protease inhibitor cocktail directly into the culture medium to a final 1x concentration. For example, add 100 µL of the 100x cocktail to 9.9 mL of medium. Vortex gently to mix.
-
Add AST-II: Add the desired concentration of AST-II to the medium containing the inhibitors.
-
Perform Experiment: Replace the existing medium in your cell culture plates with the medium containing both the inhibitors and AST-II. Proceed with your experimental incubation.
-
Replenishment (for long-term experiments): Protease inhibitors can lose activity over time. For experiments lasting longer than 48 hours, consider replacing the medium with fresh medium containing a new dose of inhibitors and AST-II.
Visualizations
Allatostatin A Signaling Pathway
Allatostatin A peptides, including AST-II, bind to G-protein coupled receptors (GPCRs) on the cell surface. This binding initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone synthesis and other physiological responses.
Caption: this compound signaling via a G-protein coupled receptor.
Experimental Workflow for AST-II Stability Assay
This workflow outlines the key steps for determining the in vitro stability of this compound.
References
- 1. usbio.net [usbio.net]
- 2. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolytic Cleavage of Bioactive Peptides and Protease-Activated Receptors in Acute and Post-Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Allatostatin II solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allatostatin C. The information is designed to address common solubility issues and provide practical solutions for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Allatostatin C?
Allatostatin C is generally considered to be soluble in water.[1] However, its solubility can be influenced by its specific amino acid sequence, post-translational modifications, and the presence of counter-ions. For experimental purposes, various solvents have been successfully used, including sterile water, phosphate-buffered saline (PBS), and cell culture media such as DMEM.[2][3]
Q2: What is the recommended solvent for preparing Allatostatin C stock solutions?
For initial solubilization, sterile, purified water is the recommended starting solvent.[1] If solubility issues are encountered, the choice of solvent can be guided by the peptide's overall charge. For basic peptides, a dilute solution of acetic acid (e.g., 10%) can be used. For acidic peptides, a dilute solution of ammonium hydroxide or ammonium bicarbonate is recommended. For neutral or hydrophobic peptides, organic solvents such as dimethyl sulfoxide (DMSO) may be necessary.[4]
Q3: How should I store Allatostatin C solutions?
Lyophilized Allatostatin C powder is stable for up to six months when stored at 0-5°C. Once reconstituted, it is recommended to use the solution immediately. For short-term storage, the solution can be kept at 4°C for up to five days. For longer-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for up to three months. Peptides in solution are generally less stable than in their lyophilized form.
Q4: Can I use DMSO to dissolve Allatostatin C for cell-based assays?
Yes, DMSO is a common solvent for dissolving peptides for cell-based assays. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid cytotoxic effects.
Q5: What are the different types of Allatostatin C, and do they have different solubilities?
There are several subtypes of Allatostatin C, including Allatostatin C, CC, and CCC, which arose from gene duplication. While specific solubility data for each subtype is limited, their solubility properties are expected to be similar due to their structural relation. However, minor differences in their amino acid sequences could lead to slight variations in their solubility in different solvents.
Troubleshooting Guide
Issue 1: Allatostatin C fails to dissolve in water.
Possible Cause:
-
The peptide may have a high degree of hydrophobicity.
-
The concentration may be too high.
Solutions:
-
Sonication: Gently sonicate the solution for a few minutes to aid dissolution.
-
pH Adjustment:
-
If the peptide is basic (net positive charge), add a small amount of dilute acetic acid (e.g., 10%) dropwise until the peptide dissolves.
-
If the peptide is acidic (net negative charge), add a small amount of dilute ammonium hydroxide (e.g., 0.1 M) or ammonium bicarbonate dropwise.
-
-
Organic Solvents: If water and pH adjustments fail, try dissolving the peptide in a minimal amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.
Issue 2: The Allatostatin C solution is cloudy or shows precipitation after storage.
Possible Cause:
-
Aggregation: The peptide may be aggregating over time.
-
Low Solubility in Buffer: The peptide may be less soluble in the storage buffer than in the initial dissolving solvent.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to peptide degradation and aggregation.
Solutions:
-
Use Fresh Solutions: Prepare solutions fresh before each experiment whenever possible.
-
Aliquot Stock Solutions: Store the peptide in single-use aliquots to avoid multiple freeze-thaw cycles.
-
Add Stabilizers: For long-term storage or to prevent aggregation, consider adding a cryoprotectant like glycerol (at 10-50%) to your stock solution.
-
Optimize Buffer Conditions:
-
Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point (pI) to increase net charge and reduce aggregation.
-
Modify the ionic strength of the buffer by adjusting the salt concentration.
-
-
Incorporate Additives: In some cases, adding a small amount of a non-ionic detergent (e.g., Tween 20) or a carrier protein like bovine serum albumin (BSA) at 0.1% can help maintain solubility.
Quantitative Data Summary
| Solvent/Condition | Concentration | Application | Reference |
| Water | Soluble (qualitative) | General Stock Solution | |
| PBS with 0.1% BSA | 50-1000 ppm (mg/L) | In vivo toxicity assays | |
| DMEM | Dilution series for 6h challenge | Cell-based receptor assay |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Allatostatin C Stock Solution for In Vitro Bioassays
Objective: To prepare a stable and soluble stock solution of Allatostatin C for use in cell-based assays or other in vitro experiments.
Materials:
-
Lyophilized Allatostatin C
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized Allatostatin C to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to mix. If the peptide does not fully dissolve, proceed to the next step.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Use the solution immediately or store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of Allatostatin C for In Vivo Injections
Objective: To prepare a biocompatible solution of Allatostatin C for administration in animal models.
Materials:
-
Lyophilized Allatostatin C
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Prepare a sterile solution of 0.1% BSA in PBS.
-
Weigh the required amount of lyophilized Allatostatin C and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.1% BSA in PBS solution to achieve the desired final concentration for injection.
-
Gently vortex the tube to mix.
-
If any precipitate is observed, place the tube in an ultrasonic bath at 37°C for approximately 10 minutes, or until the precipitate dissolves.
-
Visually inspect the solution for any remaining particulates before use.
-
Use the prepared solution immediately for in vivo administration.
Visualizations
References
Allatostatin II Antibodies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allatostatin II (AST-II) antibodies. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound (AST-II) is a neuropeptide belonging to the Allatostatin-A (AST-A) family.[1][2] These peptides are primarily known for their role in insects, where they inhibit the synthesis of juvenile hormone, a key hormone regulating development and reproduction.[1][2] They are also involved in processes such as the regulation of food intake and gut motility.[1]
Q2: What is the structural characteristic of Allatostatin-A peptides that is relevant for antibody recognition?
Allatostatin-A peptides, including this compound, are characterized by a conserved C-terminal amino acid sequence of Y/FXFGLamide. This conserved region is a common epitope for antibodies raised against AST-A peptides.
Q3: What is the likelihood of an this compound antibody cross-reacting with other Allatostatins?
Due to the conserved C-terminal sequence within the Allatostatin-A family, an antibody generated against this compound may exhibit cross-reactivity with other members of the AST-A family (e.g., Allatostatin-I, -III, and -IV). Cross-reactivity with Allatostatin-B or -C families is considered less likely due to a lack of sequence homology. However, the degree of cross-reactivity is highly dependent on the specific antibody and the epitope it recognizes. It is crucial to consult the antibody's datasheet for any available cross-reactivity data or to perform validation experiments.
Q4: How can I predict the potential cross-reactivity of my this compound antibody with proteins in other species?
A common method to predict cross-reactivity is to perform a sequence alignment of the immunogen sequence of the antibody with the protein sequence of the target species using a tool like NCBI BLAST. A sequence homology of over 85% is a strong indicator of potential cross-reactivity. However, experimental validation is always recommended as factors like post-translational modifications can affect antibody binding.
Data Presentation: Cross-Reactivity of this compound Antibodies
Quantitative cross-reactivity data for specific this compound antibodies is often limited and should be provided on the product-specific datasheet. Researchers should perform their own validation to confirm specificity. The following table provides a template for how such data might be presented and highlights the expected cross-reactivity based on sequence homology.
| Peptide/Protein | Family | Sequence Homology with this compound | Expected Cross-Reactivity |
| Allatostatin I | A | High (especially at C-terminus) | High |
| Allatostatin III | A | High (especially at C-terminus) | High |
| Allatostatin IV | A | High (especially at C-terminus) | High |
| Allatostatin B | B | Low | Low |
| Allatostatin C | C | Low | Low |
Note: This table is for illustrative purposes. Actual cross-reactivity can vary significantly between different antibodies and should be experimentally determined.
Mandatory Visualization
Allatostatin-A Signaling Pathway
Caption: Allatostatin-A receptor signaling pathway.
Experimental Workflow: Antibody Specificity Validation
Caption: Workflow for validating this compound antibody specificity.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | - Insufficient protein loading.- Inefficient protein transfer.- Primary or secondary antibody concentration is too low.- Antibody incubation time is too short. | - Increase the amount of protein loaded into each well.- Verify transfer efficiency using Ponceau S staining.- Optimize the antibody concentrations by testing a range of dilutions.- Increase the incubation time, for example, overnight at 4°C for the primary antibody. |
| High Background | - Blocking is insufficient.- Antibody concentration is too high.- Washing steps are inadequate. | - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).- Decrease the concentration of the primary and/or secondary antibody.- Increase the number and duration of wash steps. |
| Non-Specific Bands | - Primary antibody is cross-reacting with other proteins.- Protein degradation.- Too much protein loaded. | - Perform a peptide blocking experiment by pre-incubating the antibody with the immunizing peptide.- Add protease inhibitors to your sample buffer.- Reduce the amount of protein loaded per lane. |
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Possible Cause | Recommended Solution |
| High Background | - Insufficient washing.- Antibody concentration is too high.- Blocking is inadequate. | - Increase the number of wash cycles and ensure complete removal of wash buffer.- Reduce the concentration of the detection antibody.- Increase the blocking time or use a different blocking buffer. |
| Low Signal | - Insufficient antigen coating.- Antibody concentration is too low.- Incubation times are too short. | - Increase the concentration of the coating antigen or the incubation time.- Optimize the primary and secondary antibody concentrations.- Increase the incubation times for each step. |
| High Coefficient of Variation (CV) | - Inaccurate pipetting.- Inconsistent washing.- Temperature variation across the plate. | - Ensure proper pipette calibration and consistent technique.- Use an automated plate washer if available, or ensure consistent manual washing.- Ensure the plate is incubated in a stable temperature environment. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No Staining | - Primary antibody not binding.- Antigen retrieval is suboptimal.- Tissue fixation issues. | - Check the antibody datasheet for recommended concentration and protocol.- Optimize the antigen retrieval method (heat-induced or enzymatic).- Ensure proper tissue fixation and processing. |
| High Background | - Non-specific antibody binding.- Endogenous peroxidase or biotin activity.- Too much primary antibody. | - Use a blocking serum from the same species as the secondary antibody.- Perform a quenching step for endogenous enzymes.- Titrate the primary antibody to the optimal concentration. |
| Non-Specific Staining | - Cross-reactivity of the primary or secondary antibody.- Inadequate washing. | - Run a negative control without the primary antibody.- Perform peptide blocking to confirm specificity.- Ensure thorough washing between steps. |
Experimental Protocols
Competitive ELISA for this compound Cross-Reactivity
This protocol is designed to determine the cross-reactivity of an this compound antibody with other peptides.
-
Coating: Coat a 96-well plate with a fixed concentration of this compound peptide and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the competitor peptides (Allatostatin I, III, IV, B, C) and a standard curve of this compound. In a separate plate, pre-incubate these peptides with a fixed, limiting concentration of the this compound primary antibody for 1-2 hours.
-
Incubation: Transfer the antibody-peptide mixtures to the coated and blocked 96-well plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate and stop the reaction after a suitable time.
-
Analysis: Read the absorbance and calculate the concentration of each competitor peptide required to displace 50% of the bound primary antibody (IC50). The percent cross-reactivity can be calculated as: (IC50 of this compound / IC50 of competitor peptide) x 100.
Western Blotting for this compound Detection
-
Sample Preparation: Homogenize tissue samples in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
Immunohistochemistry for this compound Localization
-
Tissue Preparation: Fix the tissue in 4% paraformaldehyde, embed in paraffin, and cut thin sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the this compound primary antibody overnight at 4°C.
-
Washing: Wash the sections with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Washing: Repeat the washing step.
-
Detection: Visualize the signal using a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
References
Technical Support Center: Synthetic Allatostatin II Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthetic production of Allatostatin II, a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂. The primary focus is on overcoming low yields often associated with its specific amino acid sequence.
Troubleshooting Guide: Overcoming Low Yield in this compound Synthesis
This guide is designed to help researchers identify and resolve common issues that can lead to low yields during the solid-phase peptide synthesis (SPPS) of this compound.
Q1: My final peptide yield is significantly lower than expected. What are the most likely causes?
Low yield in this compound synthesis is often attributed to its challenging sequence, specifically the presence of Aspartic acid (Asp) followed by Glycine (Gly) and Arginine (Arg). These sequences are prone to a significant side reaction called aspartimide formation . This process involves the cyclization of the Asp residue, which can lead to the formation of multiple byproducts, including piperidide adducts and racemized peptides, that are difficult to separate from the target peptide, thereby reducing the overall yield.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Q2: How can I minimize aspartimide formation during the synthesis of this compound?
Several strategies can be employed to reduce this problematic side reaction:
-
Choice of Aspartic Acid Protecting Group: The standard tert-butyl (tBu) protecting group for the Asp side chain can be insufficient. Using bulkier protecting groups can sterically hinder the cyclization reaction.
-
Modification of Deprotection Conditions: The piperidine used for Fmoc group removal is basic and promotes aspartimide formation. Modifying the deprotection cocktail can significantly reduce this side reaction.
-
Optimized Coupling Reagents: Using highly efficient coupling reagents can shorten reaction times and improve coupling efficiency, which can indirectly reduce the opportunity for side reactions.
| Strategy | Modification | Expected Improvement in Purity (Reduction of Aspartimide Formation) |
| Asp Protecting Group | Use Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH | Up to 15-20% increase in desired peptide purity |
| Use Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH | Can reduce aspartimide formation to nearly undetectable levels (<1%) | |
| Deprotection Cocktail | Add 0.1 M HOBt to 20% piperidine in DMF | Significant reduction in aspartimide formation |
| Use 2% DBU / 2% piperidine in DMF | Can reduce aspartimide formation, but optimization is crucial | |
| Coupling Reagent | Use HATU or HCTU instead of HBTU | Higher coupling efficiency, potentially reducing side reactions |
Q3: I am observing incomplete coupling, especially at the Arg residue. How can I improve this?
Arginine is a sterically hindered amino acid, and its guanidinium side group can interfere with coupling.
-
Choice of Coupling Reagent: For difficult couplings like those involving Arg, more powerful coupling reagents are recommended.
-
Double Coupling: Performing the coupling step twice for the Arginine residue can help drive the reaction to completion.
-
Solvent Choice: Using a solvent system that promotes resin swelling and peptide chain solvation, such as a mixture of DMF and NMP, can improve coupling efficiency.
| Coupling Reagent | Key Advantage | Recommended Use |
| HATU | High reactivity and low racemization | Recommended for coupling Arg and other hindered amino acids. |
| HCTU | Similar efficiency to HATU, often more cost-effective | A good alternative to HATU for difficult couplings. |
| DIC/Oxyma | Cost-effective and efficient | A robust combination for standard and challenging couplings. |
Q4: My peptide is difficult to purify by HPLC. What can I do?
Poor purification can be due to the presence of closely eluting byproducts from aspartimide formation or other side reactions.
-
Optimize HPLC Gradient: A shallow gradient around the elution time of your target peptide can improve the resolution between the desired product and impurities.
-
Change Ion-Pairing Agent: While TFA is standard, using a different ion-pairing agent like formic acid might alter the selectivity of the separation.
-
Orthogonal Purification: If reversed-phase HPLC is not providing adequate separation, consider an orthogonal method like ion-exchange chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended resin for this compound synthesis?
For a C-terminally amidated peptide like this compound, a Rink Amide resin is the standard choice. A resin with a loading capacity of 0.4-0.8 mmol/g is suitable for this decapeptide.
Q2: What is a standard cleavage cocktail for releasing this compound from the resin?
A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) to protect sensitive residues. A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS. The cleavage reaction is typically run for 2-3 hours at room temperature.
Q3: How can I confirm the identity and purity of my synthesized this compound?
The identity of the peptide should be confirmed by mass spectrometry (MS) to ensure the molecular weight matches the theoretical mass of this compound (C₄₉H₇₄N₁₄O₁₃, MW: 1071.2 g/mol ). Purity is typically assessed by analytical reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm and 280 nm.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on Fmoc/tBu chemistry on a Rink Amide resin.
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence (Leu, Gly, Phe, Ala, Tyr, Leu, Arg, Gly, Asp, Gly).
-
For Aspartic Acid: Use Fmoc-Asp(OMpe)-OH to minimize aspartimide formation.
-
For Arginine: Perform a double coupling to ensure complete reaction.
-
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Protocol 2: Purification of Synthetic this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water).
-
Analytical HPLC:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: 214 nm and 280 nm.
-
-
Preparative HPLC:
-
Column: C18 preparative column (e.g., 21.2 x 250 mm, 10 µm).
-
Solvents: Same as analytical.
-
Gradient: Optimize the gradient based on the analytical run to achieve the best separation of the main peak. A shallower gradient around the elution time of the target peptide is recommended.
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min).
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
-
Purity Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the pure peptide as a white powder.
-
Mandatory Visualizations
Allatostatin Signaling Pathway
Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as the corpora allata, which are responsible for juvenile hormone synthesis. The binding of Allatostatin to its receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone production.
Caption: A generalized diagram of the Allatostatin signaling pathway.
Experimental Workflow: SPPS of this compound
This diagram outlines the cyclical nature of solid-phase peptide synthesis.
Caption: A flowchart of the solid-phase peptide synthesis (SPPS) for this compound.
Technical Support Center: Optimizing Fixation for Allatostatin II Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation methods for Allatostatin II (AST-II) immunohistochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixative for this compound immunohistochemistry?
A1: The ideal fixative for this compound, a neuropeptide, aims to preserve its antigenicity while maintaining good tissue morphology. While there is no single universal fixative, a common and effective starting point is 4% paraformaldehyde (PFA) in a phosphate buffer. For enhanced preservation of neuropeptide antigenicity, a combination of PFA with other reagents can be beneficial. For instance, a mixture of paraformaldehyde and picric acid has been shown to be effective for neuropeptide staining in some tissues. It is crucial to avoid fixatives containing high concentrations of glutaraldehyde (1% or higher), as this can abolish immunoreactivity for some neuropeptides.
Q2: Should I use perfusion or immersion fixation for my samples?
A2: Perfusion is generally the preferred method for small animals when studying the nervous system, as it allows for rapid and uniform fixation of tissues, which is critical for preserving the often-labile neuropeptides like this compound. Immersion fixation can be used for very small tissue samples or when perfusion is not feasible. However, with immersion, it is vital to ensure the tissue pieces are small enough (ideally no more than 4-5 mm thick) to allow for timely penetration of the fixative.
Q3: How long should I fix my tissue for this compound staining?
A3: Fixation time is a critical parameter that requires optimization. Over-fixation can mask the epitope of this compound, leading to weak or no staining, while under-fixation results in poor tissue morphology and potential degradation of the neuropeptide. A general guideline for 4% PFA fixation is between 4 to 24 hours at 4°C. However, the optimal time can vary depending on the tissue size and type.
Q4: Do I need to perform antigen retrieval for this compound immunohistochemistry?
A4: For formalin-fixed, paraffin-embedded tissues, antigen retrieval is often necessary to unmask the antigenic sites that have been cross-linked by the fixative. Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) is a common starting point. The necessity and optimal method for antigen retrieval should be determined empirically. For frozen sections that have been lightly fixed, antigen retrieval may not be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Over-fixation: Excessive cross-linking has masked the this compound epitope. | - Reduce the fixation time.- If using paraffin-embedded tissue, optimize the antigen retrieval protocol (e.g., increase heating time, try a different pH buffer). |
| Under-fixation: Insufficient fixation has led to the degradation of the this compound peptide. | - Increase the fixation time.- Ensure the fixative volume is at least 15-20 times the tissue volume for proper penetration.- If using immersion, ensure tissue pieces are sufficiently small. | |
| Primary antibody concentration too low: The antibody is too dilute to detect the antigen. | - Increase the concentration of the primary antibody. Perform a titration to find the optimal concentration. | |
| Insufficient primary antibody incubation time: The antibody has not had enough time to bind to the target. | - Increase the primary antibody incubation time, for example, to overnight at 4°C. | |
| High Background Staining | Non-specific binding of primary or secondary antibody: Antibodies are binding to non-target sites. | - Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) before applying the primary antibody.- Ensure adequate washing steps between antibody incubations.- Run a negative control without the primary antibody to check for non-specific binding of the secondary antibody. |
| Endogenous peroxidase activity (for HRP-based detection): Endogenous enzymes in the tissue are reacting with the substrate. | - Quench endogenous peroxidase activity by incubating the tissue sections in a 0.3% hydrogen peroxide solution in methanol or PBS before primary antibody incubation. | |
| Fixation artifacts: Certain fixatives can cause autofluorescence. | - If autofluorescence is an issue, consider using a different fixative or a different fluorescent detection system. | |
| Non-Specific Staining | Cross-reactivity of the primary antibody: The antibody may be recognizing other similar peptides. | - Check the specificity of the primary antibody from the manufacturer's datasheet.- Run appropriate controls, such as pre-adsorption of the antibody with the target peptide. |
| Poor tissue quality: The tissue was not properly collected or handled. | - Ensure tissue is fresh and processed promptly to avoid degradation. |
Data on Fixation Effects on Immunohistochemical Staining
The following tables summarize quantitative data from studies investigating the effects of different fixation parameters on immunohistochemical signal intensity. While not specific to this compound, these findings provide valuable insights for optimizing neuropeptide staining.
Table 1: Effect of Fixative Type on Staining Intensity
| Fixative | Antigen | Tissue | Observation |
| 4% Paraformaldehyde (PFA) | Various | General | Good preservation of structural details. A standard starting point for many IHC applications. |
| 10% Neutral Buffered Formalin (NBF) | Various | General | Similar to PFA, widely used for preserving tissue for IHC analysis. |
| PFA + Picric Acid | Neuropeptides | Bone | Shown to preserve neuropeptide antigenicity well.[1] |
| Glutaraldehyde (>1%) | Beta-endorphin | Brain | Abolished all positive staining, indicating it can be too harsh for some neuropeptides.[2] |
Table 2: Effect of Fixation Time on Staining Intensity
| Fixative | Fixation Time | Antigen | Tissue | Observation |
| 4% PFA | 4 - 24 hours | General | A common recommended range to balance antigen preservation and tissue morphology. | |
| 10% NBF | > 24-36 hours | General | Can lead to over-fixation and masking of epitopes, requiring more robust antigen retrieval. | |
| 4% PFA | Short (e.g., 2 hours) | General | May result in under-fixation, leading to poor morphology and antigen degradation. |
Experimental Protocols
Protocol 1: this compound Immunohistochemistry for Paraffin-Embedded Sections
-
Tissue Fixation:
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Perfuse the animal with ice-cold Phosphate Buffered Saline (PBS) followed by 4% Paraformaldehyde (PFA) in PBS.
-
Dissect the tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C.
-
-
Dehydration and Embedding:
-
Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 5-10 µm thick sections using a microtome.
-
Mount sections on adhesive-coated slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval (if necessary):
-
Perform Heat-Induced Epitope Retrieval (HIER) by incubating slides in a pre-heated citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Quench endogenous peroxidase activity with 0.3% H₂O₂ in PBS for 15 minutes (for HRP-based detection).
-
Wash in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with the primary antibody against this compound (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash sections in PBS.
-
Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour at room temperature.
-
Wash in PBS.
-
Develop the signal with a peroxidase substrate (e.g., DAB).
-
Counterstain with hematoxylin (optional).
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: this compound Immunohistochemistry for Frozen Sections
-
Tissue Fixation and Cryoprotection:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA in PBS.
-
Dissect the tissue and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.
-
-
Freezing and Sectioning:
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
-
Cut 10-20 µm thick sections using a cryostat and mount on adhesive-coated slides.
-
-
Immunostaining:
-
Air dry the slides for 30-60 minutes at room temperature.
-
Wash sections with PBS.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with the primary antibody against this compound (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
Wash sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash in PBS.
-
-
Mounting:
-
Mount with an aqueous mounting medium containing an anti-fade reagent.
-
Visualizations
Caption: A simplified diagram of the this compound signaling pathway.
Caption: A general experimental workflow for immunohistochemistry.
References
Technical Support Center: Juvenile Hormone Synthesis Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in juvenile hormone (JH) synthesis inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for measuring juvenile hormone (JH) synthesis in vitro?
A1: The most common method is the radiochemical assay (RCA). This technique measures the incorporation of a radiolabeled precursor, typically [methyl-³H]-methionine, into JH by the corpora allata (CA), the glands responsible for JH synthesis.[1][2][3]
Q2: What are the primary sources of variability in JH synthesis inhibition assays?
A2: Variability can arise from several factors, including the physiological state of the insect, dissection and handling of the corpora allata, purity and specific activity of the radiolabeled precursor, incubation conditions, and extraction procedures.[1][2]
Q3: How critical is the purity of the radiolabeled methionine?
A3: The purity of the radiolabeled methionine is crucial for reliable and reproducible results. Contaminants can interfere with the assay, leading to inaccurate measurements of JH synthesis. It is essential to use high-quality, purified radiolabeled precursors.
Q4: Can the corpora cardiaca (CC) interfere with the assay?
A4: Yes, the corpora cardiaca are intimately connected to the corpora allata and can be challenging to separate. While JH synthesis occurs exclusively in the CA, the CC may have a regulatory role. In some insects, separating the CA from the CC can lead to an increase in JH synthesis in vitro. For consistency, it is important to either always include the CC or always exclude it and to note this in the experimental protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | 1. Inconsistent dissection and handling of corpora allata (CA). 2. Variation in the physiological state of the insects (e.g., age, nutritional status). 3. Pipetting errors, especially with small volumes of radiolabeled precursors or inhibitors. 4. Inconsistent incubation times. | 1. Practice consistent and gentle dissection techniques to minimize tissue damage. Ensure complete transfer of glands. 2. Use insects of the same age and developmental stage, maintained under controlled environmental and nutritional conditions. 3. Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. 4. Use a precise timer and stagger the start of incubations to ensure uniform timing for all samples. |
| Low or no JH synthesis detected | 1. Inactive corpora allata due to the insect's developmental stage. 2. Degradation of the radiolabeled precursor. 3. Suboptimal incubation conditions (e.g., temperature, medium composition). 4. Inefficient extraction of JH. | 1. Select insects at a developmental stage known for high JH synthesis. For example, in adult female mosquitoes, JH synthesis is elevated before a blood meal. 2. Store radiolabeled compounds as recommended by the manufacturer and avoid repeated freeze-thaw cycles. 3. Optimize incubation temperature and ensure the culture medium is fresh and properly prepared. 4. Evaluate the efficiency of the organic solvent used for extraction. Ensure thorough mixing during extraction. |
| Inconsistent inhibitor effects | 1. Degradation or low solubility of the inhibitor compound. 2. Incorrect concentration of the inhibitor. 3. Binding of the inhibitor to proteins in the culture medium. | 1. Check the stability and solubility of the inhibitor in the assay medium. Prepare fresh solutions for each experiment. 2. Perform a dose-response curve to determine the optimal inhibitor concentration. 3. Consider using a serum-free or low-protein medium if significant protein binding is suspected. |
| High background radioactivity | 1. Contamination of the radiolabeled precursor. 2. Incomplete removal of unincorporated radiolabel. 3. Non-specific binding of the radiolabel to the extraction tubes or other materials. | 1. Use HPLC-purified radiolabeled methionine. 2. Optimize the washing steps after extraction to ensure complete removal of the aqueous phase containing the unincorporated precursor. 3. Use low-binding microcentrifuge tubes. Pre-rinsing tubes with the extraction solvent may also help. |
Experimental Protocols
Radiochemical Assay (RCA) for Juvenile Hormone Synthesis
This protocol is a generalized procedure and may require optimization for different insect species.
Materials:
-
Insect dissection tools (fine forceps, microscissors)
-
Dissection microscope
-
Incubation medium (e.g., TC-199) supplemented with appropriate buffers and antibiotics
-
[methyl-³H]-methionine (high specific activity)
-
Test inhibitors and vehicle controls
-
Organic solvent for extraction (e.g., hexane, isooctane)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Dissection: Carefully dissect the corpora allata (often with the corpora cardiaca attached, referred to as the CA-CC complex) from the insect head in cold dissection buffer.
-
Pre-incubation: Transfer individual CA-CC complexes to a tube containing fresh incubation medium. Pre-incubate for a short period (e.g., 30 minutes) to allow the glands to recover from the dissection stress.
-
Incubation:
-
Transfer each CA-CC to a new tube containing fresh incubation medium.
-
Add the test inhibitor or vehicle control and incubate for a defined period (e.g., 1 hour).
-
Add [methyl-³H]-methionine to the medium and incubate for a precise duration (e.g., 2-4 hours). The optimal incubation time should be determined empirically.
-
-
Extraction:
-
Stop the reaction by adding an organic solvent (e.g., 250 µL of hexane).
-
Vortex vigorously for 1 minute to extract the newly synthesized radiolabeled JH into the organic phase.
-
Centrifuge briefly to separate the phases.
-
-
Quantification:
-
Transfer a known volume of the organic phase to a scintillation vial.
-
Allow the solvent to evaporate completely.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of JH synthesis (e.g., in fmol/gland/hour) based on the specific activity of the radiolabeled methionine and the measured radioactivity.
-
Compare the synthesis rates in the presence of inhibitors to the vehicle controls to determine the percent inhibition.
-
Visualizations
Caption: Simplified Juvenile Hormone biosynthesis pathway and its regulation.
Caption: Experimental workflow for the Radiochemical Assay (RCA).
Caption: Troubleshooting decision tree for JH synthesis inhibition assays.
References
- 1. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions [pubmed.ncbi.nlm.nih.gov]
- 3. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Allatostatin II Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of stability testing for Allatostatin II (AST-II) analogs. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound analog shows a rapid loss of purity when analyzed by RP-HPLC. What are the likely causes and how can I troubleshoot this?
A1: Rapid degradation of peptide analogs is a common issue. The primary causes are typically chemical instability (oxidation, deamidation, hydrolysis) or enzymatic degradation.
Troubleshooting Steps:
-
Oxidation: Methionine, Cysteine, Tryptophan, and Tyrosine residues are susceptible to oxidation.[1]
-
Solution: Degas all buffers and solutions. Work under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants like methionine or ascorbic acid to your formulation.[1]
-
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at neutral to alkaline pH.[1]
-
Solution: Adjust the buffer pH to a more acidic range (e.g., pH 4-6) if your peptide's stability allows. A pH-rate stability study can help determine the optimal pH.[1]
-
-
Hydrolysis: Peptide bonds can be cleaved, particularly at acidic or basic pH.
-
Solution: Identify the optimal pH for your analog's stability. Store solutions at low temperatures (2-8°C or frozen) to minimize hydrolysis.[1]
-
-
Enzymatic Degradation: If working with biological matrices (e.g., plasma, serum, tissue homogenates), proteases can rapidly degrade your peptide.
-
Solution: Add a cocktail of protease inhibitors to your samples. Ensure samples are kept on ice during preparation and analysis. For plasma stability assays, rapid processing and protein precipitation are crucial.
-
Q2: I'm observing multiple peaks in my HPLC chromatogram, suggesting my this compound analog is degrading. How can I identify the degradation products?
A2: Identifying degradation products is crucial for understanding the stability profile of your analog. The combination of HPLC with mass spectrometry is the most powerful approach.
Troubleshooting Steps:
-
LC-MS/MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS/MS). This will allow you to obtain the mass of the parent peptide and its degradation products.
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the degradation product peaks. The fragmentation pattern can help you pinpoint the exact site of modification (e.g., deamidation, oxidation) or cleavage.
-
Enzymatic Digestion Mapping: If enzymatic degradation is suspected, you can perform controlled digests with specific proteases (e.g., trypsin) and analyze the fragments by LC-MS/MS to identify cleavage sites. Research on other allatostatins has shown cleavage at the C-terminal side of arginine residues.
Q3: My this compound analog is precipitating out of solution. What formulation strategies can I employ to improve its solubility and prevent aggregation?
A3: Peptide aggregation and precipitation can lead to loss of active compound and inaccurate results. Several formulation strategies can mitigate this issue.
Troubleshooting Steps:
-
pH Optimization: Determine the isoelectric point (pI) of your peptide. Adjust the buffer pH to be at least 2 units away from the pI to ensure a net charge and promote electrostatic repulsion.
-
Buffer Selection: The choice of buffer can influence stability. Screen different buffer systems (e.g., acetate, citrate, phosphate) to find the most suitable one for your analog. For some peptides, glutamate and acetate buffers have shown good stability.
-
Use of Excipients:
-
Solubilizing Agents: Consider adding co-solvents like ethanol or DMSO in small amounts.
-
Bulking Agents: For lyophilized formulations, mannitol or sucrose can help prevent aggregation.
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can reduce surface adsorption and aggregation.
-
-
Control Concentration: Higher peptide concentrations can promote aggregation. If possible, work with lower concentrations.
-
Temperature Control: Assess the temperature sensitivity of your analog. Avoid repeated freeze-thaw cycles, which can induce aggregation. Store at a constant, appropriate temperature.
Quantitative Data Presentation
Table 1: Stability of Octastatin (a Somatostatin Analog) in Aqueous Solutions at 20°C
| Buffer System (0.01 M) | pH | Half-life (t½) in days |
| Acetate | 4.0 | 84.1 |
| Glutamate | 4.0 | ~80 |
| Phosphate | 7.0 | Significantly lower than acetate/glutamate |
| Citrate | 4.0 | Lower than acetate/glutamate |
Data adapted from a study on Octastatin stability, demonstrating the importance of buffer selection and pH optimization for peptide stability.
Experimental Protocols
Protocol 1: Plasma Stability Assay for this compound Analogs
This protocol outlines a general procedure to assess the stability of an this compound analog in plasma.
-
Materials:
-
This compound analog stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Pooled plasma from the species of interest (e.g., human, rat, mouse), stored at -80°C.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Precipitation solution: Acetonitrile with an internal standard.
-
Incubator or water bath at 37°C.
-
HPLC-MS/MS system.
-
-
Procedure:
-
Thaw the plasma on ice.
-
Pre-warm the plasma to 37°C.
-
Spike the this compound analog stock solution into the pre-warmed plasma to a final concentration of 1-5 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to a tube containing the cold precipitation solution to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-minute sample and determine the half-life (t½).
-
Protocol 2: pH-Rate Stability Study
This protocol is designed to determine the optimal pH for the stability of an this compound analog.
-
Materials:
-
This compound analog.
-
A series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Incubator set to a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
RP-HPLC system with a suitable column and mobile phases for the analysis of the analog.
-
-
Procedure:
-
Prepare a stock solution of the this compound analog.
-
Prepare a series of solutions of the analog in each of the different pH buffers.
-
Place the buffered peptide solutions in the incubator.
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.
-
Analyze the aliquots by RP-HPLC to determine the percentage of the remaining intact peptide.
-
Plot the natural logarithm of the percentage of remaining peptide versus time for each pH.
-
The degradation rate constant (k) for each pH is the negative of the slope of the line.
-
Plot the log(k) versus pH to identify the pH at which the degradation rate is minimal, which corresponds to the optimal pH for stability.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway via a Gq-coupled GPCR.
Experimental Workflows
Caption: Workflow for a typical plasma stability assay.
Caption: Workflow for a pH-rate stability study.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Allatostatin II and Allatostatin I
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Allatostatin I (Dip-AST I) and Allatostatin II (Dip-AST II), two structurally related neuropeptides from the Allatostatin-A family, first isolated from the cockroach Diploptera punctata. This comparison is based on available experimental data on their primary functions: the inhibition of Juvenile Hormone (JH) synthesis and the modulation of gut motility. Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data.
Data Presentation: Quantitative Comparison of Efficacy
The following table summarizes the quantitative data on the efficacy of Allatostatin I and this compound in their key biological roles. A significant disparity in potency is observed, particularly in the inhibition of Juvenile Hormone synthesis.
| Biological Activity | Allatostatin I (Dip-AST I) | This compound (Dip-AST II) | Reference |
| Inhibition of Juvenile Hormone Synthesis (ED₅₀) | 107 nM | 0.014 nM | [1] |
| Myoinhibitory Activity on Hindgut | Potent inhibitor | Weak inhibitor | [2] |
Comparative Efficacy in Core Functions
Inhibition of Juvenile Hormone Synthesis:
This compound is demonstrably more potent than Allatostatin I in its primary role of inhibiting the biosynthesis of Juvenile Hormone in Diploptera punctata. With an ED₅₀ value in the low picomolar range (0.014 nM), this compound is one of the most potent inhibitors of JH synthesis identified in this species.[1] In contrast, Allatostatin I requires a significantly higher concentration (107 nM) to achieve the same level of inhibition, indicating a roughly 7600-fold lower potency.[1] This substantial difference in efficacy suggests that subtle variations in the peptide sequence can dramatically impact the interaction with the allatostatin receptors on the corpora allata, the glands responsible for JH production.
Myoinhibitory Activity:
While both Allatostatin I and II belong to the Allatostatin-A family, which is generally known for its myoinhibitory effects on insect gut motility, their potencies in this function appear to be inversely related to their effects on JH synthesis.[2] Reports indicate that while Allatostatin I is a potent inhibitor of hindgut contractions, this compound is described as being "hardly effective" in modulating myotropic activity. This functional divergence highlights the pleiotropic nature of allatostatins and suggests the existence of receptor subtypes with differing ligand specificities or downstream signaling pathways in different target tissues.
Signaling Pathways
Allatostatin-A peptides, including Allatostatin I and II, exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. The binding of the allatostatin ligand to its receptor initiates an intracellular signaling cascade that ultimately leads to the observed physiological response.
Caption: Allatostatin-A signaling pathway.
Experimental Protocols
Radiochemical Assay for Juvenile Hormone Biosynthesis
This protocol is a standard method for quantifying the rate of JH synthesis by the corpora allata (CA) in vitro.
Caption: Workflow for JH biosynthesis assay.
Detailed Steps:
-
Gland Dissection: Corpora allata are carefully dissected from adult female Diploptera punctata under a microscope in a physiological saline solution.
-
Pre-incubation: The glands are pre-incubated in a culture medium (e.g., TC199) for 3 hours to allow them to stabilize and to remove any endogenous hormones.
-
Incubation with Radiotracer and Test Peptides: The corpora allata are then transferred to a fresh medium containing a radiolabeled precursor, typically L-[methyl-³H]-methionine, and the desired concentration of either Allatostatin I or this compound. A control group without any allatostatin is also run in parallel. The incubation is carried out for 3 hours.
-
Extraction: After incubation, the medium is collected, and the radiolabeled JH is extracted using an organic solvent like hexane.
-
Chromatography: The extracted lipids are concentrated and spotted on a thin-layer chromatography (TLC) plate to separate JH from other radiolabeled compounds.
-
Quantification: The area of the TLC plate corresponding to JH is scraped, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is used to calculate the rate of JH synthesis. The percentage of inhibition by Allatostatin I or II is determined by comparing the synthesis rates in the treated groups to the control group.
In Vitro Insect Hindgut Motility Assay
This protocol is used to measure the myoinhibitory effects of Allatostatin I and II on the spontaneous contractions of the insect hindgut.
Caption: Workflow for gut motility assay.
Detailed Steps:
-
Tissue Dissection: The hindgut is dissected from an adult cockroach in a physiological saline solution.
-
Mounting: The isolated hindgut is mounted in an organ bath filled with aerated physiological saline maintained at a constant temperature.
-
Transducer Connection: One end of the hindgut is fixed to the bottom of the organ bath, while the other end is connected to an isometric force transducer.
-
Baseline Recording: The spontaneous contractions of the hindgut are recorded for a period to establish a stable baseline.
-
Peptide Application: Allatostatin I or this compound is added to the organ bath in increasing concentrations.
-
Response Recording: The changes in the frequency and amplitude of the hindgut contractions are continuously recorded after the addition of the peptide.
-
Data Analysis: The recorded data is analyzed to determine the percentage of inhibition of contraction frequency and amplitude at each peptide concentration. This allows for the calculation of IC₅₀ values if a dose-response relationship is established.
Conclusion
The comparative analysis of Allatostatin I and this compound reveals a striking example of functional divergence between two closely related neuropeptides. This compound is an exceptionally potent inhibitor of Juvenile Hormone synthesis, far surpassing the efficacy of Allatostatin I in this role. Conversely, preliminary evidence suggests that Allatostatin I is a more potent myoinhibitor of gut motility than this compound. This functional trade-off underscores the complexity of neuropeptide signaling and the potential for developing highly specific agonists or antagonists for targeted applications in insect physiology research and pest management. For drug development professionals, the high potency and specificity of this compound on Juvenile Hormone synthesis make its receptor a prime target for the development of novel insect growth regulators. Further research to elucidate the specific receptor subtypes and their downstream signaling pathways will be crucial for the rational design of such compounds.
References
A Comparative Guide to Allatostatin A and Allatostatin C Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two pivotal insect neuropeptides: Allatostatin A (AST-A), also known as Allatostatin II, and Allatostatin C (AST-C). This objective analysis is supported by experimental data to inform research and drug development targeting these signaling systems.
Introduction
Allatostatin A and Allatostatin C are distinct families of neuropeptides in insects that play crucial roles in regulating physiological processes, including juvenile hormone synthesis and feeding behavior. Despite their overlapping functional domains, they exhibit no sequence homology and interact with separate classes of G-protein coupled receptors (GPCRs). Understanding the nuances of their receptor binding and signaling is critical for the development of targeted insecticides and therapeutic agents.
Allatostatin A (AST-A) and its Receptors
AST-A peptides are characterized by a conserved C-terminal amino acid sequence, Y/FXFGLamide. In the model organism Drosophila melanogaster, AST-A peptides interact with two identified receptors, Allatostatin A Receptor 1 (AstA-R1 or DAR-1) and Allatostatin A Receptor 2 (AstA-R2 or DAR-2). These receptors are homologous to mammalian galanin receptors.
Allatostatin C (AST-C) and its Receptors
AST-C peptides are distinguished by a disulfide bridge formed by two cysteine residues. They are considered orthologs of mammalian somatostatin. In Drosophila, AST-C interacts with two receptors: Allatostatin C Receptor 1 (AstC-R1 or star1) and Allatostatin C Receptor 2 (AstC-R2). These receptors are homologous to mammalian somatostatin receptors.
Comparative Analysis of Receptor Activation
| Ligand (Species) | Receptor | Assay Type | Measured Potency (EC₅₀/IC₅₀) | Reference Species |
| Allatostatin A Family | ||||
| Drostatin-A4 | DAR-2 | Bioluminescence (Second Messenger) | 10 nM | Drosophila melanogaster |
| Drostatin-A1, -A2, -A3 | DAR-2 | Bioluminescence (Second Messenger) | 80 nM | Drosophila melanogaster |
| Allatostatin C Family | ||||
| AST-C | AlstR-C | TGF-α Shedding Assay | 0.623 nM | Thaumetopoea pityocampa[1] |
| ScypaAST-CCC | AST-C Receptor | cAMP Accumulation Inhibition | 6.683 nM | Scylla paramamosain (Mud Crab) |
| AST-C | AstR-C | FRET-based G-protein Activation | ~0.05 nM | Thaumetopoea pityocampa |
Signaling Pathways
Both AST-A and AST-C receptors are G-protein coupled receptors that initiate intracellular signaling cascades upon ligand binding.
Allatostatin A Receptor Signaling
The activation of AstA-R1 and AstA-R2 is coupled to pertussis toxin-sensitive G-proteins, indicative of the Gαi/o family. This activation leads to the modulation of intracellular calcium levels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.
References
A Comparative Analysis of Allatostatin A, B, and C: Functional Distinctions in Invertebrate Neuropeptide Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the functional differences between the three major allatostatin families: Allatostatin A, B, and C. This guide details their distinct receptors, signaling pathways, and physiological roles, supported by experimental data and methodologies.
The allatostatins are a diverse group of neuropeptides in invertebrates, primarily known for their role in inhibiting the synthesis of juvenile hormone. However, extensive research has revealed that the three structurally unrelated families—Allatostatin A (AstA), Allatostatin B (AstB), and Allatostatin C (AstC)—possess distinct receptors, signaling mechanisms, and a broad range of pleiotropic functions. Understanding these differences is crucial for targeted research and the development of novel insecticides.
Key Functional Differences at a Glance
| Feature | Allatostatin A (AstA) | Allatostatin B (AstB) / Myoinhibitory Peptides (MIPs) | Allatostatin C (AstC) |
| Conserved Sequence | C-terminal Y/FXFGL-NH₂[1][2] | C-terminal W(X)₆W-NH₂[3] | C-terminal PISCF-OH with a disulfide bridge[3][4] |
| Receptor Family | Homologs of vertebrate Galanin/Somatostatin/Kisspeptin receptors (AstA-R1, AstA-R2) | Rhodopsin-beta GPCR cluster | Homologs of vertebrate Somatostatin receptors (AstC-R1, AstC-R2) |
| Primary Signaling | Gαi/o-coupled, leading to decreased cAMP and modulation of intracellular Ca²⁺ | G-protein coupled | Gαi-coupled, leading to decreased cAMP; can also couple to Gαq, increasing IP₁ |
| Key Functions | Inhibition of feeding, promotion of sleep, inhibition of gut motility, modulation of metabolism | Potent inhibition of muscle contraction (myoinhibition), neuromodulation | Inhibition of juvenile hormone synthesis, regulation of oogenesis, energy metabolism, and circadian rhythms |
Quantitative Comparison of Receptor Activation
The following table summarizes the potency of different allatostatins in activating their respective receptors, as determined by in vitro functional assays.
| Peptide | Receptor | Cell Line | Assay Type | EC₅₀ / IC₅₀ | Reference |
| Allatostatin A | |||||
| Dippu-AstA 1 | None (JH Synthesis) | Diploptera punctata corpora allata | JH Synthesis Inhibition | >40% inhibition at 10⁻⁹ M | |
| Dippu-AstA 3 | None (JH Synthesis) | Diploptera punctata corpora allata | JH Synthesis Inhibition | >40% inhibition at 7 x 10⁻⁷ M | |
| Dippu-AstA 4 | None (JH Synthesis) | Diploptera punctata corpora allata | JH Synthesis Inhibition | >40% inhibition at 10⁻⁸ M | |
| Drome-AstA 3 | Drome-AlstR (DAR-1) | CHO | GIRK1 activation | 147 pM (EC₅₀) | |
| Allatostatin C | |||||
| Cmor-AstC | Cmor-AlstRC | HEK293 | FRET (β-arrestin2 recruitment) | pEC₅₀ = 6.82 ± 0.05 | |
| Tpit-AstC | Tpit-AstR-C | HEK293 | FRET (Gαi2 activation) | 0.05 nM (EC₅₀) | |
| Scypa-AstCCC | Scypa-AstCR | CHO-K1 | cAMP inhibition | 6.683 nM (IC₅₀) | |
| Apcal-AstC | Apcal-AstC-R | HEK293T | IP₁ accumulation | -8.2 ± 0.3 M (log[EC₅₀]) |
Signaling Pathways
The three allatostatin families signal through distinct G-protein coupled receptors (GPCRs), leading to different intracellular responses.
Allatostatin A Signaling Pathway
Allatostatin A peptides bind to two known receptors, AstA-R1 and AstA-R2, which are homologous to mammalian galanin and somatostatin receptors. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o). Activation of AstA receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, AstA receptor activation can modulate intracellular calcium concentrations. This signaling cascade underlies the diverse physiological effects of AstA, including the inhibition of feeding and the promotion of sleep.
Allatostatin B Signaling Pathway
Allatostatin B, also known as myoinhibitory peptides (MIPs), are potent inhibitors of muscle contraction. They act through GPCRs belonging to the rhodopsin-beta cluster. While the downstream signaling cascade is less characterized than that of AstA and AstC, it is known to be G-protein mediated and results in the inhibition of muscle activity.
Allatostatin C Signaling Pathway
Allatostatin C peptides are considered orthologs of vertebrate somatostatin and signal through GPCRs that are homologous to somatostatin receptors. These receptors primarily couple to inhibitory G-proteins (Gαi), leading to a potent inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In some systems, AstC receptors can also couple to Gαq proteins, stimulating the phospholipase C pathway and leading to an increase in inositol phosphate (IP) accumulation, which in turn mobilizes intracellular calcium. This dual signaling capability contributes to its roles in regulating juvenile hormone synthesis, reproduction, and metabolism.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a ligand for its receptor.
-
Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀) of allatostatins for their receptors.
-
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation with a constant concentration of a radiolabeled allatostatin analog and varying concentrations of the unlabeled test allatostatin.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC₅₀ value.
-
cAMP Assay
This assay measures the effect of allatostatin receptor activation on intracellular cyclic AMP levels.
-
Objective: To determine if an allatostatin receptor is coupled to Gαs or Gαi proteins.
-
Methodology:
-
Cell Culture: Culture cells expressing the allatostatin receptor of interest.
-
Stimulation: Treat the cells with the test allatostatin. For Gαi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable level of cAMP.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP concentration using a competitive immunoassay, such as an ELISA-based kit or a homogenous assay like HTRF or AlphaScreen.
-
Data Analysis: Plot the cAMP concentration against the allatostatin concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.
-
Intracellular Calcium Imaging
This method visualizes changes in intracellular calcium concentration upon receptor activation.
-
Objective: To determine if an allatostatin receptor is coupled to Gαq proteins or modulates calcium signaling through other mechanisms.
-
Methodology:
-
Cell Loading: Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or a genetically encoded indicator like GCaMP).
-
Baseline Measurement: Record the baseline fluorescence of the cells before stimulation.
-
Stimulation: Apply the test allatostatin to the cells.
-
Image Acquisition: Continuously record the fluorescence intensity using a fluorescence microscope. For ratiometric dyes like Fura-2, acquire images at two different excitation or emission wavelengths.
-
Data Analysis: Analyze the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths to determine the relative change in intracellular calcium concentration.
-
In Vitro Gut Motility Assay
This assay measures the direct effect of allatostatins on the contractility of gut muscle.
-
Objective: To quantify the myoinhibitory or myostimulatory effects of allatostatins on gut tissue.
-
Methodology:
-
Tissue Dissection: Dissect a segment of the foregut, midgut, or hindgut from the insect of interest.
-
Organ Bath Setup: Mount the gut segment in an organ bath containing an appropriate physiological saline solution.
-
Recording: Connect the tissue to a force transducer to record isometric or isotonic contractions.
-
Stimulation: After a period of stabilization, apply the test allatostatin to the organ bath.
-
Data Acquisition: Record the changes in the frequency and amplitude of gut contractions.
-
Data Analysis: Quantify the change in motility parameters before and after the application of the allatostatin.
-
References
A Researcher's Guide to the Development and Testing of Allatostatin C Receptor Antagonists
A Note on Terminology: The term "Allatostatin II receptor" is not standard in scientific literature. Research primarily focuses on three families of allatostatin peptides (A, B, and C) and their corresponding receptors. This guide will concentrate on the Allatostatin C (AstC) receptor , a well-characterized G-protein coupled receptor (GPCR) that represents a promising target for the development of novel insect control agents.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies for identifying, characterizing, and comparing potential antagonists of the Allatostatin C receptor. While specific, validated antagonists for the AstC receptor are not yet widely reported in public literature, this document outlines the established experimental framework for their discovery and evaluation.
Allatostatin C Receptor Signaling Pathway
The Allatostatin C receptor is a member of the GPCR family. Upon binding of its endogenous ligand, Allatostatin C, the receptor undergoes a conformational change that activates intracellular signaling pathways. The primary pathway involves coupling to an inhibitory G-protein (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] This inhibitory action on cAMP levels is a key functional readout for antagonist activity. Additionally, AstC receptor activation can lead to the recruitment of β-arrestin, a process involved in receptor desensitization and signaling termination.[2]
Allatostatin C Receptor Signaling Pathway.
Experimental Workflow for Antagonist Development
The process of identifying and validating a novel antagonist for the Allatostatin C receptor typically follows a multi-stage approach, beginning with high-throughput screening and progressing to detailed in vitro and in vivo characterization.
Workflow for Allatostatin C Receptor Antagonist Discovery.
Data Presentation: Performance Metrics for Antagonist Candidates
Quantitative data from experimental assays should be compiled to compare the performance of different antagonist candidates. The following tables provide a template for organizing key metrics.
Table 1: Receptor Binding Affinity
| Compound ID | Radioligand Used | Kd of Radioligand (nM) | IC50 (nM) | Ki (nM) |
| Candidate A | [125I]-AstC | Value | Value | Value |
| Candidate B | [125I]-AstC | Value | Value | Value |
| Reference Ant. | [125I]-AstC | Value | Value | Value |
IC50: Concentration of antagonist that displaces 50% of the specific binding of the radioligand. Ki: Inhibitory constant, calculated from the IC50 and the Kd of the radioligand.
Table 2: Functional Antagonism in vitro
| Compound ID | Assay Type | Agonist Used (EC80) | IC50 (nM) | Schild Analysis (pA2) |
| Candidate A | cAMP Inhibition | Allatostatin C | Value | Value |
| Candidate B | cAMP Inhibition | Allatostatin C | Value | Value |
| Reference Ant. | cAMP Inhibition | Allatostatin C | Value | Value |
IC50: Concentration of antagonist that inhibits 50% of the agonist's response. pA2: A measure of the potency of a competitive antagonist.
Table 3: In Vivo Efficacy
| Compound ID | Bioassay Model | Endpoint Measured | ED50 (mg/kg) or LC50 (µM) |
| Candidate A | e.g., Feeding Inhibition | e.g., Food Intake (mg) | Value |
| Candidate B | e.g., Juvenile Hormone Rescue | e.g., % Pupation | Value |
| Reference Ant. | As above | As above | Value |
ED50/LC50: The dose or concentration required to achieve 50% of the maximal effect or lethality in the in vivo model.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments in the characterization of Allatostatin C receptor antagonists.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AstC receptor.
-
Objective: To determine the binding affinity (Ki) of antagonist candidates.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the AstC receptor (e.g., HEK293, CHO cells).
-
Radiolabeled Allatostatin C (e.g., [125I]-AstC).
-
Unlabeled Allatostatin C (for determining non-specific binding).
-
Test antagonist compounds.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Filtration apparatus and scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test antagonist compounds in binding buffer.
-
In a 96-well plate, add in order: binding buffer, cell membranes (5-20 µg protein/well), the test antagonist at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Include control wells for total binding (no antagonist) and non-specific binding (a high concentration of unlabeled AstC).
-
Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the antagonist to determine the IC50 value.[3][4]
-
Functional cAMP Inhibition Assay (for Gαi-coupled receptors)
This assay measures the ability of an antagonist to block the agonist-induced decrease in intracellular cAMP.
-
Objective: To determine the functional potency (IC50) of antagonist candidates.
-
Materials:
-
Whole cells expressing the AstC receptor.
-
Allatostatin C (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test antagonist compounds.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and assay buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Protocol:
-
Seed cells expressing the AstC receptor into a 96- or 384-well plate and grow overnight.
-
Prepare serial dilutions of the test antagonist compounds.
-
Pre-incubate the cells with the antagonist dilutions for a set period (e.g., 15-30 minutes).
-
Prepare a stimulation solution containing a fixed concentration of forsklin (to raise basal cAMP levels) and a concentration of Allatostatin C that elicits ~80% of its maximal response (EC80).
-
Add the stimulation solution to the wells and incubate for a specified time (e.g., 30 minutes at room temperature).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
The antagonist's effect is seen as a reversal of the AstC-induced drop in cAMP levels. Plot the cAMP concentration (or assay signal) against the log concentration of the antagonist to calculate the IC50.[5]
-
In Vivo Bioassay: Feeding Inhibition Rescue
Allatostatins are known to inhibit food intake in many insects. A potent antagonist would be expected to reverse this effect.
-
Objective: To assess the in vivo efficacy of an antagonist by measuring its ability to block AstC-induced anti-feedant effects.
-
Materials:
-
Test insects (e.g., larvae of a lepidopteran or coleopteran species).
-
Allatostatin C peptide.
-
Test antagonist compounds.
-
Artificial diet, potentially containing a dye for easy quantification of consumption.
-
Microinjection apparatus or method for oral delivery.
-
-
Protocol:
-
Establish control groups: one receiving a vehicle injection/diet, and one receiving an AstC injection/diet to confirm the anti-feedant effect.
-
Establish experimental groups that are co-administered with AstC and varying doses of the test antagonist. Another group should receive the antagonist alone to test for any intrinsic effects on feeding.
-
Administer the compounds (e.g., via microinjection into the hemocoel or mixed into the artificial diet).
-
Monitor the insects over a period (e.g., 24-48 hours) and quantify food consumption. This can be done by weighing the remaining food or by extracting and quantifying a dye added to the diet.
-
A successful antagonist will show a dose-dependent rescue of the feeding behavior, with consumption levels in co-treated animals approaching those of the vehicle control group.
-
References
- 1. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Opposing Forces: A Comparative Guide to Allatostatin C and Proctolin Effects on Muscle Contraction
For researchers, scientists, and drug development professionals, understanding the nuanced control of muscle physiology is paramount. In invertebrates, neuropeptides play a critical role in this regulation, with Allatostatin C and proctolin serving as prime examples of antagonistic modulators. This guide provides a comprehensive comparison of their effects on muscle contraction, supported by experimental data, detailed protocols, and visual pathway diagrams.
Allatostatin C (AST-C), a member of a diverse family of neuropeptides, is predominantly recognized for its inhibitory effects on muscle activity.[1] Conversely, the pentapeptide proctolin is a well-established myostimulatory agent, inducing potent contractile responses in a variety of invertebrate muscle tissues.[2] Their opposing actions provide a fascinating insight into the complex mechanisms governing physiological processes and offer potential targets for the development of novel therapeutics.
Quantitative Comparison of Myotropic Effects
The contrasting effects of Allatostatin C and proctolin on muscle contraction are evident in the quantitative data obtained from various experimental models. The following table summarizes key findings from studies on different invertebrate species.
| Neuropeptide | Species & Muscle | Concentration | Effect on Contraction | Reference |
| Allatostatin C (as Allatostatin I/IV) | Diploptera punctata (Hindgut) | 10⁻⁸ M to 10⁻⁷ M | Threshold for decrease in amplitude and frequency | [3] |
| Allatostatin C | Asterias rubens | Not specified | Myoexcitatory (causes muscle contraction) | [1][4] |
| Proctolin | Diploptera punctata (Hindgut & Antennal pulsatile organ) | Not specified | Increased amplitude and frequency | |
| Proctolin | Idotea baltica (Abdominal extensor muscle fibers) | 5 x 10⁻⁹ M | 1.5 to 18-fold potentiation of peak force | |
| Proctolin | Drosophila melanogaster (Larval body wall muscles) | 10⁻⁸ M | Significant increase in nerve-evoked contraction amplitude |
Note: Allatostatin I and IV belong to the Allatostatin A family, but are included here to illustrate the general inhibitory role of allatostatins in contrast to proctolin in the same study.
Signaling Pathways: A Tale of Two Responses
The antagonistic effects of Allatostatin C and proctolin stem from their distinct intracellular signaling cascades. Proctolin is widely reported to act through G-protein coupled receptors (GPCRs) to elevate intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to enhanced muscle contraction.
The signaling pathway for Allatostatin C is less universally defined and can vary between species and tissue types. However, it is often associated with a decrease in intracellular messengers that promote contraction or the activation of channels that lead to hyperpolarization, thus inhibiting muscle excitability. In some contexts, Allatostatin C has been shown to counteract the stimulatory effects of other neuropeptides.
Caption: Opposing signaling pathways of Proctolin and Allatostatin C.
Experimental Protocols
The following provides a generalized methodology for assessing the effects of neuropeptides on invertebrate muscle contraction, based on common practices in the field.
1. Muscle Preparation:
-
Dissection: The specific muscle of interest (e.g., hindgut, dorsal vessel, body wall muscle) is carefully dissected from the invertebrate species under investigation. The dissection is typically performed in a chilled physiological saline solution to maintain tissue viability.
-
Mounting: The isolated muscle preparation is mounted in a recording chamber. One end of the muscle is fixed, while the other is attached to a force transducer to measure isometric or isotonic contractions.
2. Perfusion and Recording:
-
Saline Solution: The muscle preparation is continuously perfused with a physiological saline solution that mimics the ionic composition of the animal's hemolymph. The solution is aerated and maintained at a constant temperature.
-
Force Transduction: Muscle contractions are detected by a force transducer connected to an amplifier and a data acquisition system. This allows for the recording of contraction amplitude, frequency, and duration.
3. Neuropeptide Application:
-
Stock Solutions: Allatostatin C and proctolin are dissolved in an appropriate solvent (e.g., distilled water or a specific buffer) to create high-concentration stock solutions.
-
Application: The neuropeptides are applied to the muscle preparation by adding them to the perfusing saline at known final concentrations. A dose-response curve is often generated by applying a range of concentrations.
-
Washout: After recording the effects of the neuropeptide, the preparation is washed with fresh saline to return to baseline activity before the application of a different concentration or peptide.
Caption: General experimental workflow for muscle contraction assays.
References
- 1. Somatostatin-type and allatostatin-C–type neuropeptides are paralogous and have opposing myoregulatory roles in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the physiological and behavioral roles of proctolin in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of allatostatin and proctolin on antennal pulsatile organ and hindgut muscle in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Validating Allatostatin-A Receptor Knockdown In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo validation of Allatostatin-A receptor (AstA-R) knockdown is a critical step in functional genomics and the development of novel pest control agents. This guide provides a comprehensive comparison of common validation methods, complete with experimental data, detailed protocols, and visual workflows to facilitate experimental design and interpretation.
Allatostatins are a family of pleiotropic neuropeptides in insects that regulate a wide array of physiological processes, including feeding behavior, gut motility, and the biosynthesis of juvenile hormone, a key developmental hormone. The Allatostatin-A receptors (AstA-Rs), which are G protein-coupled receptors, mediate these effects. In some insects, like Drosophila melanogaster, there are two AstA-R subtypes, DAR-1 and DAR-2. Knockdown of these receptors, primarily through RNA interference (RNAi), is a common strategy to elucidate their specific functions. This guide focuses on the methods used to validate the efficacy and phenotypic consequences of AstA-R knockdown in vivo.
Comparison of In Vivo Validation Methods for Allatostatin-A Receptor Knockdown
| Validation Method | Description | Quantitative Readout | Advantages | Disadvantages |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the relative abundance of AstA-R mRNA transcripts in knockdown insects compared to a control group. | Percentage of mRNA knockdown. | Highly sensitive and specific for quantifying transcript levels. Relatively high-throughput. | Does not confirm a reduction in protein levels or functional consequences. Potential for underestimation of knockdown if primers are not designed carefully.[1][2] |
| Western Blotting | Detects and quantifies the amount of AstA-R protein in tissue extracts from knockdown and control insects. | Percentage of protein reduction. | Directly confirms the reduction of the target protein. | Requires a specific antibody for the AstA-R, which may not be commercially available. Less sensitive than qRT-PCR. |
| Behavioral Assays | Measures changes in behaviors known to be regulated by Allatostatin signaling, such as feeding, foraging, and locomotion. | Changes in food intake volume, proboscis extension reflex, foraging path length, or locomotor activity levels.[3][4][5] | Provides direct evidence of the functional consequences of receptor knockdown in a whole-organism context. | Can be influenced by off-target effects of RNAi. Behavior can be variable and may require large sample sizes. |
| Physiological Assays | Quantifies physiological parameters regulated by Allatostatins, such as juvenile hormone (JH) levels or gut motility. | JH concentration (e.g., in fmol), frequency of gut contractions. | Directly links receptor knockdown to a specific physiological process. | Can be technically challenging and may require specialized equipment. |
Quantitative Data Summary
The following table summarizes quantitative data from a study that performed in vivo validation of Allatostatin-A receptor (Dar-1) knockdown in Drosophila melanogaster.
| Target Gene | Insect Model | Knockdown Method | Validation Method | Knockdown Efficiency | Reference |
| Dar-1 | Drosophila melanogaster | RNAi (ubiquitous expression) | qRT-PCR | ~70-76% mRNA reduction |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the underlying biological pathways, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Validation
This protocol is adapted from methods used for validating RNAi knockdown in Drosophila melanogaster.
a. RNA Extraction:
-
Collect 10-15 adult flies (or relevant tissue, e.g., brains, guts) from both the knockdown and control groups.
-
Homogenize the samples in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol for the chosen reagent.
-
To minimize contamination from unprocessed dsRNA and cleaved mRNA fragments, it is recommended to purify polyadenylated mRNA from the total RNA using oligo(dT) beads.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of purified mRNA using a reverse transcription kit with oligo(dT) primers.
c. qPCR:
-
Design qPCR primers that amplify a region of the AstA-R transcript. For optimal results, design primers that amplify a region 5' to the RNAi target site.
-
Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.
-
A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis to ensure primer specificity.
-
Use a stably expressed reference gene (e.g., RpL32, Actin) for normalization.
-
Calculate the relative expression of the AstA-R transcript using the ΔΔCt method.
Behavioral Assay: Capillary Feeder (CAFE) Assay for Feeding Behavior
This assay quantifies food consumption in Drosophila.
a. Fly Preparation:
-
Collect adult flies of the knockdown and control genotypes.
-
Starve the flies for a defined period (e.g., 24 hours) in vials containing a water-saturated cotton ball to prevent dehydration.
b. Assay Setup:
-
Prepare the CAFE assay chambers. These can be small vials or tubes.
-
Insert a calibrated glass capillary tube containing the food source (e.g., 5% sucrose solution) into each chamber.
-
Introduce a single fly into each chamber.
c. Data Collection:
-
At regular intervals (e.g., every 2 hours for a total of 24 hours), measure the decrease in the liquid level in the capillary tube.
-
To account for evaporation, include control chambers without flies.
-
Calculate the volume of food consumed by each fly by subtracting the evaporation volume from the total volume decrease.
d. Data Analysis:
-
Compare the cumulative food intake between the knockdown and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Physiological Assay: Gut Motility Assay
This protocol provides a general framework for observing gut contractions in insects.
a. Dissection:
-
Anesthetize an adult insect on ice.
-
Dissect out the entire digestive tract in an appropriate saline solution (e.g., insect Ringer's solution).
-
Pin the preparation in a dissection dish, ensuring the gut is gently stretched.
b. Observation:
-
Under a dissecting microscope, observe the spontaneous contractions of the hindgut or other regions of interest.
-
Record the number of contractions over a set period (e.g., 5 minutes).
c. Data Analysis:
-
Compare the frequency of gut contractions between knockdown and control insects. Statistical significance can be determined using a t-test or Mann-Whitney U test.
Conclusion
The validation of Allatostatin-A receptor knockdown in vivo is a multi-step process that requires careful experimental design and the use of complementary techniques. By combining molecular methods like qRT-PCR and Western blotting with functional assays that assess behavioral and physiological changes, researchers can confidently ascertain the on-target effects of their knockdown experiments. This comprehensive approach is essential for advancing our understanding of Allatostatin signaling and for the development of targeted strategies in insect pest management.
References
- 1. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FGLamide-Allatostatins Influence Foraging Behavior in Drosophila melanogaster | PLOS One [journals.plos.org]
- 5. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Allatostatin II Synthetic Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of synthetic ligands targeting the Allatostatin II (AST II) receptor. Allatostatins are a family of neuropeptides in insects that primarily inhibit the synthesis of juvenile hormone (JH), a crucial hormone regulating development, reproduction, and behavior.[1] Synthetic agonists that mimic this inhibitory effect are of significant interest as potential insect growth regulators. This document summarizes quantitative data on the activity of these synthetic agonists, details the experimental protocols used for their characterization, and illustrates the key signaling pathways and experimental workflows.
It is important to note that while the primary focus of research has been on developing synthetic agonists that inhibit juvenile hormone synthesis, there is a notable lack of publicly available, direct comparative data on synthetic antagonists that would block the allatostatin receptor. Therefore, this guide will focus on the activity of synthetic agonists which, by stimulating the AST II receptor, act as physiological antagonists to juvenile hormone production.
Quantitative Comparison of this compound Synthetic Agonists
The following table summarizes the in vitro activity of various synthetic analogs of Allatostatin from Diploptera punctata, the source of this compound. The primary measure of activity is the half-maximal inhibitory concentration (IC50) for juvenile hormone (JH) biosynthesis in the corpora allata. Lower IC50 values indicate higher potency.
| Ligand/Analog | Agonist/Antagonist | Bioassay | Species | Activity (IC50) | Reference |
| This compound (Native) | Agonist | JH Biosynthesis Inhibition | Diploptera punctata | Not explicitly found | |
| [Ala¹]-AST-5 | Agonist | JH Biosynthesis Inhibition | Diploptera punctata | 1.3 x 10⁻⁸ M | |
| [D-Ala²]-AST-5 | Agonist | JH Biosynthesis Inhibition | Diploptera punctata | > 10⁻⁶ M | |
| [Ala³]-AST-5 | Agonist | JH Biosynthesis Inhibition | Diploptera punctata | 2.0 x 10⁻⁷ M | |
| [Ala⁴]-AST-5 | Agonist | JH Biosynthesis Inhibition | Diploptera punctata | 8.0 x 10⁻⁸ M | |
| [Ala⁵]-AST-5 | Agonist | JH Biosynthesis Inhibition | Diploptera punctata | > 10⁻⁶ M | |
| Pev-AST-2 | Agonist | JH Biosynthesis Inhibition | Periplaneta americana | 1.1 x 10⁻⁹ M | |
| Pev-AST-6 | Agonist | JH Biosynthesis Inhibition | Periplaneta americana | 1.5 x 10⁻⁹ M |
This compound Signaling Pathway
Allatostatin receptors are G-protein coupled receptors (GPCRs).[1][2] Upon binding of an agonist, the receptor activates intracellular signaling cascades. Evidence suggests that Allatostatin receptors, including the AST II receptor, can couple to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, some Allatostatin receptors have been shown to couple to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound synthetic ligands are provided below.
Radiochemical Assay for Juvenile Hormone (JH) Biosynthesis Inhibition
This in vitro assay measures the rate of JH synthesis by the corpora allata (the glands that produce JH) and is the primary method for quantifying the inhibitory activity of Allatostatin analogs.
Detailed Steps:
-
Corpora Allata Dissection: Corpora allata are dissected from adult female Diploptera punctata under a microscope in a physiological saline solution.
-
Incubation: Individual pairs of corpora allata are placed in wells of a culture plate containing an appropriate insect cell culture medium. The medium is supplemented with a radiolabeled precursor, typically L-[methyl-³H]-methionine.
-
Ligand Addition: Synthetic Allatostatin agonists are added to the wells at a range of concentrations. Control wells receive no ligand.
-
Incubation Period: The plates are incubated for a defined period (e.g., 3-4 hours) at a controlled temperature (e.g., 28°C) to allow for the synthesis and release of radiolabeled JH.
-
Extraction: The reaction is stopped, and the newly synthesized radiolabeled JH is extracted from the aqueous medium using an organic solvent like isooctane.
-
Quantification: The organic phase containing the radiolabeled JH is transferred to a scintillation vial, the solvent is evaporated, and a scintillation cocktail is added. The amount of radioactivity is then measured using a liquid scintillation counter.[3]
-
Data Analysis: The amount of JH synthesis is proportional to the measured radioactivity. The percentage of inhibition of JH synthesis is calculated for each ligand concentration relative to the control. An IC50 value is determined by fitting the data to a dose-response curve.[3]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a synthetic ligand for the Allatostatin receptor. It measures the ability of an unlabeled synthetic ligand to compete with a radiolabeled ligand for binding to the receptor.
Detailed Steps:
-
Membrane Preparation: Cell membranes are prepared from a cell line or insect tissue that expresses the Allatostatin receptor.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled Allatostatin ligand and varying concentrations of the unlabeled synthetic ligand being tested.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter under vacuum. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a suitable counter.
-
Data Analysis: The amount of specific binding of the radiolabeled ligand is determined at each concentration of the unlabeled competitor. The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration to generate a competition curve. The IC50 value is determined from this curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay is used to determine if an Allatostatin receptor couples to the Gq signaling pathway by measuring changes in intracellular calcium concentration upon ligand binding.
Detailed Steps:
-
Cell Culture and Plating: Cells engineered to express the Allatostatin receptor are plated in a multi-well microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that will increase its fluorescence intensity upon binding to free calcium.
-
Baseline Measurement: The microplate is placed in a fluorescence plate reader, and the baseline fluorescence of the cells is measured.
-
Ligand Addition: The synthetic Allatostatin ligand is added to the wells. For antagonists, the cells are pre-incubated with the antagonist before adding a known agonist.
-
Fluorescence Measurement: The fluorescence intensity is continuously monitored in real-time immediately after the addition of the ligand. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is plotted against time to visualize the calcium mobilization. For agonists, a dose-response curve is generated by plotting the peak fluorescence response against different ligand concentrations to determine the EC50 value. For antagonists, the ability to block the agonist-induced calcium response is quantified.
References
Navigating Neuropeptide Research: A Comparative Guide to Allatostatin A and C Antibody Specificity
For researchers, scientists, and drug development professionals, the precise detection of neuropeptides is paramount. This guide provides a comparative analysis of the cross-reactivity between antibodies targeting Allatostatin A (AST-A) and Allatostatin C (AST-C), two crucial, yet distinct, insect neuropeptide families. Understanding the potential for antibody cross-reactivity is essential for the accurate interpretation of experimental results and the development of specific therapeutic interventions.
Allatostatin A and Allatostatin C, despite their similar names, are structurally and functionally distinct peptide families. AST-A peptides are characterized by a conserved C-terminal amino acid sequence of Y/FXFGLamide. In contrast, AST-C peptides are cyclic, containing a disulfide bridge that is critical for their biological activity. These structural differences form the primary basis for the expected specificity of antibodies raised against them, making cross-reactivity theoretically improbable. However, empirical validation is the gold standard in antibody-based research.
Signaling Pathways: A Tale of Two Peptides
The distinct structures of AST-A and AST-C translate to their activation of different signaling pathways, underscoring their separate physiological roles.
Allatostatin A Signaling
AST-A peptides primarily act as inhibitors of juvenile hormone synthesis in some insects and are also involved in the regulation of feeding, gut motility, and sleep.[1] They exert their effects by binding to G protein-coupled receptors (GPCRs) that are homologous to vertebrate somatostatin, galanin, and kisspeptin receptors.
Allatostatin C Signaling
AST-C peptides are considered the insect counterparts of vertebrate somatostatin and are potent inhibitors of juvenile hormone biosynthesis. Their cyclic structure, maintained by a disulfide bond, is crucial for receptor binding and activation. Like AST-A, they also signal through GPCRs.
Antibody Specificity: What the Data Shows
Direct experimental data comparing the cross-reactivity of commercially available Allatostatin A and Allatostatin C antibodies is limited in the public domain. However, available information on the specificity of individual antibodies provides valuable insights.
| Antibody Target | Immunogen | Species Reactivity (Reported) | Cross-Reactivity Data | Vendor/Reference |
| Allatostatin A | Diploptera punctata AST-A I | Insect, Crustacean, Spider | No cross-reactivity with corazonin, CCAP, FMRFamide, leucomyosuppression, locustatachykinin II, M1, perisulfakinin, and proctolin (tested by non-competitive ELISA). Cross-reactivity with Allatostatin C was not explicitly stated. | Jena Bioscience (Cat. No. ABD-062), citing Vitzthum et al. (1996)[2] |
| Allatostatin C | Aedes gambiae AST-C | Mosquito | Specificity confirmed by liquid-phase preabsorption with the parent antigen, which abolished immunostaining. Cross-reactivity with Allatostatin A was not reported. | Hernández-Martínez et al. (2005)[3] |
| Allatostatin C | Homarus americanus AST-C I (non-amidated) | American Lobster | Cross-reacts with non-amidated AST-C III but not with amidated AST-C II. | Christie et al. |
| Allatostatin C | Homarus americanus AST-C II (amidated) | American Lobster | Specific for the amidated AST-C II; does not cross-react with non-amidated AST-C I or AST-C III. | Christie et al. |
Note: The absence of reported cross-reactivity with Allatostatin C in the Allatostatin A antibody datasheet does not definitively rule it out, as it may not have been tested. Researchers should directly contact vendors for more detailed validation data.
The Imperative of In-House Validation: Experimental Protocols
Given the limited publicly available cross-reactivity data, it is crucial for researchers to perform in-house validation of Allatostatin A and C antibodies to ensure the specificity of their results. The following are standard experimental protocols for assessing antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a highly effective method for quantifying antibody specificity and potential cross-reactivity.
Methodology:
-
Coating: Coat a 96-well plate with a known concentration of synthetic Allatostatin A or Allatostatin C peptide.
-
Blocking: Block the remaining protein-binding sites in the wells using a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
-
Competition: Prepare a series of standards of the target peptide (e.g., AST-A) and the potential cross-reactant (e.g., AST-C). Pre-incubate the primary antibody with each of these peptide solutions.
-
Incubation: Add the antibody-peptide mixtures to the coated wells and incubate.
-
Washing: Wash the wells to remove unbound antibodies.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Substrate Addition: Add a chromogenic substrate. The intensity of the color produced is inversely proportional to the amount of target peptide in the pre-incubation step.
-
Analysis: Measure the absorbance and plot a standard curve. The degree to which the non-target peptide displaces the primary antibody from the coated target peptide indicates the level of cross-reactivity.
Western Blot
Western blotting can be used to assess cross-reactivity if the peptides can be effectively separated and transferred to a membrane.
Methodology:
-
Sample Preparation: Run synthetic Allatostatin A and Allatostatin C peptides on a polyacrylamide gel. A positive control (e.g., tissue extract known to express the target peptide) should also be included.
-
Electrophoresis: Separate the peptides by SDS-PAGE.
-
Transfer: Transfer the separated peptides to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-AST-A or anti-AST-C).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate enzyme-conjugated secondary antibody.
-
Detection: Add a chemiluminescent or colorimetric substrate and visualize the bands. The presence of a band in the lane corresponding to the non-target peptide indicates cross-reactivity.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
IHC and ICC are valuable for assessing antibody specificity in a cellular or tissue context.
Methodology:
-
Tissue/Cell Preparation: Prepare tissue sections or cells known to express only Allatostatin A or only Allatostatin C (if such specific models are available). Alternatively, use cells transfected to express one of the peptides.
-
Fixation and Permeabilization: Fix and permeabilize the samples as required.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate separate samples with the anti-AST-A and anti-AST-C antibodies.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody.
-
Imaging: Visualize the staining using a fluorescence microscope. Staining of cells known to only express the non-target peptide would indicate cross-reactivity.
-
Absorption Control: As a crucial control, pre-incubate the primary antibody with an excess of the target peptide and, separately, the non-target peptide. The target peptide should block all staining, while the non-target peptide should not affect the staining if the antibody is specific.
Conclusion
The distinct molecular structures of Allatostatin A and Allatostatin C strongly suggest that cross-reactivity between their respective antibodies is unlikely. However, the lack of extensive, direct comparative data in the public domain underscores the critical need for researchers to conduct their own rigorous validation. By employing standard techniques such as competitive ELISA, Western Blot, and Immunohistochemistry with appropriate controls, scientists can ensure the specificity of their antibodies and the reliability of their experimental findings. This diligence is fundamental to advancing our understanding of the complex roles of these neuropeptides in insect physiology and for the development of targeted applications in pest management and drug discovery.
References
- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Immunostaining for allatotropin and allatostatin-A and -C in the mosquitoes Aedes aegypti and Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Allatostatin II-Mediated Effects on the Allatostatin A Receptor 2 (AstA-R2)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of Allatostatin II (AstA-II) in activating the Allatostatin A Receptor 2 (AstA-R2), with a focus on supporting experimental data from Drosophila melanogaster and Diploptera punctata. Allatostatins are a diverse family of neuropeptides in invertebrates that regulate a multitude of physiological processes, making their receptors potential targets for novel insecticides.[1] The specificity of a ligand for its receptor is a critical factor in drug development to minimize off-target effects.
Allatostatin A (AstA) peptides are characterized by a conserved C-terminal motif, Y/FXFGL-NH2.[2][3] In Drosophila melanogaster, there are two known receptors for AstA peptides: Allatostatin A Receptor 1 (AstA-R1 or DAR-1) and Allatostatin A Receptor 2 (AstA-R2 or DAR-2).[2][4] This guide focuses on the pharmacological profile of AstA-R2, a G-protein coupled receptor (GPCR) that shares significant sequence identity with mammalian galanin receptors.
Data Presentation: Comparative Activation of AstA-R2
The following table summarizes the half-maximal effective concentrations (EC50) of various Allatostatin A peptides from Drosophila melanogaster (Drome) and Diploptera punctata (Dippu) on the Drosophila Allatostatin A Receptor 2 (AstA-R2) expressed in Chinese Hamster Ovary (CHO) cells. The data is derived from a study by Larsen et al. (2001), which utilized a Ca2+ mobilization assay to assess receptor activation. Lower EC50 values indicate higher potency.
| Peptide | Sequence | Species of Origin | EC50 (nM) on AstA-R2 |
| Dippu-AstA-II | GDGRLYAFGL-NH2 | Diploptera punctata | 8.0 ± 2.0 |
| Drome-AstA-1 (Drostatin-A4) | TTRPQPFNFGL-NH2 | Drosophila melanogaster | 10.0 ± 3.0 |
| Drome-AstA-2 (Drostatin-A3) | SRPYSFGL-NH2 | Drosophila melanogaster | 80.0 ± 20.0 |
| Drome-AstA-3 (Drostatin-A1) | APSGAQRLYGFGL-NH2 | Drosophila melanogaster | 80.0 ± 10.0 |
| Drome-AstA-4 (Drostatin-A2) | GGPYSFGL-NH2 | Drosophila melanogaster | 80.0 ± 20.0 |
| Dippu-AstA-I | APSGAQRLYGFGL-NH2 | Diploptera punctata | 80.0 ± 10.0 |
| Dippu-AstA-V | DRLYSFGL-NH2 | Diploptera punctata | 8.0 ± 1.0 |
Data sourced from Larsen et al. (2001). Values are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity and functional activity of this compound on its receptor.
Heterologous Expression of AstA-R2 in CHO Cells
This protocol describes the expression of the target receptor in a mammalian cell line, which is a standard procedure for in vitro pharmacological studies.
Objective: To express the Drosophila Allatostatin A Receptor 2 (AstA-R2) in Chinese Hamster Ovary (CHO) cells for subsequent functional assays.
Methodology:
-
Gene Cloning: The full-length coding sequence of the Drosophila AstA-R2 gene is cloned into a mammalian expression vector (e.g., pcDNA3.1).
-
Cell Culture: CHO cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: CHO cells are transfected with the AstA-R2 expression vector using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Selection of Stable Cell Line: Following transfection, cells are cultured in a medium containing a selection antibiotic (e.g., G418) to select for cells that have stably integrated the expression vector.
-
Verification of Expression: Expression of AstA-R2 is confirmed by reverse transcription-polymerase chain reaction (RT-PCR) or by immunocytochemistry using a tagged receptor.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration upon GPCR activation, which is a common downstream signaling event for Gq-coupled receptors.
Objective: To determine the potency (EC50) of this compound and other allatostatins in activating the expressed AstA-R2.
Methodology:
-
Cell Seeding: CHO cells stably expressing AstA-R2 are seeded into 96-well black-walled, clear-bottom plates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution) for 1 hour at 37°C.
-
Peptide Preparation: Serial dilutions of this compound and other test peptides are prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader equipped with an automated injection system. The baseline fluorescence is measured before the addition of the peptides.
-
Agonist Addition: The different concentrations of the peptides are automatically injected into the wells, and the change in fluorescence intensity is monitored over time.
-
Data Analysis: The peak fluorescence response is measured and plotted against the logarithm of the peptide concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the receptor, providing a more proximal readout of receptor activation.
Objective: To measure the ability of this compound to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to AstA-R2.
Methodology:
-
Membrane Preparation: Membranes from CHO cells expressing AstA-R2 are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Binding Reaction: Cell membranes are incubated with varying concentrations of this compound, a fixed concentration of [35S]GTPγS, and GDP in a 96-well plate.
-
Incubation: The reaction mixture is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding. The data is then plotted against the peptide concentration to determine the EC50 value.
Mandatory Visualization
This compound Signaling Pathway
References
- 1. Allatostatin - Wikipedia [en.wikipedia.org]
- 2. Type A allatostatins from Drosophila melanogaster and Diplotera puncata activate two Drosophila allatostatin receptors, DAR-1 and DAR-2, expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]
- 4. sdbonline.org [sdbonline.org]
A Comparative Guide to the Bioactivity of Allatostatin II and Manduca sexta Allatostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of two distinct allatostatin peptides: Allatostatin II, a member of the Allatostatin-A family, and the allatostatin isolated from the tobacco hornworm, Manduca sexta, which belongs to the Allatostatin-C family. This objective analysis is supported by experimental data to inform research and development in insect physiology and pest management.
Introduction to Allatostatins
Allatostatins are a diverse group of neuropeptides in insects that play crucial roles in regulating various physiological processes. A primary and well-studied function is the inhibition of juvenile hormone (JH) biosynthesis by the corpora allata, endocrine glands located behind the brain. Juvenile hormones are critical for development, metamorphosis, and reproduction in insects, making allatostatins and their receptors promising targets for the development of novel insecticides.
There are three main families of allatostatins, designated A, B, and C, which are structurally unrelated and act through distinct G-protein coupled receptors (GPCRs). This guide focuses on a representative of the A-family, this compound (Dip-AST II), originally isolated from the cockroach Diploptera punctata, and the C-family allatostatin from Manduca sexta (Mas-AS).
Comparative Bioactivity on Juvenile Hormone Synthesis
The primary measure of bioactivity for allatostatins is their ability to inhibit the synthesis of juvenile hormone. Experimental data reveals a significant difference in the efficacy of this compound and Manduca sexta allatostatin in Manduca sexta.
| Peptide | Family | Sequence | Target Species | Bioactivity (Inhibition of JH Biosynthesis) | ED50 | Reference(s) |
| Manduca sexta Allatostatin (Mas-AS) | Allatostatin-C | pGlu-Val-Arg-Phe-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OH | Manduca sexta | Potent inhibitor | ~2 nM | [1][2] |
| This compound (Dip-AST II) | Allatostatin-A | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 | Lacanobia oleracea (a lepidopteran) | No significant effect at 1 µM | Not applicable | [3] |
Key Findings:
-
Manduca sexta allatostatin (Mas-AS) is a highly potent inhibitor of juvenile hormone biosynthesis in its native species, with an effective dose for 50% inhibition (ED50) of approximately 2 nM[1][2]. This inhibition is rapid and reversible.
Signaling Pathways
The distinct bioactivities of this compound and Manduca sexta allatostatin are a direct result of their interaction with different receptor types that trigger separate intracellular signaling cascades.
Manduca sexta Allatostatin (Allatostatin-C) Signaling Pathway
Manduca sexta allatostatin binds to an Allatostatin-C receptor (AstR-C), which is homologous to the mammalian somatostatin receptor. This receptor is coupled to an inhibitory G-protein (Gi). Activation of the AstR-C by Mas-AS leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to the inhibition of one or more key steps in the juvenile hormone biosynthetic pathway.
Caption: Allatostatin-C signaling pathway in Manduca sexta.
This compound (Allatostatin-A) Signaling Pathway
This compound and other Allatostatin-A peptides bind to Allatostatin-A receptors (AstR-A), which are homologous to mammalian galanin receptors. These receptors can couple to various G-proteins, including Gq and Gs. Activation of the Gq pathway by an AstR-A leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). While this pathway is active in other insects and tissues, it does not appear to significantly inhibit JH biosynthesis in Manduca sexta.
Caption: Allatostatin-A signaling pathway.
Experimental Protocols
In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis
This assay is a standard method for quantifying the rate of JH synthesis by isolated corpora allata and for testing the effects of allatostatins.
Objective: To measure the rate of radiolabeled JH biosynthesis by corpora allata in vitro.
Materials:
-
Insect Ringer's solution or appropriate tissue culture medium (e.g., TC-199)
-
L-[methyl-³H]methionine (as a radiolabeled precursor)
-
Allatostatin peptides (Mas-AS, this compound)
-
Isooctane (or other organic solvent for extraction)
-
Scintillation vials and scintillation fluid
-
Dissection microscope and tools
-
Incubator
-
Vortex mixer
-
Centrifuge
-
Liquid scintillation counter
Workflow:
Caption: Workflow for the in vitro radiochemical assay of JH biosynthesis.
Detailed Steps:
-
Dissection: Corpora allata are dissected from the head capsules of Manduca sexta larvae under a dissection microscope in cold insect Ringer's solution.
-
Incubation Setup: Individual pairs of corpora allata are placed in culture wells or tubes containing a defined volume of incubation medium.
-
Treatment: The allatostatin to be tested (e.g., Mas-AS or this compound) is added to the experimental samples at various concentrations. A control group receives the vehicle solution without the peptide.
-
Radiolabeling: A known amount of L-[methyl-³H]methionine is added to each sample. The methyl group from methionine is transferred to the JH precursor, farnesoic acid, in the final step of JH biosynthesis.
-
Incubation: The samples are incubated for a specific duration (e.g., 3 hours) at a controlled temperature (e.g., 27°C) to allow for the synthesis of radiolabeled JH.
-
Extraction: The reaction is terminated, and the newly synthesized radiolabeled JH is extracted from the aqueous medium using an organic solvent like isooctane. This is typically done by adding the solvent, vortexing, and then centrifuging to separate the phases.
-
Quantification: An aliquot of the organic phase containing the radiolabeled JH is transferred to a scintillation vial. The solvent is evaporated, scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are then used to calculate the rate of JH biosynthesis.
Conclusion
The bioactivity of allatostatins is highly specific, with different families of these neuropeptides exhibiting distinct effects that are dependent on the insect species and the presence of the corresponding receptors. In Manduca sexta, the Allatostatin-C peptide, Mas-AS, is a potent and physiologically relevant inhibitor of juvenile hormone biosynthesis. In contrast, Allatostatin-A type peptides, such as this compound, appear to have little to no allatostatic activity in this species. This specificity underscores the importance of targeting the correct allatostatinergic system for the development of species-specific insect control agents. For researchers and drug development professionals, this highlights the necessity of characterizing the specific allatostatin-receptor interactions within a target pest species to ensure the efficacy of any potential control strategy.
References
A Comparative Guide to Allatostatin-A Analogs in Binding Competition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Allatostatin-A (AST-A) analogs based on their biological activity, which serves as an indicator of their binding affinity to Allatostatin-A receptors. Due to the limited availability of direct competitive binding assay data (Ki or IC50 values) for a comprehensive series of AST-A analogs, this guide utilizes IC50 values from in vitro bioassays measuring the inhibition of juvenile hormone (JH) biosynthesis. This biological endpoint is a downstream consequence of AST-A receptor activation and provides valuable insights into the structure-activity relationships of these analogs.
Data Presentation: Allatostatin-A Analog Activity
The following tables summarize the biological activity of various synthetic Allatostatin-A analogs. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the analog required to inhibit 50% of juvenile hormone synthesis in vitro. A lower IC50 value indicates higher potency.
Table 1: Biological Activity of N-Methylated Allatostatin-A Analogs
| Analog | Structure | IC50 (nM) |
| Dippu-AST-1 (Natural) | pE-V-R-F-R-Q-C-Y-F-N-P-I-S-C-F | ~10 |
| [N-Me-Ala¹]-Dippu-AST-7 | APS[N-Me-A] FGL-NH₂ | 2.0 |
| [N-Me-Phe²]-Dippu-AST-7 | APSA[N-Me-F] GL-NH₂ | 8.0 |
| [N-Me-Gly³]-Dippu-AST-7 | APSAF[N-Me-G] L-NH₂ | 15.0 |
| [N-Me-Leu⁴]-Dippu-AST-7 | APSAFG[N-Me-L] -NH₂ | 0.8 |
Table 2: Biological Activity of Peptidomimetic Allatostatin-A Analogs with Y/F-X Region Replacements
| Analog | Structure | IC50 (nM) |
| Dippu-AST-1 (Natural) | pE-V-R-F-R-Q-C-Y-F-N-P-I-S-C-F | ~10 |
| Analog 1 | (4-Hydroxyphenyl)acetyl-Phe-Gly-Leu-NH₂ | 50 |
| Analog 2 | (4-Aminophenyl)acetyl-Phe-Gly-Leu-NH₂ | 30 |
| Analog 3 | (4-Nitrophenyl)acetyl-Phe-Gly-Leu-NH₂ | 25 |
| Analog 4 | Cinnamoyl-Phe-Gly-Leu-NH₂ | 15 |
Experimental Protocols
In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis
This protocol is a generalized procedure based on methods commonly used to assess the biological activity of Allatostatin-A analogs by measuring the inhibition of juvenile hormone synthesis in the corpora allata of insects, such as the cockroach Diploptera punctata.
1. Materials and Reagents:
-
Corpora allata (CA) dissected from appropriate insect donors.
-
TC-199 medium (or similar insect cell culture medium).
-
L-[methyl-³H]methionine.
-
Allatostatin-A analogs.
-
Fetal bovine serum (FBS).
-
20-hydroxyecdysone.
-
Isooctane.
-
Silica gel thin-layer chromatography (TLC) plates.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
2. Procedure:
-
Dissect corpora allata from day 6-8 adult female Diploptera punctata under sterile insect saline.
-
Pre-incubate individual pairs of CA in 100 µL of TC-199 medium supplemented with 2% FBS and 20-hydroxyecdysone for 2 hours at 28°C.
-
Prepare serial dilutions of the Allatostatin-A analogs in the incubation medium.
-
Replace the pre-incubation medium with 100 µL of fresh medium containing the desired concentration of the Allatostatin-A analog.
-
Add L-[methyl-³H]methionine to a final concentration of 1 µM.
-
Incubate the glands for 3 hours at 28°C.
-
Terminate the incubation by adding 250 µL of isooctane to each tube and vortexing for 1 minute to extract the newly synthesized radiolabeled juvenile hormone.
-
Separate the organic phase and evaporate the solvent.
-
Re-dissolve the residue in a small volume of isooctane and spot it onto a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Visualize the juvenile hormone spots (e.g., using iodine vapor).
-
Scrape the silica corresponding to the juvenile hormone spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the rate of juvenile hormone synthesis and determine the IC50 values for each analog by plotting the percentage of inhibition against the log of the analog concentration.
Generalized Radioligand Competition Binding Assay Protocol
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of Allatostatin-A analogs to their receptors (AstA-R1 or AstA-R2) expressed in a heterologous system.
1. Materials and Reagents:
-
Cell line stably expressing the Allatostatin-A receptor of interest (e.g., CHO-K1, HEK293).
-
Radiolabeled Allatostatin-A analog (e.g., [³H]-AST-A or [¹²⁵I]-AST-A).
-
Unlabeled Allatostatin-A analogs (competitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation fluid and vials.
-
Liquid scintillation counter or gamma counter.
2. Procedure:
-
Membrane Preparation:
-
Culture the receptor-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A fixed concentration of the radiolabeled Allatostatin-A analog (typically at or below its Kd).
-
Increasing concentrations of the unlabeled Allatostatin-A analog (competitor).
-
Membrane preparation (containing a specific amount of protein).
-
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
-
Data Analysis:
-
Determine the non-specific binding by including wells with a high concentration of an unlabeled native Allatostatin-A.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor analog to generate a competition curve.
-
Calculate the IC50 value from the competition curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Allatostatin-A signaling pathway.
Caption: Workflow of a competition binding assay.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Allatostatin II
For researchers, scientists, and drug development professionals, the meticulous management and disposal of biologically active compounds like Allatostatin II are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for every research peptide are not always explicitly detailed by manufacturers, a framework of best practices can be established by drawing from safety data sheets, general peptide handling guidelines, and chemical degradation principles. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to adhere to standard laboratory safety practices. Always consult the specific Safety Data Sheet (SDS) provided with your product. Treat this compound as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves, such as nitrile.[1]
-
Eye Protection: Safety goggles or a face shield are essential to prevent eye contact.[1]
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether the waste is in a liquid or solid form. In all cases, the primary goal is to denature the peptide, rendering it biologically inactive.
Liquid Waste Disposal: Chemical Inactivation
For liquid waste containing this compound, such as unused solutions or contaminated buffers, chemical inactivation is the recommended first step before final disposal. This process breaks down the peptide structure.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Common and effective reagents for peptide degradation include:
-
10% Bleach Solution (final concentration of 0.5-1.0% sodium hypochlorite)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully and slowly add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part peptide waste to 10 parts inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.
-
Neutralization (if using acid or base): If you used 1 M HCl or 1 M NaOH, neutralize the solution to a pH between 6.0 and 8.0 by cautiously adding a base (e.g., NaOH) or an acid (e.g., HCl), respectively. Monitor the pH using pH strips or a calibrated meter.
-
Final Disposal: After inactivation and neutralization, the resulting solution should be disposed of in accordance with local, state, and federal regulations. It is crucial to prevent the release of any laboratory chemicals into the sanitary sewer.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on aqueous chemical waste streams.
Solid Waste Disposal
Solid waste contaminated with this compound includes items like pipette tips, gloves, empty vials, and contaminated lab paper. This waste must be segregated and treated as hazardous chemical waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Waste" and list the chemical contents.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Alternative Disposal Method: Autoclaving
For some biological waste, autoclaving can be an effective method of decontamination through the use of high-pressure steam.
Experimental Protocol for Autoclaving:
-
Preparation:
-
Collect liquid waste in an autoclavable container (e.g., a borosilicate glass flask). Do not fill more than two-thirds full and loosen the cap to prevent pressure buildup.
-
Place solid waste in a designated autoclavable biohazard bag. Add a small amount of water (approx. 250 mL) to the bag to aid in steam generation. Leave the bag partially open to allow steam to penetrate.
-
Place all containers and bags in a secondary, leak-proof, and autoclavable tray or pan.
-
-
Operation:
-
Run the autoclave at a minimum of 121°C (250°F) and 15 psi.
-
The cycle time should be at least 30-60 minutes to ensure complete denaturation of the peptide.
-
-
Post-Autoclave Handling:
-
Allow the autoclave to cool completely before opening. Wear heat-resistant gloves and eye protection when removing the contents.
-
Once cooled, the autoclaved waste can typically be disposed of in the regular waste stream. However, it is imperative to confirm this with your institutional EHS guidelines, as local regulations may vary.
-
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for the described decontamination methods.
| Decontamination Method | Reagent/Parameter | Concentration/Setting | Contact Time | Efficacy |
| Chemical Inactivation | Sodium Hypochlorite | 0.5-1.0% (final) | 30-60 minutes | Effective for denaturing many peptides. |
| Sodium Hydroxide | 1 M | 30-60 minutes | Base hydrolysis cleaves peptide bonds. | |
| Hydrochloric Acid | 1 M | 30-60 minutes | Acid hydrolysis cleaves peptide bonds. | |
| Autoclaving | Temperature & Pressure | 121°C & 15 psi | 30-60 minutes | Denatures peptides through heat and pressure. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound in a laboratory setting.
Caption: Logical workflow for this compound disposal.
Disclaimer: This document provides general guidance. Always prioritize your institution's specific EHS protocols and the information provided in the manufacturer's Safety Data Sheet. When in doubt, consult your EHS office for clarification.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Allatostatin II
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Allatostatin II, a neuropeptide with significant research applications. Adherence to these protocols is crucial for minimizing exposure risk and ensuring the integrity of your experiments.
Immediate Safety and Handling Precautions
This compound is typically supplied as a lyophilized powder.[1][2] While specific toxicity data is limited, it is recommended to handle all chemicals with caution.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3][4]
Engineering Controls: A mechanical exhaust system is required to minimize inhalation exposure. A safety shower and eye bath should be readily accessible in the handling area.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Respiratory Protection: A government-approved respirator is recommended if ventilation is inadequate or when handling larger quantities.
-
Eye Protection: Chemical safety goggles are necessary to protect against splashes.
-
Hand Protection: Wear appropriate protective gloves.
-
Body Protection: A lab coat or other appropriate protective clothing should be worn.
Operational Plan: From Receipt to Reconstitution
A systematic approach to handling this compound will ensure safety and experimental success.
-
Receiving and Storage: Upon receipt, store the lyophilized powder at -20°C to -80°C for long-term stability. Short-term storage at 4°C is permissible.
-
Preparation for Reconstitution: Before opening the vial, centrifuge it to ensure the powder is at the bottom. This is especially important for lyophilized products to prevent loss of material.
-
Reconstitution: Reconstitute the peptide in an appropriate buffer as per your experimental protocol. Further dilutions can be made in an assay buffer.
-
Handling the Solution: Once in solution, continue to use the recommended PPE to avoid contact.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Liquid Waste: Do not allow the product to enter drains. Liquid waste should be collected in a designated, sealed container.
-
Solid Waste: Used vials, pipette tips, and other contaminated disposable labware should be collected in a biohazard bag or a designated container for chemical waste.
-
Decontamination: All spills should be cleaned up promptly while wearing appropriate PPE. The spill site should be washed thoroughly after material pickup is complete.
-
Final Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
Quantitative Data Summary
| Parameter | Value | Source |
| Appearance | Lyophilized powder | |
| Storage Temperature | -20°C to -80°C (long-term) | |
| Short-term Storage | 4°C | |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids |
Experimental Protocols: First Aid
In the event of accidental exposure, follow these first aid measures immediately:
-
Skin Exposure: Immediately wash the affected skin with soap and copious amounts of water. If irritation persists, seek medical attention.
-
Eye Exposure: Flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.
-
Inhalation Exposure: Move the individual to fresh air. If necessary, get medical attention.
-
Oral Exposure: Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel.
Visualizing the Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.
Safe Handling Workflow for this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
